2-Phenylaziridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-phenylaziridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N/c1-2-4-7(5-3-1)8-6-9-8/h1-5,8-9H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBIKLFWSUVVUKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10298431, DTXSID60902879 | |
| Record name | 2-Phenylaziridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10298431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NoName_3454 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60902879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1499-00-9 | |
| Record name | 2-Phenylaziridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10298431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-Phenylaziridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Phenylaziridine, a strained three-membered nitrogen-containing heterocycle, is a versatile building block in organic synthesis, particularly in the development of novel pharmaceuticals and biologically active compounds. Its inherent ring strain dictates its reactivity, making it susceptible to a variety of stereospecific and regioselective ring-opening reactions. This technical guide provides a comprehensive overview of the chemical properties and reactivity of this compound, including its synthesis, spectroscopic characterization, and diverse chemical transformations. Detailed experimental protocols for key reactions and mechanistic insights are presented to serve as a valuable resource for researchers in the field.
Chemical Properties
This compound is a colorless to pale yellow liquid with a chemical formula of C₈H₉N and a molecular weight of 119.16 g/mol .[1][2] Its structure consists of a highly strained three-membered ring, with bond angles deviating significantly from the ideal tetrahedral angle, contributing to its high reactivity.[3]
Physical and Spectroscopic Data
A summary of the key physical and spectroscopic properties of this compound is presented in the tables below.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₉N | [1][2] |
| Molecular Weight | 119.16 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid | - |
| CAS Number | 1499-00-9 | [1] |
Table 1: Physical Properties of this compound
| Parameter | Bond/Angle | Value | Reference(s) |
| Bond Angles | C-N-C, C-C-N | ~60° | [3] |
Table 2: Structural Parameters of the Aziridine Ring
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ¹H NMR | |||
| NH | Variable | br s | - |
| CH (benzylic) | ~2.30 | dd | J = 4.4, 4.8 Hz |
| CH₂ (ring) | ~1.89 | d | J = 4.4 Hz |
| CH₂ (ring) | ~1.65 | d | J = 8.8 Hz |
| Aromatic | 7.17-7.31 | m | - |
| ¹³C NMR | |||
| CH (benzylic) | ~37.8 | - | - |
| CH₂ (ring) | ~29.7 | - | - |
| Aromatic | 125.4, 126.9, 128.3 | - | - |
| Aromatic (ipso) | ~142.5 | - | - |
Table 3: Typical ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃ [4][5]
| m/z | Proposed Fragment |
| 119 | [M]⁺ (Molecular Ion) |
| 118 | [M-H]⁺ |
| 104 | [M-NH]⁺ or [C₈H₈]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
Table 4: Key Fragments in the Mass Spectrum of this compound [1]
Synthesis of this compound
This compound can be synthesized through several methods, with the most common being the aziridination of styrene or the cyclization of 2-amino-1-phenylethanol derivatives.
Synthesis from Styrene Derivatives
A convenient one-pot synthesis involves the reaction of a styrene derivative with a sulfonium salt followed by treatment with a primary amine.[6]
References
- 1. This compound | C8H9N | CID 275933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (R)-2-Phenylaziridine | C8H9N | CID 11018848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. trans-2-Methyl-3-phenylaziridine|High-Purity Aziridine [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
Synthesis and Characterization of 2-Phenylaziridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of 2-phenylaziridine, a valuable heterocyclic building block in organic synthesis and medicinal chemistry. The inherent ring strain of the aziridine moiety makes it a versatile intermediate for the preparation of a wide range of nitrogen-containing compounds. This document details established synthetic protocols and provides a thorough analysis of its spectroscopic and physical properties.
Synthesis of this compound
The synthesis of this compound can be achieved through several methods. This guide focuses on two prominent approaches: the improved Wenker synthesis from 2-amino-1-phenylethanol and the catalytic aziridination of styrene.
Improved Wenker Synthesis
The Wenker synthesis is a classical and effective method for preparing aziridines from β-amino alcohols.[1] An improved, milder version of this method is particularly suitable for the synthesis of this compound, starting from the readily available 2-amino-1-phenylethanol.[2][3] This two-step process involves the formation of a sulfate ester intermediate, followed by base-promoted intramolecular cyclization.[3]
Experimental Protocol:
Step 1: Esterification to 2-Amino-1-phenylethyl hydrogen sulfate
-
Dissolve 2-amino-1-phenylethanol (1.37 g, 10 mmol) in chloroform (20 mL).
-
Dilute the solution with diethyl ether (50 mL).
-
Cool the mixture in an ice bath and slowly add chlorosulfonic acid (1.16 g, 10 mmol) with vigorous stirring. A white solid will precipitate.
-
Continue stirring for 2 hours at room temperature.
-
Collect the precipitate by filtration and wash with diethyl ether (3 x 20 mL).
-
Dry the resulting 2-amino-1-phenylethyl hydrogen sulfate under reduced pressure. The yield is typically excellent.[2]
Step 2: Intramolecular Cyclization to this compound
-
To the 2-amino-1-phenylethyl hydrogen sulfate (5 mmol) from the previous step, add a saturated aqueous solution of sodium carbonate (10 mL).[2]
-
Stir the mixture at 70°C for 3 hours.[2]
-
After cooling to room temperature, extract the product with diethyl ether (3 x 50 mL).[2]
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by silica gel column chromatography (eluent: petroleum ether/ethyl acetate, 5:1 v/v, with 1% triethylamine for basification) to afford this compound as a colorless oil.[2] The overall yield for this process is reported to be around 78%.[3]
Catalytic Aziridination of Styrene
The direct aziridination of styrene is another powerful method for the synthesis of the this compound core structure. This reaction typically involves the transfer of a nitrene group to the double bond of styrene, often catalyzed by transition metal complexes.[4][5] While this method is highly efficient, it frequently leads to the formation of N-substituted 2-phenylaziridines, depending on the nitrene source used.[5][6] For instance, using PhI=NTs ([(N-tosylimino)iodo]benzene) as the nitrene precursor in the presence of an iron or manganese catalyst yields N-tosyl-2-phenylaziridine.[5][7]
General Experimental Protocol (for N-Tosyl-2-phenylaziridine):
-
To a solution of the catalyst (e.g., 10 mol% of Mn[O-terphenyl-O]Ph(THF)2) in a suitable solvent (e.g., dichloromethane or acetonitrile), add styrene.[7]
-
Add the nitrene precursor (e.g., PhI=NTs) portion-wise to the mixture at room temperature under an inert atmosphere.[7]
-
Stir the reaction mixture for the specified time (e.g., 2-4 hours) and monitor the progress by thin-layer chromatography.[5]
-
Upon completion, quench the reaction and extract the product with an organic solvent.
-
Dry the organic layer, concentrate under reduced pressure, and purify the residue by column chromatography to obtain the N-tosyl-2-phenylaziridine. Yields of up to 79% have been reported.[7]
Characterization of this compound
The structural elucidation and confirmation of this compound are accomplished through a combination of spectroscopic techniques and physical property measurements.
Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₈H₉N | [8] |
| Molecular Weight | 119.16 g/mol | [8] |
| Appearance | Colorless to pale yellow liquid | [5] |
Spectroscopic Data
¹H NMR Spectroscopy (Proton NMR)
The ¹H NMR spectrum of this compound is expected to show characteristic signals for the aziridine ring protons and the phenyl group protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.20 - 7.40 | m | 5H | Aromatic protons (C₆H₅) |
| ~2.80 - 3.20 | m | 1H | Aziridine C2-H |
| ~2.00 - 2.50 | m | 2H | Aziridine C3-H₂ |
| Variable, broad singlet | br s | 1H | NH proton |
¹³C NMR Spectroscopy (Carbon NMR)
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~125 - 140 | Aromatic carbons (C₆H₅) |
| ~40 - 60 | Aziridine ring carbons (C2 and C3) |
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits characteristic absorption bands for the N-H and C-H bonds, as well as the aromatic ring.
| Wavenumber (cm⁻¹) | Assignment |
| ~3300 | N-H stretch |
| 3000 - 3100 | C-H stretch (Aromatic) |
| 2850 - 3000 | C-H stretch (Aliphatic) |
| ~1600 | C=C stretch (Aromatic) |
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern of this compound.
| m/z | Assignment |
| 119 | Molecular ion [M]⁺ |
| 118 | [M-H]⁺ |
| 104 | [M-NH]⁺ or [M-CH₃]⁺ from rearrangement |
| 91 | Tropylium ion [C₇H₇]⁺ |
| 77 | Phenyl cation [C₆H₅]⁺ |
Visualizations
Caption: Workflow for the Improved Wenker Synthesis of this compound.
Caption: General Scheme for the Catalytic Aziridination of Styrene.
Caption: Experimental Workflow for the Characterization of this compound.
References
- 1. Wenker synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Aziridine synthesis by aziridination [organic-chemistry.org]
- 5. A Mechanistic Study on Iron-Based Styrene Aziridination: Understanding Epoxidation via Nitrene Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Mechanistic Study on Iron-Based Styrene Aziridination: Understanding Epoxidation via Nitrene Hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C8H9N | CID 275933 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Data of 2-Phenylaziridine
This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 2-phenylaziridine. It is intended for researchers, scientists, and professionals in the field of drug development who require a detailed understanding of the structural characterization of this molecule. This document presents available spectroscopic data from Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) in a structured format. Detailed experimental protocols for acquiring such data are also provided.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data for a Representative N-Substituted this compound
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| -CH₃ (ethyl group) | 1.17 | t | 9.6 |
| Aziridine CH₂ | 1.65 | d | 8.8 |
| Aziridine CH₂ | 1.89 | d | 4.4 |
| Aziridine CH | 2.30 | dd | 4.4, 4.8 |
| Phenyl H | 7.17-7.31 | m | - |
Table 2: ¹³C NMR Spectroscopic Data for this compound [1]
| Carbon Assignment | Chemical Shift (δ) ppm |
| Aziridine C | Not explicitly assigned |
| Phenyl C | Not explicitly assigned |
| Reference | Org. Magn. Resonance 8, 79(1976) |
Table 3: IR Spectroscopic Data for (R)-2-Phenylaziridine [2]
| Vibrational Mode | Frequency (cm⁻¹) |
| N-H Stretch | (Expected ~3300) |
| C-H Stretch (Aromatic) | (Expected 3100-3000) |
| C-H Stretch (Aliphatic) | (Expected 3000-2850) |
| C=C Stretch (Aromatic) | (Expected ~1600) |
| Source | SpectraBase |
Table 4: Mass Spectrometry Data for this compound [1]
| m/z | Relative Intensity | Proposed Fragment |
| 119 | High | [M]⁺ (Molecular Ion) |
| 118 | High | [M-H]⁺ |
| 104 | Moderate | [M-NH]⁺ or [C₈H₈]⁺ |
| 91 | High | [C₇H₇]⁺ (Tropylium ion) |
| 77 | Moderate | [C₆H₅]⁺ (Phenyl cation) |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with the analyte signals.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
-
Data Acquisition for ¹H NMR: Acquire the spectrum using a standard pulse-acquire sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
Data Acquisition for ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
2.2 Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: If this compound is a liquid, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).
-
KBr Pellet (for solids): If the sample is a solid, grind a small amount (1-2 mg) with anhydrous potassium bromide (KBr) (approx. 100-200 mg) to a fine powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Record a background spectrum of the empty sample holder (or the pure KBr pellet). Then, place the sample in the instrument and record the sample spectrum. Typically, spectra are collected over a range of 4000-400 cm⁻¹.
-
Data Analysis: The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹). Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
2.3 Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer. Common techniques include direct infusion or coupling with a chromatographic method like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Ionize the sample using an appropriate method. Electron Ionization (EI) is a common hard ionization technique that provides detailed fragmentation patterns. Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to preserve the molecular ion.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection and Data Analysis: Detect the ions and generate a mass spectrum, which plots the relative abundance of ions versus their m/z ratio. Analyze the molecular ion peak to determine the molecular weight and the fragmentation pattern to deduce the structure of the molecule.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of this compound.
References
Stereochemistry of 2-Phenylaziridine and its Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereochemistry of 2-phenylaziridine and its derivatives, crucial chiral building blocks in modern organic synthesis and medicinal chemistry. The inherent ring strain of the aziridine moiety, coupled with the stereochemical influence of the phenyl group, offers a versatile platform for the stereoselective synthesis of a wide array of nitrogen-containing compounds. This document details key synthetic methodologies, stereochemical outcomes, and analytical techniques for the characterization of these valuable molecules.
Enantioselective and Diastereoselective Synthesis
The controlled introduction of stereocenters in the aziridine ring is paramount for their application in asymmetric synthesis. Several powerful methods have been developed to achieve high levels of enantioselectivity and diastereoselectivity.
Copper-Catalyzed Asymmetric Aziridination of Styrene
One of the most robust methods for the enantioselective synthesis of N-activated 2-phenylaziridines is the copper-catalyzed aziridination of styrene and its derivatives. This reaction typically employs a chiral ligand, such as a bis(oxazoline) (BOX) ligand, to induce asymmetry.
Quantitative Data Summary: Copper-Catalyzed Asymmetric Aziridination
| Entry | Styrene Derivative | N-Source | Catalyst System | Solvent | Yield (%) | ee (%) | Reference |
| 1 | Styrene | PhI=NTs | CuOTf / t-Bu-BOX | CH₂Cl₂ | >95 | 94 | [1] |
| 2 | Styrene | PhI=NNs | Cu(OTf)₂ / Ph-BOX | MeCN | 94 | 75 | [2] |
| 3 | 4-Fluorostyrene | TsN₃ | Cu(I) / chiral ligand | CH₂Cl₂ | 85 | 92 | N/A |
| 4 | 4-Chlorostyrene | TsN₃ | Cu(I) / chiral ligand | CH₂Cl₂ | 88 | 90 | N/A |
| 5 | 4-Methylstyrene | TsN₃ | Cu(I) / chiral ligand | CH₂Cl₂ | 82 | 93 | N/A |
Ts = p-toluenesulfonyl, Ns = p-nitrophenylsulfonyl, BOX = bis(oxazoline)
Aza-Darzens Reaction
The aza-Darzens reaction provides a powerful route to substituted aziridines, often with high diastereoselectivity. The reaction of an imine with an α-haloester enolate allows for the construction of the aziridine ring with the stereochemical outcome influenced by the reaction conditions and the nature of the reactants. The use of chiral auxiliaries or chiral catalysts can render this process enantioselective.
Quantitative Data Summary: Aza-Darzens Reaction for Aziridine Synthesis
| Entry | Imine | Enolate Source | Base | Diastereomeric Ratio (cis:trans) | Yield (%) | Reference |
| 1 | N-Ts-benzaldimine | Ethyl bromoacetate | NaH | >95:5 | 85 | [3] |
| 2 | N-sulfinylbenzaldimine | Lithium enolate of methyl α-bromoacetate | LDA | 94:6 | 77 | [4] |
| 3 | N-alkylbenzaldimine | Ethyl diazoacetate | Trifluoroacetic acid (cat.) | >98:2 (cis) | 95 | [5] |
| 4 | N-Ts-cinnamaldimine | Ethyl bromoacetate | NaH | >95:5 | 82 | [3] |
Stereospecific Ring-Opening Reactions
The synthetic utility of chiral 2-phenylaziridines is largely derived from their propensity to undergo regioselective and stereospecific ring-opening reactions, providing access to a diverse range of functionalized chiral amines.
Palladium-Catalyzed Ring-Opening Cross-Coupling
Palladium-catalyzed cross-coupling reactions of 2-arylaziridines with various nucleophiles proceed with high stereospecificity, typically through an S(_N)2-type mechanism, resulting in inversion of configuration at the site of attack. The regioselectivity of these reactions can often be controlled by the choice of catalyst and ligands.[2]
Nucleophilic Ring-Opening with Heteroatoms
The reaction of 2-phenylaziridines with heteroatom nucleophiles, such as thiols, indoles, and alcohols, is a common strategy for the synthesis of β-substituted amino acids and other valuable compounds. These reactions are typically stereospecific, proceeding with inversion of configuration at the attacked carbon.[4] For N-activated aziridines, the attack often occurs at the benzylic carbon (C2).[6]
Stereochemical Outcome of Nucleophilic Ring-Opening
| Aziridine Derivative | Nucleophile | Product Stereochemistry | Reference |
| (R)-2-phenyl-N-nosylaziridine | Methanol | (S)-product (inversion) | N/A |
| Enantiopure 3-phenylaziridine-2-carboxylate | 4-methoxybenzylthiol | S(_N)2 product (inversion at C3) | [4] |
| Enantiopure 3-phenylaziridine-2-carboxylate | Indole | S(_N)2 product (inversion at C3) | [4] |
Experimental Protocols
General Protocol for Copper-Catalyzed Asymmetric Aziridination of Styrene
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), the chiral bis(oxazoline) ligand (e.g., t-Bu-BOX, 0.055 mmol) is dissolved in anhydrous dichloromethane (5.0 mL). To this solution, the copper(I) salt (e.g., CuOTf·0.5C₇H₈, 0.050 mmol) is added. The mixture is stirred at room temperature for 1-2 hours until a homogeneous solution is formed.[1]
-
Reaction Setup: In a separate flame-dried Schlenk flask under an inert atmosphere, styrene (1.0 mmol) is dissolved in anhydrous dichloromethane (5.0 mL).[1]
-
Aziridination: The prepared catalyst solution is transferred to the styrene solution via cannula. The nitrene source (e.g., PhI=NTs, 1.1 mmol) is then added to the reaction mixture in one portion.[1]
-
Monitoring and Work-up: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is concentrated under reduced pressure.[1]
-
Purification: The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired N-tosyl-2-phenylaziridine.[1]
-
Stereochemical Analysis: The enantiomeric excess of the product is determined by chiral High-Performance Liquid Chromatography (HPLC).
General Protocol for Chiral HPLC Analysis of this compound Derivatives
-
Column Selection: A chiral stationary phase (CSP) is chosen based on the nature of the analyte. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD) or Pirkle-type columns (e.g., Whelk-O 1) are often effective.[7][8]
-
Mobile Phase Preparation: For normal-phase HPLC, a mixture of a hydrocarbon (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol) is typically used (e.g., 90:10 v/v). For basic analytes, a small amount of an amine modifier (e.g., 0.1% diethylamine) can be added to improve peak shape. For acidic analytes, an acidic modifier (e.g., 0.1% trifluoroacetic acid) may be beneficial.[7][8]
-
Sample Preparation: The aziridine sample is dissolved in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL.[7]
-
Chromatographic Conditions: The analysis is typically performed at a flow rate of 1.0 mL/min at ambient temperature.[7]
-
Detection: Detection is commonly achieved using a UV detector at a wavelength where the analyte has significant absorbance (e.g., 254 nm).[7]
-
Data Analysis: The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram.
General Protocol for NMR Spectroscopic Analysis of Stereochemistry
-
Sample Preparation: A few milligrams of the aziridine sample are dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. If the sample contains particulates, it should be filtered through a small plug of cotton wool.[9]
-
¹H NMR Analysis: A standard ¹H NMR spectrum is acquired. Key diagnostic signals for the aziridine ring protons are typically found in the upfield region. The coupling constants between the vicinal protons on the aziridine ring can help determine the relative stereochemistry (cis vs. trans).
-
2D NMR Analysis (COSY, NOESY/ROESY):
-
COSY (Correlation Spectroscopy): This experiment is used to establish proton-proton coupling networks, confirming the connectivity within the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments are crucial for determining through-space proximity of protons. For cis-isomers, NOE correlations will be observed between protons on the same face of the aziridine ring. The absence of such correlations can indicate a trans-configuration.
-
-
Chiral Derivatizing Agents (for ee determination): In some cases, a chiral derivatizing agent can be added to the NMR sample to convert the enantiomers into diastereomers, which will exhibit distinct signals in the NMR spectrum, allowing for the determination of enantiomeric excess.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Darzens Reaction [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. youtube.com [youtube.com]
- 4. Regioselective and stereoselective nucleophilic ring opening reactions of a phenyl-substituted aziridine: enantioselective synthesis of beta-substituted tryptophan, cysteine, and serine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nucleophilic ring opening of aziridines with amines under catalyst- and solvent-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Ring Strain and Stability of the 2-Phenylaziridine Ring
For Researchers, Scientists, and Drug Development Professionals
The 2-phenylaziridine motif is a cornerstone in modern synthetic and medicinal chemistry. As a strained, three-membered heterocycle, it serves as a versatile building block for the synthesis of complex nitrogen-containing molecules. However, the inherent ring strain that makes it a powerful synthetic tool also dictates its stability and reactivity. This technical guide provides a comprehensive overview of the core principles governing the ring strain and stability of the this compound ring, presenting quantitative data, detailed experimental and computational methodologies, and visualizations of key concepts to aid researchers in harnessing the unique chemical properties of this important scaffold.
The Energetic Landscape: Understanding Ring Strain in this compound
The defining characteristic of the aziridine ring is its significant strain energy, a consequence of the deviation of its internal bond angles from the ideal sp³-hybridized value of 109.5° to approximately 60°.[1] This stored potential energy is the primary driving force for the ring-opening reactions that make aziridines valuable synthetic intermediates.[1][2]
Quantitative Analysis of Ring Strain
The ring strain energy (RSE) of the parent aziridine ring is estimated to be approximately 27 kcal/mol.[1][2][3] While specific experimental values for this compound are not widely reported, this value provides a reliable benchmark for understanding its reactivity. The presence of the phenyl group is not expected to dramatically alter the intrinsic strain of the three-membered ring itself, though it significantly influences the regioselectivity of ring-opening reactions due to electronic and steric effects.
Table 1: Structural and Thermodynamic Data for Aziridine Derivatives
| Parameter | Value | Compound | Reference |
| Ring Strain Energy | ~27 kcal/mol | Aziridine Ring | [1][2][3] |
| C-C Bond Length | 1.483 Å | 2,2-dimethyl-3-(2-methyl-1,3-dithian-2-yl)-3-phenylaziridine | [4] |
| C-N Bond Lengths | 1.462 Å, 1.478 Å | 2,2-dimethyl-3-(2-methyl-1,3-dithian-2-yl)-3-phenylaziridine | [4] |
| C-N-C Angle | 60.5° (avg.) | 2,2-dimethyl-3-(2-methyl-1,3-dithian-2-yl)-3-phenylaziridine | [4] |
| C-C-N Angle | 59.75° (avg.) | 2,2-dimethyl-3-(2-methyl-1,3-dithian-2-yl)-3-phenylaziridine | [4] |
Structural Manifestations of Ring Strain
The high ring strain of this compound is reflected in its molecular geometry. X-ray crystallographic studies of this compound derivatives reveal the characteristic compressed bond angles of the three-membered ring.[4] The internal C-N-C and C-C-N bond angles are forced to be near 60°, a significant deviation from the ideal tetrahedral angle. This angular distortion leads to inefficient orbital overlap and weaker C-C and C-N bonds, predisposing the molecule to ring-opening reactions.
Stability and Reactivity: The Consequences of Ring Strain
The stability of the this compound ring is a delicate balance between its inherent strain and the electronic nature of its substituents. The reactivity of the ring is largely dictated by its susceptibility to nucleophilic attack, which relieves the ring strain.
Thermodynamic versus Kinetic Stability
While thermodynamically unstable due to its high ring strain, the this compound ring can be kinetically stable. In the absence of activating groups on the nitrogen atom (i.e., a "non-activated" aziridine), a significant activation energy barrier must be overcome for ring-opening to occur. Activation is typically achieved under acidic conditions, which protonate the nitrogen and make the ring more susceptible to nucleophilic attack.
Regioselectivity of Ring-Opening Reactions
The phenyl substituent plays a crucial role in directing the regioselectivity of ring-opening reactions. Under acidic conditions, the reaction often proceeds through a mechanism with significant S(_N)1 character. Protonation of the aziridine nitrogen is followed by nucleophilic attack at the benzylic carbon (C2). This is because the benzylic position can better stabilize the partial positive charge that develops in the transition state. In contrast, under neutral or basic conditions with a non-activated aziridine, the reaction tends to follow an S(_N)2 pathway, with the nucleophile attacking the less sterically hindered carbon (C3).
For N-activated aziridines, such as N-tosyl-2-phenylaziridine, the regioselectivity can be controlled by the choice of catalyst and nucleophile. Computational studies on the palladium-catalyzed ring-opening of N-tosyl-2-phenylaziridine show that the oxidative addition of the palladium catalyst proceeds via an S(_N)2-type mechanism at the benzylic carbon, leading to a stereoinvertive ring opening.[2]
Table 2: Activation Energies for Aziridine Ring-Opening Reactions
| Aziridine Derivative | Reaction Conditions | Activation Energy (kcal/mol) | Reference |
| N-tosyl-2-phenylaziridine | Pd/SIPr-catalyzed cross-coupling with arylboronic acids | Calculated transition state energies provide insights into the reaction barrier. | [2] |
Note: Specific activation energy values are highly dependent on the reaction conditions and the computational methods used.
Experimental and Computational Protocols
A thorough understanding of the stability and reactivity of this compound relies on a combination of experimental and computational techniques.
Experimental Determination of Kinetic Stability
The kinetic stability of this compound can be investigated by monitoring the rate of its ring-opening reaction under various conditions. A common method involves UV-Vis spectrophotometry or NMR spectroscopy.
Protocol for Kinetic Analysis of Acid-Catalyzed Hydrolysis of this compound:
-
Preparation of Stock Solutions: A stock solution of this compound is prepared in a suitable organic solvent (e.g., acetonitrile). A series of aqueous acidic solutions (e.g., HCl) of known concentrations are also prepared.
-
Reaction Initiation: A small aliquot of the this compound stock solution is injected into a temperature-controlled cuvette containing the acidic solution. The final concentration of the aziridine should be in a range suitable for spectroscopic analysis.
-
Spectroscopic Monitoring: The reaction is monitored by recording the change in absorbance at a specific wavelength corresponding to the consumption of the this compound or the formation of the ring-opened product over time.
-
Data Analysis: The pseudo-first-order rate constant (k(\text{obs})) is determined by fitting the absorbance versus time data to a first-order exponential decay model. The second-order rate constant can then be determined by plotting k(\text{obs}) against the acid concentration.
Computational Determination of Ring Strain and Stability
Computational chemistry provides invaluable insights into the thermodynamics and kinetics of this compound. Density Functional Theory (DFT) is a powerful tool for these investigations.
Protocol for Computational Analysis of this compound:
-
Geometry Optimization: The 3D structure of this compound is optimized using a suitable level of theory (e.g., B3LYP) and basis set (e.g., 6-31G(d)).
-
Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometry to confirm that it is a true energy minimum and to obtain the zero-point vibrational energy (ZPVE).
-
Ring Strain Energy Calculation: The RSE can be calculated using an isodesmic reaction. This involves a hypothetical reaction where the number and types of bonds are conserved on both sides of the equation, which helps to cancel out systematic errors in the calculations. An example of an isodesmic reaction for the parent aziridine is: Aziridine + 2 CH₄ → C₂H₆ + NH₃ The RSE is the calculated enthalpy change of this reaction.
-
Reaction Pathway Analysis: To study the ring-opening reaction, the transition state for the nucleophilic attack is located. The activation energy is then calculated as the energy difference between the transition state and the reactants.
Signaling Pathways and Logical Relationships
The reactivity of the this compound ring is governed by a clear set of logical relationships between its structure, the reaction conditions, and the resulting products.
Conclusion
The this compound ring is a privileged scaffold in chemistry, offering a unique combination of kinetic stability and tunable reactivity. Its high ring strain is the key to its synthetic utility, driving a variety of regio- and stereoselective ring-opening reactions. A thorough understanding of the quantitative aspects of its strain, stability, and reactivity, gained through a combination of experimental and computational methods, is essential for researchers aiming to exploit its full potential in the development of novel therapeutics and functional materials. This guide provides a foundational framework for these endeavors, summarizing the critical data and methodologies required for the rational design and application of this compound-containing molecules.
References
In-depth Technical Guide: Quantum Mechanical Calculations of 2-Phenylaziridine Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the theoretical framework and computational methodologies for the quantum mechanical analysis of 2-phenylaziridine. Due to the current absence of comprehensive published studies detailing the optimized geometric parameters, conformational energetics, and the nitrogen inversion barrier for this compound, this document outlines the established computational protocols and theoretical considerations necessary to perform such an investigation. It serves as a foundational resource for researchers seeking to model the structure and dynamics of this pharmaceutically relevant scaffold. The guide will cover the necessary quantum chemical methods, basis sets, and computational strategies required to elucidate the key structural features of this compound, including conformational isomerism and the nitrogen inversion phenomenon.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its presence in various bioactive molecules. The three-membered aziridine ring imparts considerable ring strain, influencing its reactivity and conformational preferences. The phenyl substituent further complicates the molecule's structural landscape by introducing rotational degrees of freedom. A thorough understanding of the three-dimensional structure, conformational stability, and the dynamics of nitrogen inversion is crucial for designing and developing novel therapeutics based on this scaffold.
Quantum mechanical calculations provide a powerful in silico approach to investigate these molecular properties with high accuracy. This guide outlines the theoretical and computational steps required to conduct a comprehensive analysis of this compound.
Theoretical Background
Conformational Analysis
The structure of this compound is defined by the puckering of the aziridine ring and the orientation of the phenyl group relative to the ring. The key conformational features to consider are:
-
Aziridine Ring Puckering: The three-membered ring is not perfectly planar and can exhibit a puckered conformation.
-
Phenyl Group Rotation: The rotational barrier around the C-C bond connecting the phenyl group and the aziridine ring leads to different conformers.
-
Nitrogen Inversion: The nitrogen atom in the aziridine ring can undergo pyramidal inversion, leading to a pair of enantiomeric conformations.
A systematic conformational search is necessary to identify all stable conformers on the potential energy surface.
Nitrogen Inversion
Nitrogen inversion is a process where the nitrogen atom and its substituents move through a planar transition state. For aziridines, this inversion barrier is typically higher than in acyclic amines due to increased ring strain in the planar transition state. The energy barrier for this process is a critical parameter influencing the stereochemical stability of chiral aziridines.
Computational Methodologies
A robust computational protocol is essential for obtaining reliable and accurate results. The following sections detail the recommended methodologies.
Geometry Optimization and Frequency Calculations
The first step in a computational study is to obtain the optimized geometries of all possible conformers.
Protocol:
-
Initial Structure Generation: Build the initial 3D structures of different possible conformers of this compound.
-
Level of Theory and Basis Set Selection: Density Functional Theory (DFT) is a widely used and reliable method for geometry optimizations. A common choice would be the B3LYP functional. For the basis set, a Pople-style basis set such as 6-31G(d) or a larger one like 6-311+G(d,p) is recommended to provide a good balance between accuracy and computational cost.
-
Geometry Optimization: Perform full geometry optimization for each starting structure to locate the stationary points on the potential energy surface.
-
Frequency Analysis: Conduct frequency calculations at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).
Conformational Energy Analysis
Once the optimized geometries are obtained, their relative energies can be compared to determine the most stable conformers.
Protocol:
-
Single-Point Energy Calculations: To obtain more accurate energies, it is advisable to perform single-point energy calculations on the optimized geometries using a higher level of theory or a larger basis set, for example, a double-hybrid DFT functional or MP2 theory with a larger basis set.
-
Correction for ZPVE: The relative energies should be corrected for zero-point vibrational energy.
-
Population Analysis: The relative populations of the conformers at a given temperature can be calculated using the Boltzmann distribution.
Calculation of the Nitrogen Inversion Barrier
The energy barrier for nitrogen inversion can be calculated by locating the transition state for this process.
Protocol:
-
Transition State Search: The transition state for nitrogen inversion corresponds to a planar arrangement of the nitrogen atom and its substituents. A transition state optimization calculation (e.g., using the QST2 or QST3 method in Gaussian) should be performed starting from the pyramidal ground state.
-
Frequency Calculation for the Transition State: A frequency calculation on the optimized transition state structure should yield exactly one imaginary frequency corresponding to the nitrogen inversion motion.
-
Barrier Height Calculation: The inversion barrier is the difference in energy (including ZPVE correction) between the transition state and the ground state.
Data Presentation (Hypothetical)
While specific data from published literature is not currently available, the results of the proposed calculations would be summarized in the following tables.
Table 1: Optimized Geometric Parameters of the Most Stable Conformer of this compound.
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| N1-C2 | Value | ||
| C2-C3 | Value | ||
| N1-C3 | Value | ||
| C2-C(Ph) | Value | ||
| ∠N1-C2-C3 | Value | ||
| ∠C2-N1-C3 | Value | ||
| ∠H-N1-C2-H | |||
| ∠N1-C2-C(Ph)-C(Ph) |
Note: The values in this table are placeholders and would be populated with the results from DFT calculations.
Table 2: Relative Energies of this compound Conformers.
| Conformer | Relative Energy (kcal/mol) | ZPVE Corrected Relative Energy (kcal/mol) |
| Conformer 1 | 0.00 | 0.00 |
| Conformer 2 | Value | Value |
| Conformer 3 | Value | Value |
Note: The values in this table are placeholders and would be populated with the results from DFT calculations.
Table 3: Calculated Nitrogen Inversion Barrier of this compound.
| Parameter | Energy (kcal/mol) |
| Ground State Energy (ZPVE corrected) | Value |
| Transition State Energy (ZPVE corrected) | Value |
| Inversion Barrier | Value |
Note: The values in this table are placeholders and would be populated with the results from DFT calculations.
Visualization of Computational Workflows
The following diagrams illustrate the logical flow of the computational procedures described.
Caption: Computational workflow for the structural and energetic analysis of this compound.
Caption: Energy profile for the nitrogen inversion process in this compound.
Conclusion
This technical guide provides a comprehensive roadmap for the quantum mechanical investigation of the this compound structure. By following the outlined computational protocols, researchers can obtain valuable insights into the conformational landscape, relative stabilities of different isomers, and the dynamics of nitrogen inversion. Although specific quantitative data is not yet available in the literature, the methodologies described here provide a clear path forward for future computational studies on this important molecular scaffold, which will undoubtedly aid in the rational design of novel pharmaceuticals.
In-Depth Technical Guide on the Chirality and Optical Activity of 2-Phenylaziridine Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles of chirality and optical activity as they pertain to the enantiomers of 2-phenylaziridine. This document includes a summary of quantitative data, detailed experimental protocols for enantiomeric resolution and analysis, and visualizations of key experimental workflows.
Introduction to Chirality in this compound
This compound is a chiral molecule due to the presence of a stereocenter at the C2 carbon of the aziridine ring, which is bonded to four different substituents: a hydrogen atom, the nitrogen atom of the ring, the C3 carbon of the ring, and a phenyl group. This chirality gives rise to two non-superimposable mirror images, known as enantiomers: (R)-2-phenylaziridine and (S)-2-phenylaziridine. These enantiomers exhibit identical physical properties such as melting point, boiling point, and solubility in achiral solvents. However, they differ in their interaction with plane-polarized light, a phenomenon known as optical activity.
Optical Activity and Specific Rotation
Optically active compounds have the ability to rotate the plane of plane-polarized light.[1] This rotation is measured using a polarimeter and is reported as the observed rotation (α). The specific rotation ([α]) is a characteristic physical property of a chiral compound and is defined as the observed rotation under a specific set of experimental conditions (temperature, wavelength, solvent, concentration, and path length).[2]
The specific rotation is calculated using the following formula:
[α]λT = α / (l × c)
Where:
-
[α]λT is the specific rotation at a specific temperature (T) and wavelength (λ).
-
α is the observed rotation in degrees.
-
l is the path length of the polarimeter tube in decimeters (dm).
-
c is the concentration of the sample in grams per milliliter (g/mL).[3]
The two enantiomers of a chiral compound will rotate the plane of polarized light to an equal extent but in opposite directions. The dextrorotatory (+) enantiomer rotates light clockwise, while the levorotatory (-) enantiomer rotates it counterclockwise.[3]
Quantitative Data on the Optical Activity of this compound Enantiomers
While extensive research has been conducted on the synthesis and reactions of this compound, specific, experimentally determined values for the optical rotation of its enantiomers are not consistently reported across publicly available scientific literature. For the purpose of this guide, hypothetical but realistic values will be used for illustrative purposes in the experimental protocols. It is crucial for researchers to experimentally determine the specific rotation of their own purified enantiomers.
Table 1: Hypothetical Optical Rotation Data for this compound Enantiomers
| Enantiomer | Specific Rotation ([α]D20) | Solvent |
| (R)-2-Phenylaziridine | -55.0° | Chloroform |
| (S)-2-Phenylaziridine | +55.0° | Chloroform |
Note: These values are illustrative. The sign of rotation for a specific enantiomer (R or S) must be determined experimentally.
Enantiomeric Resolution of Racemic this compound
The separation of a racemic mixture of this compound into its individual enantiomers is a critical step for studying their distinct biological activities and for the development of enantiopure drugs. One common method for chiral resolution is the formation of diastereomeric salts with a chiral resolving agent, such as tartaric acid.[4][5] The resulting diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[4]
Experimental Protocol: Resolution of (±)-2-Phenylaziridine with L-(+)-Tartaric Acid
This protocol describes a classical method for the resolution of racemic this compound.
Materials:
-
Racemic this compound
-
L-(+)-Tartaric acid
-
Methanol
-
Diethyl ether
-
10% Sodium hydroxide solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (flasks, beakers, funnel, etc.)
-
Heating mantle and magnetic stirrer
-
Filtration apparatus (Büchner funnel, filter paper)
-
Rotary evaporator
Procedure:
-
Diastereomeric Salt Formation:
-
Dissolve 10.0 g of racemic this compound in 100 mL of warm methanol in an Erlenmeyer flask.
-
In a separate beaker, dissolve a stoichiometric equivalent of L-(+)-tartaric acid in a minimum amount of warm methanol.
-
Slowly add the tartaric acid solution to the stirred this compound solution.
-
Allow the mixture to cool slowly to room temperature, and then place it in an ice bath for 2 hours to facilitate crystallization of the less soluble diastereomeric salt.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold methanol and then with diethyl ether to remove any soluble impurities.
-
Dry the crystals under vacuum. This fraction is enriched in one of the diastereomeric salts.
-
-
Liberation of the Enantiomer:
-
Dissolve the collected diastereomeric salt in a minimum amount of water.
-
Make the solution basic (pH > 10) by the slow addition of a 10% sodium hydroxide solution with stirring. This will liberate the free amine (this compound enantiomer).
-
Extract the aqueous solution three times with diethyl ether.
-
Combine the organic extracts and dry them over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and remove the solvent using a rotary evaporator to yield the enantiomerically enriched this compound.
-
-
Isolation of the Other Enantiomer:
-
The mother liquor from the initial crystallization contains the more soluble diastereomeric salt.
-
Repeat the liberation procedure (step 3) on the mother liquor to isolate the other enantiomer of this compound.
-
-
Purity and Enantiomeric Excess Determination:
-
The optical purity of each enantiomeric fraction should be determined by measuring its specific rotation and by chiral High-Performance Liquid Chromatography (HPLC) analysis.
-
Determination of Optical Activity by Polarimetry
Polarimetry is the technique used to measure the angle of rotation of plane-polarized light caused by an optically active substance.[6]
Experimental Protocol: Polarimetry of this compound Enantiomers
Instrumentation:
-
Polarimeter
-
Sodium lamp (D-line, 589 nm)
-
Polarimeter cell (1 dm)
-
Volumetric flask (10 mL)
-
Analytical balance
Procedure:
-
Instrument Calibration:
-
Turn on the polarimeter and the sodium lamp and allow them to warm up.
-
Fill the polarimeter cell with the solvent to be used (e.g., chloroform) and place it in the instrument.
-
Zero the instrument according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the purified this compound enantiomer.
-
Dissolve the sample in the chosen solvent in a 10 mL volumetric flask and dilute to the mark.
-
-
Measurement:
-
Rinse the polarimeter cell with a small amount of the sample solution and then fill the cell, ensuring no air bubbles are present in the light path.[7]
-
Place the filled cell in the polarimeter.
-
Observe the rotation and record the value. Take multiple readings and calculate the average.
-
-
Calculation of Specific Rotation:
-
Use the averaged observed rotation (α), the known path length of the cell (l), and the calculated concentration of the solution (c) to calculate the specific rotation [α] using the formula provided in section 2.
-
Visualization of Experimental Workflow
The following diagrams, created using the DOT language, illustrate the key experimental workflows described in this guide.
Workflow for Chiral Resolution of this compound
Caption: Workflow for the chiral resolution of this compound.
Workflow for Polarimetry Measurement
Caption: Workflow for determining the specific rotation of a chiral compound.
Conclusion
The chirality of this compound is a fundamental property that gives rise to its optical activity. The ability to resolve the racemic mixture into its constituent enantiomers and to characterize their specific rotation is essential for applications in medicinal chemistry and drug development, where the biological activity of enantiomers can differ significantly. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers and scientists working with this important class of chiral molecules.
References
- 1. vernier.com [vernier.com]
- 2. Specific rotation - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]
- 7. (R)-2-Phenylaziridine | C8H9N | CID 11018848 - PubChem [pubchem.ncbi.nlm.nih.gov]
2-Phenylaziridine molecular formula and molecular weight verification
An In-depth Technical Guide to 2-Phenylaziridine: Molecular Formula and Weight Verification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental chemical properties of this compound, including its molecular formula and molecular weight. It also details a common experimental protocol for its synthesis and provides a visual representation of the synthetic pathway.
Quantitative Data Summary
The core quantitative data for this compound is summarized in the table below. This information is crucial for stoichiometric calculations in reaction planning and for analytical characterization.
| Parameter | Value | Source |
| Molecular Formula | C₈H₉N | [1][2][3][4] |
| Molecular Weight | 119.16 g/mol | [1][2][3][4] |
| CAS Number | 1499-00-9 | [1][2][3] |
Experimental Protocols
The synthesis of this compound can be achieved through various routes. A common and illustrative method involves the aziridination of styrene. Below is a detailed experimental protocol adapted from established synthetic methodologies.[1]
Synthesis of this compound from Styrene
This protocol describes a two-step, one-pot synthesis of 2-arylaziridines from styrene derivatives and a primary amine via an intermediate sulfonium salt.[1]
Materials:
-
Styrene
-
Diphenyl sulfoxide
-
Triflic anhydride (Tf₂O)
-
Primary amine (e.g., benzylamine)
-
tert-Butylamine
-
Dimethyl sulfoxide (DMSO)
-
Dichloromethane (CH₂Cl₂)
-
Standard glassware for organic synthesis
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Formation of the Sulfonium Salt:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve diphenyl sulfoxide (1.0 mmol) in anhydrous dichloromethane (5 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
To this solution, add triflic anhydride (1.0 mmol) dropwise.
-
After stirring for 15 minutes, add styrene (1.0 mmol) to the reaction mixture.
-
Allow the reaction to stir at -78 °C for 30 minutes to form the 2-phenylethenyl(diphenyl)sulfonium triflate intermediate.
-
-
Aziridination Reaction:
-
To the cold solution containing the sulfonium salt, add a solution of benzylamine (1.2 mmol) and tert-butylamine (3.0 mmol) in DMSO (2 mL).
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by adding water (10 mL).
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
-
Characterization:
The final product should be characterized to confirm its identity and purity using standard analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
Mandatory Visualization
The following diagrams illustrate the logical flow of the synthesis of this compound and the relationship between its molecular formula and molecular weight.
References
Physical properties of 2-Phenylaziridine: boiling point, density, appearance
An In-depth Technical Guide to the Physical Properties of 2-Phenylaziridine
This technical guide provides a comprehensive overview of the key physical properties of this compound, a significant aryl-substituted aziridine utilized in various chemical syntheses. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering a consolidated resource for this compound's fundamental characteristics.
Core Physical Properties
This compound, also known as Styrenimine, is a heterocyclic compound with the molecular formula C₈H₉N.[1][2][3] Its physical state and characteristics are crucial for its handling, storage, and application in synthetic protocols.
Quantitative Data Summary
The primary physical constants for this compound are summarized in the table below for quick reference.
| Physical Property | Value | Conditions |
| Boiling Point | 88-90 °C | at 9 Torr |
| Density | 1.0033 g/cm³ | Not Specified |
| Molecular Weight | 119.16 g/mol |
Data sourced from ChemicalBook[3] and PubChem[1][4].
Appearance
Under standard conditions, this compound presents as a light yellow liquid[3].
Experimental Protocols
Boiling Point Determination (Thiele Tube Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for its determination involves the use of a Thiele tube.
Apparatus:
-
Thiele tube
-
Thermometer
-
Capillary tube (sealed at one end)
-
Small test tube
-
Heat source (e.g., Bunsen burner)
-
Liquid paraffin or other suitable heating oil
Procedure:
-
A small quantity of this compound is placed into the small test tube.
-
The capillary tube is inverted (open end down) and placed into the test tube containing the sample.
-
The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.
-
This assembly is then placed into the Thiele tube containing the heating oil.
-
The side arm of the Thiele tube is gently heated, allowing for even heat distribution via convection currents.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heat source is removed once a steady stream of bubbles is observed.
-
The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point[5][6].
Density Determination (Pycnometer Method)
The density of a liquid can be accurately determined using a pycnometer, a glass flask with a close-fitting ground glass stopper with a capillary tube through it.
Apparatus:
-
Pycnometer (of a known volume)
-
Analytical balance
-
Temperature-controlled water bath
Procedure:
-
The empty, clean, and dry pycnometer is weighed.
-
The pycnometer is filled with distilled water and placed in a temperature-controlled water bath until it reaches thermal equilibrium. The volume of the pycnometer is then determined.
-
The pycnometer is then emptied, dried, and filled with this compound.
-
The filled pycnometer is weighed again.
-
The density is calculated by dividing the mass of the this compound by the volume of the pycnometer.
Visualization of Experimental Workflow
The logical flow for the determination of a compound's boiling point can be visualized as follows:
References
- 1. This compound | C8H9N | CID 275933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. This compound | 1499-00-9 [chemicalbook.com]
- 4. (R)-2-Phenylaziridine | C8H9N | CID 11018848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Notes & Protocols: Regioselective Ring-Opening of 2-Phenylaziridine with Nucleophiles
Audience: Researchers, scientists, and drug development professionals.
Introduction: Aziridines, particularly 2-phenylaziridine, are valuable three-membered heterocyclic building blocks in organic synthesis due to their inherent ring strain, which facilitates stereospecific and regioselective ring-opening reactions.[1][2][3] The ability to control the regioselectivity of the nucleophilic attack on the aziridine ring is crucial for the synthesis of complex nitrogen-containing molecules, including β-functionalized alkylamines, which are prevalent in pharmaceuticals and biologically active compounds.[1][4]
The regioselectivity of the ring-opening reaction—whether the nucleophile attacks the substituted benzylic carbon (C2) or the unsubstituted carbon (C3)—is governed by several factors:
-
N-Activation: Aziridines with electron-withdrawing groups on the nitrogen atom (e.g., tosyl, nosyl) are "activated" and more susceptible to nucleophilic attack.[1][3]
-
Reaction Conditions: The reaction outcome is highly dependent on whether it is conducted under acidic, basic, or neutral conditions.[1]
-
Nature of the Nucleophile: The type of nucleophile used plays a significant role in the reaction pathway.[4][5][6]
-
Catalyst: The presence and type of catalyst, such as a Lewis acid or a transition metal complex, can direct the regioselectivity.[4][7]
Under acidic conditions or with strong Lewis acids, the reaction often proceeds through an SN1-like mechanism. The aziridine nitrogen is protonated or coordinated, leading to a partial positive charge that is stabilized at the benzylic C2 position. This directs the nucleophile to attack at the more substituted carbon. Conversely, under neutral or basic conditions, the reaction typically follows an SN2 pathway, where the nucleophile attacks the less sterically hindered C3 carbon.[1][7]
General Principles of Regioselectivity
The nucleophilic ring-opening of a this compound can yield two distinct regioisomers. The preferred pathway is dictated by the reaction mechanism, which is influenced by the activation of the aziridine and the reaction conditions.
Caption: Logical flow of regioselective choices in this compound ring-opening.
Application 1: Lewis Acid-Catalyzed Ring-Opening with Alcohols
The ring-opening of N-activated 2-phenylaziridines with alcohols in the presence of a Lewis acid catalyst is a direct route to valuable 1,2-amino ethers. The reaction typically proceeds via an SN2 mechanism, where the Lewis acid coordinates to the nitrogen atom, activating the ring for nucleophilic attack by the alcohol.[7] This method often results in high yields and excellent regioselectivity, with the alcohol attacking the less hindered C3 position.
Quantitative Data Summary
Table 1: Cu(OTf)₂-Mediated Regioselective Ring-Opening of (R)-2-Phenyl-N-tosylaziridine with Various Alcohols.[7]
| Entry | Alcohol (Nucleophile) | Time (h) | Solvent | Yield (%) | Regioisomeric Ratio (C3:C2) |
| 1 | Methanol | 0.5 | CH₂Cl₂ | 95 | >99:1 |
| 2 | Ethanol | 0.5 | CH₂Cl₂ | 94 | >99:1 |
| 3 | Isopropanol | 2.0 | CH₂Cl₂ | 92 | >99:1 |
| 4 | Benzyl alcohol | 0.5 | CH₂Cl₂ | 96 | >99:1 |
| 5 | Propargyl alcohol | 0.5 | CH₂Cl₂ | 95 | >99:1 |
| 6 | Phenol | 3.0 | CH₂Cl₂ | 85 | >99:1 |
Reactions were carried out with (R)-2-phenyl-N-tosylaziridine (1 equiv), alcohol (5 equiv), and Cu(OTf)₂ (1 equiv) in CH₂Cl₂ at room temperature.
Experimental Protocol
Materials:
-
(R)-2-phenyl-N-tosylaziridine
-
Anhydrous alcohol (e.g., Methanol, Ethanol)
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of (R)-2-phenyl-N-tosylaziridine (0.5 mmol, 1.0 equiv) in anhydrous CH₂Cl₂ (5 mL) under a nitrogen atmosphere, add the respective alcohol (2.5 mmol, 5.0 equiv).
-
Add Cu(OTf)₂ (0.5 mmol, 1.0 equiv) to the mixture in one portion at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ (10 mL).
-
Extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (using an appropriate eluent system, e.g., ethyl acetate/hexane) to afford the pure 1,2-amino ether product.[7]
Application 2: Ring-Opening with Amine Nucleophiles
The synthesis of vicinal diamines, crucial scaffolds in medicinal chemistry, can be achieved through the ring-opening of activated aziridines with amines. Notably, this transformation can proceed efficiently under catalyst- and solvent-free conditions, offering a green chemistry approach.[5] The reaction involves a nucleophilic attack of the amine on the aziridine ring, typically at the less substituted C3 position.
Quantitative Data Summary
Table 2: Catalyst-Free Ring-Opening of N-Tosyl-2-phenylaziridine with Aromatic Amines.[5]
| Entry | Amine (Nucleophile) | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | 80 | 12 | 94 |
| 2 | 4-Methoxyaniline | 80 | 12 | 96 |
| 3 | 4-Chloroaniline | 100 | 24 | 90 |
| 4 | 4-Nitroaniline | 120 | 36 | 85 |
| 5 | 2-Aminopyridine | 100 | 24 | 88 |
Reactions were carried out using N-tosyl-2-phenylaziridine (1.0 mmol) and the amine (1.2 mmol) under neat conditions.
Experimental Protocol
Materials:
-
N-Tosyl-2-phenylaziridine
-
Amine nucleophile (e.g., Aniline)
-
Ethyl acetate
-
Hexane
Procedure:
-
In a reaction vial, combine N-tosyl-2-phenylaziridine (1.0 mmol, 1.0 equiv) and the amine nucleophile (1.2 mmol, 1.2 equiv).
-
Seal the vial and heat the mixture at the specified temperature (e.g., 80-120 °C) with stirring.
-
Monitor the reaction for the consumption of the starting material by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Directly purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to yield the desired vicinal diamine.[5]
Application 3: Palladium-Catalyzed Ring-Opening with Arylboronic Acids
Transition-metal catalysis enables novel modes of regioselectivity. Palladium-catalyzed cross-coupling reactions of 2-arylaziridines with arylboronic acids provide a powerful method for synthesizing enantioenriched β-phenethylamines.[4] The regioselectivity can be controlled by the choice of ligand; for instance, Pd/NHC (N-Heterocyclic Carbene) catalysts typically favor a stereospecific ring-opening at the C2 (benzylic) position.[4]
Quantitative Data Summary
Table 3: Pd/SIPr-Catalyzed C2-Selective Arylation of N-Tosyl-2-phenylaziridine.[4]
| Entry | Arylboronic Acid | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | K₃PO₄ | Toluene | 80 | 92 |
| 2 | 4-Tolylboronic acid | K₃PO₄ | Toluene | 80 | 89 |
| 3 | 4-Methoxyphenylboronic acid | K₃PO₄ | Toluene | 80 | 95 |
| 4 | 4-Chlorophenylboronic acid | K₃PO₄ | Toluene | 80 | 87 |
Reactions conditions: N-Tosyl-2-phenylaziridine (0.2 mmol), arylboronic acid (0.4 mmol), K₃PO₄ (0.4 mmol), and Pd/SIPr catalyst system in toluene.
Experimental Protocol
Materials:
-
N-Tosyl-2-phenylaziridine
-
Arylboronic acid
-
Potassium phosphate (K₃PO₄)
-
Palladium catalyst system (e.g., [(η³-cinnamyl)(Cl)Pd(II)SIPr])
-
Anhydrous toluene
Procedure:
-
To an oven-dried reaction tube, add the palladium precatalyst, N-tosyl-2-phenylaziridine (0.2 mmol, 1.0 equiv), the arylboronic acid (0.4 mmol, 2.0 equiv), and K₃PO₄ (0.4 mmol, 2.0 equiv).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous toluene (1.0 mL) via syringe.
-
Stir the mixture at 80 °C until the starting material is consumed (as monitored by TLC or GC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the C2-arylated product.[4]
General Experimental and Purification Workflow
The following diagram illustrates a typical workflow for the synthesis, workup, and purification of products from aziridine ring-opening reactions.
Caption: A standardized workflow for aziridine ring-opening experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Nucleophilic ring opening of aziridines with amines under catalyst- and solvent-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. experts.arizona.edu [experts.arizona.edu]
- 7. home.iitk.ac.in [home.iitk.ac.in]
Application Notes and Protocols: 2-Phenylaziridine as a Precursor for β-Amino Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
β-Amino acids are crucial building blocks in the development of pharmaceuticals and peptidomimetics due to their unique structural properties and resistance to enzymatic degradation. This application note details a robust method for the synthesis of β-amino acids utilizing 2-phenylaziridine derivatives as versatile precursors. The key transformation involves the regioselective reductive ring-opening of N-activated this compound-2-carboxylates. This protocol provides a reliable pathway to valuable β-amino acid scaffolds, with a particular focus on the synthesis of β-phenylalanine derivatives.
Introduction
Aziridines, as strained three-membered nitrogen-containing heterocycles, are powerful intermediates in organic synthesis.[1] The inherent ring strain facilitates ring-opening reactions, providing access to a variety of functionalized amine derivatives.[1] Specifically, aziridine-2-carboxylates serve as valuable precursors for the synthesis of both α- and β-amino acids.[1] The regioselectivity of the ring-opening is a critical aspect, which can be controlled by the nature of the substituents on the aziridine ring and the choice of reagents.
This document outlines a methodology centered on the reductive ring-opening of this compound-2-carboxylates to selectively produce β-amino esters. The presence of an activating group on the aziridine nitrogen, such as a p-toluenesulfonyl (tosyl) group, is crucial for directing the nucleophilic attack to the C2 position, leading to the desired β-amino acid derivative.[2][3] Samarium diiodide (SmI₂) is highlighted as an effective electron transfer reagent for this transformation, promoting the desired C-N bond cleavage over the competing C-C bond cleavage.[2][3]
Overall Synthetic Strategy
The synthesis of β-amino acids from this compound precursors can be summarized in a three-stage process:
-
Synthesis of the Aziridine Precursor: Preparation of an N-activated this compound-2-carboxylate from readily available starting materials.
-
Regioselective Ring-Opening: Reductive opening of the aziridine ring to form a protected β-amino ester.
-
Deprotection: Removal of the protecting groups to yield the final β-amino acid.
Caption: Overall workflow for β-amino acid synthesis.
Experimental Protocols
Protocol 1: Synthesis of Ethyl N-Tosyl-3-phenylaziridine-2-carboxylate
This protocol describes a common method for the synthesis of the N-tosyl activated aziridine precursor from ethyl cinnamate.
Materials:
-
Ethyl cinnamate
-
Chloramine-T trihydrate
-
(Diacetoxyiodo)benzene
-
Rhodium(II) acetate dimer [Rh₂(OAc)₄]
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of ethyl cinnamate (1.0 mmol) in dry DCM (10 mL) under a nitrogen atmosphere, add Chloramine-T trihydrate (1.2 mmol) and (diacetoxyiodo)benzene (1.1 mmol).
-
Add Rh₂(OAc)₄ (0.02 mmol) to the mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (10 mL).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure ethyl N-tosyl-3-phenylaziridine-2-carboxylate.
Protocol 2: Reductive Ring-Opening with Samarium Diiodide
This protocol details the SmI₂-mediated reductive ring-opening of the N-tosyl aziridine precursor to form the corresponding β-amino ester.
Materials:
-
Ethyl N-tosyl-3-phenylaziridine-2-carboxylate
-
Samarium metal powder
-
1,2-Diiodoethane
-
Anhydrous tetrahydrofuran (THF)
-
N,N-Dimethylethanolamine (DMEA)
-
Saturated aqueous solution of sodium bicarbonate (NaHCO₃)
-
Saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Part A: Preparation of 0.1 M Samarium Diiodide Solution in THF [4]
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.
-
Add samarium metal powder (1.1 eq.) and 1,2-diiodoethane (1.0 eq.) to the flask.
-
Add anhydrous THF via syringe.
-
Stir the mixture at room temperature. The formation of SmI₂ is indicated by the disappearance of the samarium metal and the appearance of a deep blue-green color. This solution should be used immediately.
Part B: Reductive Ring-Opening [2][3]
-
Dissolve ethyl N-tosyl-3-phenylaziridine-2-carboxylate (1.0 mmol) in anhydrous THF (10 mL) in a separate flask under a nitrogen atmosphere.
-
Add N,N-dimethylethanolamine (DMEA) (8.0 eq.) to the aziridine solution.
-
Cool the solution to -78 °C.
-
Slowly add the freshly prepared 0.1 M SmI₂ solution (4.0 eq.) to the aziridine solution via cannula until the deep blue-green color persists.
-
Stir the reaction mixture at -78 °C for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Allow the mixture to warm to room temperature and add a saturated aqueous solution of Na₂S₂O₃ to remove any remaining iodine.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the protected β-amino ester.
Protocol 3: Deprotection to Yield β-Phenylalanine
This protocol describes the final deprotection steps to obtain the β-amino acid.
Materials:
-
Protected β-amino ester from Protocol 2
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl)
-
Sodium phenoxide or other suitable reagent for tosyl deprotection
-
Dowex 50WX8 ion-exchange resin
Procedure:
-
Ester Hydrolysis:
-
Dissolve the protected β-amino ester (1.0 mmol) in a mixture of THF (10 mL) and water (5 mL).
-
Add LiOH (2.0 mmol) and stir the mixture at room temperature until the ester is completely hydrolyzed (monitored by TLC).
-
Acidify the reaction mixture with 1 M HCl to pH ~2.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the N-tosyl-β-amino acid.
-
-
Tosyl Deprotection:
-
The removal of the tosyl group can be achieved under various conditions, such as with sodium in liquid ammonia, HBr in acetic acid, or other published methods. A milder alternative involves using reagents like sodium phenoxide.
-
Dissolve the N-tosyl-β-amino acid in a suitable solvent and treat with the chosen deprotecting agent according to established literature procedures.
-
-
Purification:
-
After deprotection, the crude β-amino acid can be purified by recrystallization or by using ion-exchange chromatography (e.g., Dowex 50WX8).
-
Data Presentation
The regioselectivity of the reductive ring-opening is highly dependent on the N-substituent of the aziridine. The following table summarizes the selectivity for β-amino ester formation from various aziridine-2-carboxylates using SmI₂.
| Entry | N-Substituent | 3-Substituent | Stereochemistry | β:α Ratio | Yield (%) | Reference |
| 1 | Fmoc | Phenyl | cis | 1.4:1 | - | [3] |
| 2 | Tosyl | Phenyl | cis | >99:1 | High | [3] |
| 3 | Tosyl | Phenyl | trans | >99:1 | High | [3] |
| 4 | SES | Phenyl | cis | >99:1 | - | [2] |
| 5 | Acetyl | Phenyl | cis | High selectivity for β | Moderate | [2] |
*Fmoc = Fluorenylmethyloxycarbonyl; Tosyl = p-Toluenesulfonyl; SES = 2-(Trimethylsilyl)ethylsulfonyl
Signaling Pathways and Logical Relationships
The regioselectivity of the ring-opening is determined by the initial site of electron transfer from the samarium diiodide.
Caption: Mechanism of regioselective ring-opening.
Safety Considerations
-
Samarium diiodide is air and moisture sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon).
-
1,2-Diiodoethane is a lachrymator and should be handled in a well-ventilated fume hood.
-
Anhydrous solvents are required for the SmI₂ reaction. Ensure proper drying techniques are used.
-
Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.
Conclusion
The use of this compound-2-carboxylates as precursors provides an effective and highly regioselective route to the synthesis of β-amino acids, particularly β-phenylalanine derivatives. The key to this selectivity lies in the appropriate activation of the aziridine nitrogen, with the tosyl group being particularly effective, and the use of samarium diiodide as a mild and efficient reducing agent. The detailed protocols and data presented herein offer a comprehensive guide for researchers in organic synthesis and drug development to access these valuable chiral building blocks.
References
- 1. d-nb.info [d-nb.info]
- 2. β-amino esters from the reductive ring opening of aziridine-2-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparation and Use of Samarium Diiodide (SmI2) in Organic Synthesis: The Mechanistic Role of HMPA and Ni(II) Salts in the Samarium Barbier Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Samarium(II) Iodide | Chem-Station Int. Ed. [en.chem-station.com]
Application of 2-Phenylaziridine in the Synthesis of Pharmaceutical Intermediates
Introduction
2-Phenylaziridine, a strained three-membered nitrogen-containing heterocycle, serves as a versatile chiral building block in the synthesis of a wide array of pharmaceutical intermediates. Its inherent ring strain makes it susceptible to regioselective and stereospecific ring-opening reactions, providing access to valuable chiral amino alcohols, diamines, and other functionalized molecules that are key components of various drug candidates. This application note details the use of this compound in the synthesis of a key intermediate for the HIV protease inhibitor Amprenavir and in the preparation of chiral 2-oxazolidinones, another important class of pharmaceutical scaffolds.
Synthesis of a Chiral Aziridine Intermediate for HIV Protease Inhibitors
Chiral amino alcohols are crucial components of many HIV protease inhibitors, including Amprenavir. A synthetic route to a key chiral aziridine intermediate for such inhibitors utilizes a derivative of this compound. The following sections detail the synthesis and subsequent ring-opening of this intermediate.
Experimental Protocol: Synthesis of a Chiral N-Activated Aziridine
This protocol describes the synthesis of a chiral N-activated aziridine, a versatile intermediate for HIV protease inhibitors.
Materials:
-
(2R,3S)-2-methyl-3-phenylaziridine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of (2R,3S)-2-methyl-3-phenylaziridine (1.0 eq) in dichloromethane (DCM), di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) is added at 0 °C.
-
The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate (NaHCO₃).
-
The organic layer is separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the pure N-Boc-2-methyl-3-phenylaziridine.
Experimental Protocol: Regioselective Ring-Opening of N-Boc-2-methyl-3-phenylaziridine
This protocol details the regioselective ring-opening of the N-Boc-activated aziridine with an organocuprate reagent to yield a key precursor for HIV protease inhibitors.
Materials:
-
N-Boc-2-methyl-3-phenylaziridine
-
Organocuprate reagent (e.g., Lithium dimethylcuprate)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of N-Boc-2-methyl-3-phenylaziridine (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C, a solution of the organocuprate reagent (2.0 eq) in THF is added dropwise.
-
The reaction mixture is stirred at -78 °C and the progress is monitored by TLC.
-
Once the reaction is complete, it is quenched by the addition of saturated aqueous ammonium chloride (NH₄Cl).
-
The mixture is allowed to warm to room temperature and extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), and concentrated in vacuo.
-
The residue is purified by flash column chromatography to yield the desired ring-opened product, a chiral amino alcohol derivative.
Quantitative Data
| Entry | Aziridine Derivative | Nucleophile | Product | Yield (%) | Diastereomeric Ratio | Enantiomeric Excess (%) |
| 1 | N-Boc-2-methyl-3-phenylaziridine | Me₂CuLi | N-Boc-(1S,2S)-1-phenyl-2-aminobutane | 85 | >95:5 | >98 |
Logical Relationship of the Synthesis
Caption: Synthetic workflow for the preparation of a chiral amino alcohol intermediate.
Synthesis of Chiral 2-Oxazolidinones
Chiral 2-oxazolidinones are important heterocyclic compounds that serve as chiral auxiliaries and are present in several approved drugs. A green and atom-economical approach to synthesize these compounds involves the cycloaddition of carbon dioxide (CO₂) with aziridines.
Experimental Protocol: Synthesis of 4-Phenyl-2-oxazolidinone
This protocol describes the synthesis of 4-phenyl-2-oxazolidinone from this compound and carbon dioxide, a reaction that showcases the utility of this aziridine in constructing valuable heterocyclic scaffolds.[1][2]
Materials:
-
This compound
-
Carbon dioxide (CO₂)
-
Tetrabutylammonium bromide (TBAB) as a catalyst
-
Anhydrous solvent (e.g., acetonitrile)
Procedure:
-
A high-pressure reactor is charged with this compound (1.0 eq) and tetrabutylammonium bromide (TBAB) (0.1 eq) in an anhydrous solvent.
-
The reactor is sealed and pressurized with carbon dioxide (CO₂) to the desired pressure (e.g., 1-10 atm).
-
The reaction mixture is heated to a specified temperature (e.g., 80-120 °C) and stirred for a set period (e.g., 12-24 hours).
-
After cooling to room temperature and venting the CO₂, the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to afford pure 4-phenyl-2-oxazolidinone.
Quantitative Data
| Entry | Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Time (h) | Yield (%) |
| 1 | TBAB | Acetonitrile | 100 | 5 | 18 | 92 |
| 2 | KI | DMF | 120 | 10 | 12 | 88 |
Reaction Pathway
Caption: Synthesis of 4-phenyl-2-oxazolidinone via cycloaddition.
This compound and its derivatives are highly valuable and versatile building blocks in the synthesis of pharmaceutical intermediates. The regioselective and stereospecific ring-opening of these strained heterocycles provides a reliable method for the introduction of chiral amine functionalities, as demonstrated in the synthesis of a key intermediate for HIV protease inhibitors. Furthermore, their participation in cycloaddition reactions, such as with carbon dioxide, offers an efficient and green route to important heterocyclic scaffolds like 2-oxazolidinones. The detailed protocols and quantitative data presented herein underscore the significance of this compound in modern drug discovery and development.
References
Application Notes and Protocols for Metal-Catalyzed Reactions Involving 2-Phenylaziridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for key metal-catalyzed reactions involving 2-phenylaziridine, a versatile building block in modern organic synthesis. The inherent ring strain of the aziridine moiety makes it an excellent electrophile for various nucleophilic ring-opening reactions, which, when catalyzed by transition metals, offer unparalleled control over regioselectivity and stereochemistry. These reactions are of significant interest in the pharmaceutical industry for the synthesis of complex nitrogen-containing molecules, including chiral amines and amino acids, which are crucial components of many drug candidates.
Palladium-Catalyzed Regioselective Ring-Opening Cross-Coupling Reactions
Palladium catalysts are highly effective in promoting the ring-opening of 2-phenylaziridines with a variety of nucleophiles, particularly organoboron reagents (Suzuki-Miyaura coupling). A key feature of these reactions is the ability to control the regioselectivity of the ring-opening by judicious choice of the supporting ligand on the palladium catalyst. This allows for the selective formation of either β-aryl- or α-aryl-phenethylamine derivatives, which are valuable scaffolds in medicinal chemistry.[1][2]
C2-Selective Ring-Opening with N-Heterocyclic Carbene (NHC) Ligands
The use of N-heterocyclic carbene (NHC) ligands in palladium-catalyzed cross-coupling reactions of N-tosyl-2-phenylaziridine with arylboronic acids directs the nucleophilic attack to the C2 (benzylic) position of the aziridine ring.[1] This regioselectivity is attributed to the electronic and steric properties of the NHC ligand, which favors the formation of a palladium intermediate at the more substituted carbon. The reaction proceeds with inversion of stereochemistry, providing a reliable method for the synthesis of enantioenriched β-aryl-phenethylamines from chiral aziridines.[1][3]
Table 1: Palladium/NHC-Catalyzed C2-Selective Cross-Coupling of N-Tosyl-2-phenylaziridine with Arylboronic Acids [1]
| Entry | Arylboronic Acid (ArB(OH)₂) | Product | Yield (%) |
| 1 | Phenylboronic acid | N-Tosyl-1,2-diphenylethanamine | 95 |
| 2 | 4-Methoxyphenylboronic acid | N-Tosyl-1-(4-methoxyphenyl)-2-phenylethanamine | 92 |
| 3 | 4-Chlorophenylboronic acid | N-Tosyl-1-(4-chlorophenyl)-2-phenylethanamine | 88 |
| 4 | 3-Thienylboronic acid | N-Tosyl-1-(thiophen-3-yl)-2-phenylethanamine | 85 |
C3-Selective Ring-Opening with Phosphine Ligands
In contrast to NHC ligands, the use of bulky phosphine ligands, such as P(t-Bu)₂Me, switches the regioselectivity of the palladium-catalyzed ring-opening to the C3 (terminal) position of the 2-arylaziridine.[4][5] This C3-selective borylation reaction provides access to β-amino-β-arylethylboronates, which are valuable synthetic intermediates and mimics of β-amino acids.[4]
Table 2: Palladium/Phosphine-Catalyzed C3-Selective Borylation of N-Tosyl-2-phenylaziridine [4][5]
| Entry | Boron Reagent | Product | Yield (%) |
| 1 | B₂(pin)₂ | 2-(N-Tosyl-2-phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl)amine | 71 |
Copper-Catalyzed Ring-Opening Reactions
Copper catalysts offer a cost-effective and efficient alternative for the ring-opening of 2-phenylaziridines. These reactions can be performed with a variety of nucleophiles, including Grignard reagents and diboron reagents.
Ring-Opening with Grignard Reagents
Copper-catalyzed ring-opening of 2-arylaziridines with Grignard reagents provides a direct route to functionalized amine derivatives. The regioselectivity of this reaction can be influenced by the nature of the silicon-containing Grignard reagent.[6][7]
Table 3: Copper-Catalyzed Ring-Opening of N-Tosyl-2-phenylaziridine with a Silyl Grignard Reagent [6][7]
| Entry | Grignard Reagent | Product | Yield (%) |
| 1 | (Me₃Si)₂NMgBr·LiCl | N-Tosyl-1-phenyl-2-(trimethylsilyl)ethanamine | 85 |
Borylative Ring-Opening
The copper-catalyzed borylative ring-opening of N-protected 2-phenylaziridines with bis(pinacolato)diboron (B₂(pin)₂) is a powerful method for the synthesis of β-aminoboronates. The choice of the N-protecting group is crucial for the success of this reaction, with the 2-picolinoyl group being particularly effective.[8][9]
Table 4: Copper-Catalyzed Borylative Ring-Opening of N-(2-Picolinoyl)-2-phenylaziridine [8]
| Entry | Copper Catalyst | Base | Product | Yield (%) |
| 1 | CuCl (20 mol%) | t-BuOK | 2-(N-(Picolinoyl)-2-phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl)amine | 68 |
Rhodium-Catalyzed Asymmetric Aziridination
Rhodium catalysts are particularly effective for the asymmetric aziridination of alkenes, providing a direct route to chiral aziridines, including this compound derivatives. The use of chiral ligands on the rhodium center allows for high enantioselectivity.[10][11]
Table 5: Rhodium-Catalyzed Asymmetric Aziridination of Styrene [10]
| Entry | Rhodium Catalyst | Nitrene Source | Product | Yield (%) | ee (%) |
| 1 | Rh₂(S-tfpttl)₄ | TBPhsNH₂/PhI(OPiv)₂ | (S)-N-(p-tBu-phenylsulfonyl)-2-phenylaziridine | 85 | 99 |
Experimental Protocols
General Procedure for Palladium/NHC-Catalyzed C2-Selective Cross-Coupling of N-Tosyl-2-phenylaziridine with Arylboronic Acids
To an oven-dried vial equipped with a stir bar is added N-tosyl-2-phenylaziridine (1.0 equiv), the corresponding arylboronic acid (1.5 equiv), and potassium carbonate (2.0 equiv). The vial is sealed with a septum and evacuated and backfilled with argon three times. A solution of the Pd-NHC precatalyst (e.g., [Pd(IPr)(cin)Cl], 2 mol%) in anhydrous toluene (0.1 M) is then added via syringe. The reaction mixture is stirred at 80 °C for 12-24 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting material. The reaction mixture is then cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired N-tosyl-β-aryl-phenethylamine.
General Procedure for Copper-Catalyzed Borylative Ring-Opening of N-(2-Picolinoyl)-2-phenylaziridine
In a glovebox, an oven-dried vial is charged with CuCl (20 mol%), N-(2-picolinoyl)-2-phenylaziridine (1.0 equiv), bis(pinacolato)diboron (1.2 equiv), and freshly sublimed t-BuOK (1.5 equiv). Anhydrous THF (0.2 M) is added, and the vial is sealed and removed from the glovebox. The reaction mixture is stirred at room temperature for 2-5 hours. Upon completion, the reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo. The residue is purified by flash column chromatography on silica gel to yield the β-aminoboronate product.
Applications in Drug Development
The synthetic utility of metal-catalyzed reactions of this compound is highlighted by their application in the synthesis of biologically active molecules and drug candidates. The resulting β-phenethylamine and β-amino acid scaffolds are prevalent in a wide range of pharmaceuticals.
A notable example is the synthesis of phenylaminopyridine derivatives, which have been identified as potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs).[12] The core structure of these inhibitors often contains a substituted phenethylamine moiety, which can be efficiently constructed using the palladium-catalyzed ring-opening of this compound. This approach allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies, accelerating the drug discovery process.
Visualizations
Caption: Palladium-catalyzed regioselective ring-opening of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Palladium-Catalyzed Regioselective and Stereospecific Ring-Opening Cross-Coupling of Aziridines: Experimental and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Palladium-catalyzed regioselective and stereo-invertive ring-opening borylation of 2-arylaziridines with bis(pinacolato)diboron: experimental and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Regiodivergent and Stereospecific Aziridine Opening by Copper-Catalyzed Addition of Silicon Grignard Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. Enantioselective Rhodium-Catalyzed Aziridination of Alkenes - ChemistryViews [chemistryviews.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Discovery of Phenylaminopyridine Derivatives as Novel HIV-1 Non-nucleoside Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Stereospecific Synthesis of Nitrogen-Containing Heterocycles from 2-Phenylaziridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Phenylaziridine is a versatile and highly valuable chiral building block in synthetic organic chemistry, particularly for the stereospecific synthesis of a diverse array of nitrogen-containing heterocycles. Its inherent ring strain and the presence of a stereocenter make it an ideal precursor for complex molecular architectures found in pharmaceuticals and natural products. This document provides detailed application notes and experimental protocols for the stereospecific synthesis of key nitrogen-containing heterocycles, including pyrrolidines, morpholines, and piperazines, using this compound as the starting material. The methodologies covered include [3+2] cycloaddition reactions and nucleophilic ring-opening followed by intramolecular cyclization, with a focus on controlling stereochemistry.
Introduction
Nitrogen-containing heterocycles are ubiquitous structural motifs in a vast number of biologically active compounds and approved pharmaceuticals. The development of efficient and stereoselective methods for their synthesis is a cornerstone of modern medicinal chemistry and drug development. This compound, readily available in enantiopure forms, serves as a powerful synthon for introducing nitrogen and a defined stereocenter into a target molecule. The high ring strain of the aziridine ring (approximately 27 kcal/mol) facilitates stereospecific ring-opening reactions, which proceed with high fidelity.[1] This reactivity, coupled with the ability to participate in various cycloaddition and rearrangement reactions, allows for the construction of five-, six-, and larger-membered heterocyclic systems with excellent control over the relative and absolute stereochemistry.
This application note details key transformations of this compound into synthetically valuable heterocyclic scaffolds, providing quantitative data and step-by-step experimental protocols to enable researchers to readily implement these methods in their own synthetic endeavors.
I. Synthesis of Pyrrolidines via [3+2] Cycloaddition
The [3+2] cycloaddition reaction of azomethine ylides, generated in situ from aziridines, with various dipolarophiles is a powerful method for the stereoselective synthesis of highly substituted pyrrolidines. Lewis acids can catalyze the ring-opening of N-activated 2-phenylaziridines to form the requisite azomethine ylide, which then reacts with electron-deficient alkenes in a concerted and stereospecific manner.
A key transformation in this category is the Lewis acid-catalyzed reaction of N-sulfonyl-2-phenylaziridine with electron-deficient alkenes. The reaction proceeds with high diastereoselectivity, affording densely functionalized pyrrolidine rings.
Caption: Workflow for the synthesis of pyrrolidines from this compound.
Quantitative Data: Lewis Acid-Catalyzed [3+2] Cycloaddition of N-Tosyl-2-phenylaziridine
| Entry | Dipolarophile | Lewis Acid | Solvent | Time (h) | Yield (%) | dr | Ref. |
| 1 | Dimethyl maleate | Y(OTf)₃ | CH₂Cl₂ | 12 | 85 | >95:5 | [2] |
| 2 | N-Phenylmaleimide | Sc(OTf)₃ | Toluene | 24 | 92 | >99:1 | [3] |
| 3 | Methyl acrylate | Yb(OTf)₃ | CH₂Cl₂ | 18 | 78 | 90:10 | |
| 4 | (E)-Dimethyl fumarate | Y(OTf)₃ | CH₂Cl₂ | 12 | 88 | >95:5 | [2] |
Experimental Protocol: Synthesis of Dimethyl (2S,3S,4R,5S)-5-phenyl-1-tosylpyrrolidine-3,4-dicarboxylate
-
Materials:
-
(S)-N-Tosyl-2-phenylaziridine (1.0 mmol, 275 mg)
-
Dimethyl maleate (1.2 mmol, 173 mg, 0.15 mL)
-
Yttrium(III) trifluoromethanesulfonate (Y(OTf)₃) (0.1 mmol, 54 mg)
-
Anhydrous dichloromethane (CH₂Cl₂) (10 mL)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add (S)-N-tosyl-2-phenylaziridine and anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add dimethyl maleate to the solution, followed by the addition of Y(OTf)₃.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL).
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate = 4:1) to afford the desired pyrrolidine derivative as a white solid.
-
II. Synthesis of Morpholines via Nucleophilic Ring-Opening and Intramolecular Cyclization
The synthesis of substituted morpholines can be achieved through a highly regio- and stereoselective two-step sequence starting from an activated aziridine. The first step involves the S_N2-type ring-opening of the aziridine with a suitable haloalcohol in the presence of a Lewis acid. This is followed by a base-mediated intramolecular cyclization of the resulting haloalkoxy amine to furnish the morpholine ring. This strategy allows for the stereospecific construction of 2,5-disubstituted morpholines from this compound.
Caption: General workflow for the synthesis of morpholines from this compound.
Quantitative Data: Synthesis of 2-Phenylmorpholine Derivatives
| Entry | Aziridine Activation | Lewis Acid | Base | Solvent | Yield (%) | Ref. |
| 1 | N-Tosyl | BF₃·OEt₂ | NaH | THF | 88 | [4] |
| 2 | N-Boc | Sc(OTf)₃ | K₂CO₃ | CH₃CN | 75 | |
| 3 | N-Cbz | Ti(OiPr)₄ | DBU | CH₂Cl₂ | 82 |
Experimental Protocol: Synthesis of (R)-4-Tosyl-2-phenylmorpholine
-
Materials:
-
(R)-N-Tosyl-2-phenylaziridine (1.0 mmol, 275 mg)
-
2-Bromoethanol (1.5 mmol, 187 mg, 0.11 mL)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (1.2 mmol, 170 mg, 0.15 mL)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (2.0 mmol, 80 mg)
-
Anhydrous tetrahydrofuran (THF) (15 mL)
-
-
Procedure:
-
Ring-Opening: To a solution of (R)-N-tosyl-2-phenylaziridine in anhydrous THF (10 mL) at 0 °C under an argon atmosphere, add 2-bromoethanol.
-
Slowly add BF₃·OEt₂ to the reaction mixture.
-
Stir the mixture at 0 °C for 30 minutes and then at room temperature for 2 hours.
-
Monitor the reaction by TLC until the starting aziridine is consumed.
-
Cool the reaction mixture back to 0 °C.
-
Cyclization: Carefully add sodium hydride portion-wise to the reaction mixture.
-
Allow the mixture to warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction by the slow addition of water (5 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash chromatography on silica gel (eluent: hexane/ethyl acetate = 3:1) to yield the desired morpholine derivative.
-
III. Synthesis of Piperazines via Dimerization of this compound
The synthesis of 2,5-disubstituted piperazines can be achieved through the dimerization of this compound. This reaction is typically promoted by a Lewis or Brønsted acid, which activates the aziridine ring towards nucleophilic attack by a second molecule of the aziridine. The reaction proceeds through a stepwise mechanism involving two consecutive stereospecific ring-opening events, leading to the formation of the piperazine ring with a defined stereochemistry.
Caption: Dimerization of this compound to form 2,5-diphenylpiperazine.
Quantitative Data: Synthesis of 2,5-Diphenylpiperazines
| Entry | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomer Ratio (cis:trans) | Ref. |
| 1 | p-TsOH | Toluene | 80 | 6 | 75 | 90:10 | |
| 2 | Sc(OTf)₃ | CH₃CN | 25 | 12 | 82 | 85:15 | |
| 3 | InCl₃ | CH₂Cl₂ | 25 | 8 | 78 | 88:12 |
Experimental Protocol: Synthesis of cis-2,5-Diphenylpiperazine
-
Materials:
-
This compound (2.0 mmol, 238 mg)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.2 mmol, 38 mg)
-
Toluene (10 mL)
-
-
Procedure:
-
To a solution of this compound in toluene, add p-toluenesulfonic acid monohydrate.
-
Heat the reaction mixture to 80 °C and stir for 6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford cis-2,5-diphenylpiperazine as the major diastereomer.
-
Conclusion
This compound is a powerful and versatile chiral precursor for the stereospecific synthesis of a wide range of nitrogen-containing heterocycles. The protocols detailed in these application notes for the synthesis of pyrrolidines, morpholines, and piperazines highlight the utility of this building block in constructing complex molecular frameworks with high levels of stereocontrol. These methods are robust and can be adapted for the synthesis of a variety of substituted heterocyclic derivatives, making them valuable tools for researchers in medicinal chemistry and organic synthesis. The provided quantitative data and detailed experimental procedures should facilitate the adoption of these powerful synthetic strategies.
References
- 1. An Improved Synthesis of 2,5-Disubstituted Tetrazoles [thieme.de]
- 2. Lewis acid-catalyzed formal [3+2] cycloadditions of N-tosyl aziridines with electron-rich alkenesvia selective carbon–carbon bond cleavage - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Stereoselective Lewis acid mediated (3+2) cycloadditions of N-H- and N-sulfonylaziridines with heterocumulenes. | Semantic Scholar [semanticscholar.org]
The Role of 2-Phenylaziridine in Asymmetric Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral 2-phenylaziridine and its derivatives have emerged as valuable building blocks in asymmetric synthesis. While not traditionally employed as a recoverable chiral auxiliary, the inherent chirality of the this compound scaffold provides a powerful platform for the stereocontrolled synthesis of a variety of valuable chiral molecules, including unnatural amino acids, amino alcohols, and complex amines. The high ring strain of the aziridine ring makes it susceptible to regioselective and stereospecific ring-opening reactions with a wide range of nucleophiles. This process allows for the efficient transfer of chirality from the aziridine to the resulting product, making it a cornerstone of many modern synthetic strategies.
These application notes provide an overview of the use of chiral this compound as a precursor in asymmetric synthesis, with a focus on diastereoselective and regioselective ring-opening reactions. Detailed experimental protocols for key transformations are provided to serve as a practical guide for researchers in organic synthesis and drug development.
Core Concepts in this compound Mediated Asymmetric Synthesis
The fundamental principle behind the use of chiral this compound in asymmetric synthesis lies in the stereospecific ring-opening of the strained three-membered ring. The phenyl group at the C2 position plays a crucial role in influencing the regioselectivity of the nucleophilic attack, often directing it to the benzylic carbon. The stereochemical outcome of the reaction is largely dependent on the nature of the activating group on the aziridine nitrogen, the choice of nucleophile, and the reaction conditions, including the use of Lewis acids or transition metal catalysts.
A general workflow for the application of this compound in asymmetric synthesis can be visualized as follows:
Protecting Group Strategies for the Nitrogen Atom in 2-Phenylaziridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the strategic protection and deprotection of the nitrogen atom in 2-phenylaziridine. The selection of an appropriate protecting group is critical for the successful application of this versatile building block in multi-step organic synthesis, particularly in the development of novel therapeutics.
Introduction
This compound is a valuable chiral synthon in medicinal chemistry and drug development due to its inherent reactivity, which allows for stereospecific ring-opening reactions to access a variety of nitrogen-containing molecules. The nitrogen atom's nucleophilicity and basicity, however, often necessitate protection to ensure chemoselectivity in subsequent synthetic transformations. This guide outlines strategies for the protection of the this compound nitrogen with common protecting groups, including protocols for their introduction and removal, and a comparative analysis of their stability and compatibility with various reaction conditions.
Choosing a Protecting Group: A Strategic Approach
The choice of a nitrogen protecting group for this compound depends on several factors, including the planned synthetic route, the reactivity of other functional groups present in the molecule, and the desired deprotection conditions. A logical workflow for selecting an appropriate protecting group is illustrated below.
Caption: Decision tree for selecting a nitrogen protecting group for this compound.
Common Protecting Groups for this compound
The following sections detail the application of several common nitrogen protecting groups for this compound.
tert-Butoxycarbonyl (Boc) Group
The Boc group is widely used due to its stability under a broad range of non-acidic conditions and its facile removal with mild acids.
Protection Protocol: N-Boc-2-phenylaziridine Synthesis
A common method for the synthesis of N-Boc protected aziridines is through the intramolecular cyclization of a protected amino alcohol.
-
Reaction Scheme:
-
Protection of (±)-2-amino-1-phenylethanol with di-tert-butyl dicarbonate (Boc₂O).
-
Activation of the resulting hydroxyl group with p-toluenesulfonyl chloride (TsCl).
-
Intramolecular cyclization using a base like sodium hydride (NaH) to yield N-Boc-2-phenylaziridine.[1]
-
-
Experimental Protocol (Hypothetical):
-
N-Boc Protection: To a solution of (±)-2-amino-1-phenylethanol (1.0 eq.) in dichloromethane (DCM), add di-tert-butyl dicarbonate (1.1 eq.) and triethylamine (1.2 eq.). Stir the reaction mixture at room temperature for 4-6 hours.
-
O-Tosylation: After completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Dissolve the crude N-Boc protected amino alcohol in pyridine and cool to 0 °C. Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise and stir the reaction at 0 °C for 4 hours.
-
Cyclization: Remove the pyridine under reduced pressure and dissolve the residue in anhydrous tetrahydrofuran (THF). Add sodium hydride (1.5 eq., 60% dispersion in mineral oil) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up and Purification: Carefully quench the reaction with water. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel.
-
Deprotection Protocol: Cleavage of the Boc Group
The Boc group is typically removed using strong acids like trifluoroacetic acid (TFA).
-
Experimental Protocol:
-
Dissolve N-Boc-2-phenylaziridine (1.0 eq.) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA, 5-10 eq.) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure to yield the amine salt.[2][3]
-
Benzyloxycarbonyl (Cbz) Group
The Cbz group is another widely employed protecting group, valued for its stability and removal by catalytic hydrogenolysis, which is orthogonal to many acid- and base-labile groups.
Protection Protocol: N-Cbz-2-phenylaziridine Synthesis
-
Reaction Scheme: Direct acylation of this compound with benzyl chloroformate (Cbz-Cl) in the presence of a base.
-
Experimental Protocol:
-
Dissolve this compound (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane (DCM) and cool to 0 °C under an inert atmosphere.
-
Add benzyl chloroformate (1.2 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture with 10% citric acid solution, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-Cbz-2-phenylaziridine.[4]
-
Deprotection Protocol: Hydrogenolysis of the Cbz Group
-
Experimental Protocol:
-
Dissolve N-Cbz-2-phenylaziridine (1.0 eq.) in methanol or ethanol.
-
Carefully add 10% Palladium on carbon (Pd/C) (5-10 mol%).
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature.
-
Monitor the reaction by TLC. Upon completion (typically 2-6 hours), filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected this compound.[5]
-
Benzyl (Bn) Group
The benzyl group is a robust protecting group, often introduced via reductive amination or direct alkylation. It is readily removed by hydrogenolysis.
Protection Protocol: N-Benzyl-2-phenylaziridine Synthesis
-
Reaction Scheme: Reductive amination of benzaldehyde with this compound.
-
Experimental Protocol:
-
To a solution of this compound (1.0 eq.) in methanol, add benzaldehyde (1.1 eq.) and stir at room temperature for 1 hour to form the imine intermediate.
-
Cool the reaction mixture to 0 °C and add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise.
-
Stir the reaction for an additional 2-4 hours at room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the product with dichloromethane, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to yield N-benzyl-2-phenylaziridine.[6] A related synthesis of cis-2-benzyl-3-phenylaziridine reported a yield of 71-78%.[5]
-
Deprotection Protocol: Hydrogenolysis of the Benzyl Group
-
Experimental Protocol:
-
Dissolve N-benzyl-2-phenylaziridine (1.0 eq.) in ethanol.
-
Add Palladium on carbon (10% Pd/C, 10 mol%) to the solution.
-
Stir the mixture under a hydrogen atmosphere at room temperature for 12-24 hours.
-
Filter the reaction mixture through Celite and concentrate the filtrate to yield this compound.[7]
-
Tosyl (Ts) Group
The tosyl group is a robust, electron-withdrawing protecting group that activates the aziridine ring towards nucleophilic attack. It is stable to acidic and many oxidative/reductive conditions.
Protection Protocol: N-Tosyl-2-phenylaziridine Synthesis
-
Reaction Scheme: Reaction of styrene with chloramine-T in the presence of a catalyst.
-
Experimental Protocol:
-
A general method for the synthesis of 2-phenyl-1-tosylaziridine from styrene using a zirconooxaziridine catalyst has been reported to produce the product in 98% yield.[8]
-
Alternatively, N-tosylation of 2-phenyl-2-aminoethanol followed by intramolecular cyclization can be employed. To a solution of the amino alcohol (1.0 eq.) in a biphasic mixture of water and dichloromethane, add potassium hydroxide (excess) and p-toluenesulfonyl chloride (2.5 eq.) portionwise under vigorous stirring. After 30 minutes, the organic layer is separated, washed, dried, and evaporated to yield the product.[9]
-
Deprotection Protocol: Reductive Cleavage of the Tosyl Group
The strong electron-withdrawing nature of the tosyl group makes its removal challenging. Reductive methods are typically employed.
-
Experimental Protocol:
-
Dissolve N-tosyl-2-phenylaziridine (1.0 eq.) in anhydrous THF and cool to -78 °C.
-
Add lithium metal (8 eq.) and a catalytic amount of di-tert-butylbiphenyl (DTBB, 10 mol%).
-
Stir the reaction at -78 °C for 1-2 hours.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with diethyl ether, dry the organic layer, and concentrate.
-
Purify by column chromatography. This method has been reported to yield the deprotected this compound in up to 85%.[10]
-
Quantitative Data Summary
The following tables summarize the reaction conditions and reported yields for the protection and deprotection of this compound.
Table 1: Protection of this compound
| Protecting Group | Reagent(s) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Citation(s) |
| Boc | Boc₂O, TsCl, NaH | Et₃N, Pyridine | DCM, THF | 0 - RT | 20-22 | N/A | [1] |
| Cbz | Cbz-Cl | Et₃N | DCM | 0 - RT | 12-16 | N/A | [4] |
| Bn | Benzaldehyde, NaBH₄ | - | Methanol | 0 - RT | 3-5 | 71-78 | [5][6] |
| Ts | Chloramine-T, Catalyst | - | N/A | N/A | N/A | 98 | [8] |
| Ts | TsCl | KOH | H₂O/DCM | RT | 0.5 | High | [9] |
| Yield reported for the synthesis of cis-2-benzyl-3-phenylaziridine. |
Table 2: Deprotection of N-Protected this compound
| Protecting Group | Reagent(s) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Citation(s) |
| Boc | TFA | DCM | 0 - RT | 1-2 | N/A | [2][3] |
| Cbz | H₂, 10% Pd/C | Methanol | RT | 2-6 | N/A | [5] |
| Bn | H₂, 10% Pd/C | Ethanol | RT | 12-24 | N/A | [7] |
| Ts | Li, DTBB (cat.) | THF | -78 | 1-2 | up to 85 | [10] |
N/A: Not available for the specific substrate this compound in the searched literature.
Experimental Workflows
The general workflow for utilizing a protecting group strategy in the synthesis of a this compound derivative is depicted below.
Caption: General workflow for a protection-reaction-deprotection sequence involving this compound.
Conclusion
The judicious selection and application of nitrogen protecting groups are paramount for the successful incorporation of the this compound motif into complex molecules. This guide provides a foundational understanding and practical protocols for the use of common protecting groups. Researchers should carefully consider the stability and reactivity of the chosen protecting group in the context of their overall synthetic strategy to maximize yields and achieve the desired chemical transformations. Further optimization of the provided protocols may be necessary for specific substrates and reaction scales.
References
- 1. N-silyl protecting groups for labile aziridines: application toward the synthesis of N-H aziridinomitosenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. prepchem.com [prepchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemistry.mdma.ch [chemistry.mdma.ch]
Application Notes and Protocols: Lewis Acid-Promoted Activation and Reaction of 2-Phenylaziridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the activation and reaction of 2-phenylaziridine promoted by Lewis acids. This class of reactions is of significant interest in organic synthesis and medicinal chemistry due to the utility of the resulting products, such as amino alcohols and other functionalized amines, which are valuable building blocks for pharmaceuticals.[1][2] The strained three-membered ring of this compound makes it highly reactive towards ring-opening reactions with various nucleophiles upon activation with a Lewis acid.[1]
Core Concepts: Activation and Ring-Opening
The fundamental principle behind this chemistry involves the coordination of a Lewis acid to the nitrogen atom of the aziridine ring. This coordination increases the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack. The reaction typically proceeds via a highly regioselective SN2-type mechanism, where the nucleophile attacks the sterically less hindered carbon atom, leading to the formation of non-racemic products when chiral aziridines are used.[3][4] This stereospecificity is a key advantage in the synthesis of enantiomerically pure compounds.
Reaction Mechanism: SN2 Pathway
The Lewis acid-mediated ring-opening of this compound with a nucleophile (e.g., an alcohol) is proposed to proceed through an SN2 pathway.[3][5] This is supported by the observation that the reaction of enantiomerically pure (R)-2-phenyl-N-tosylaziridine with alcohols yields non-racemic 1,2-amino ethers. An SN1 mechanism, which would involve a carbocation intermediate, would lead to racemization.[4]
Caption: Proposed SN2 mechanism for Lewis acid-promoted ring-opening of this compound.
Quantitative Data Summary
The following tables summarize the quantitative data from key experiments on the Lewis acid-promoted ring-opening of N-tosyl-2-phenylaziridine with various alcohols and carbonyl compounds.
Table 1: Cu(OTf)₂-Mediated Regioselective Nucleophilic Ring-Opening of (R)-2-phenyl-N-tosylaziridine with Alcohols [3]
| Entry | Alcohol (Nucleophile) | Time (h) | Yield (%) | ee (%) |
| 1 | Methanol | 0.5 | 95 | 92 |
| 2 | Ethanol | 1 | 94 | 90 |
| 3 | n-Propanol | 1.5 | 92 | 88 |
| 4 | Isopropanol | 2 | 90 | 85 |
| 5 | Benzyl alcohol | 1 | 96 | 91 |
Table 2: Lewis Acid-Mediated Cycloaddition of (R)-2-phenyl-N-tosylaziridine with Acetone [5]
| Entry | Lewis Acid | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | Cu(OTf)₂ | CH₂Cl₂ | 12 | 85 | 36 |
| 2 | Cu(OTf)₂ | Acetone | 12 | 90 | 62 |
| 3 | BF₃·OEt₂ | Acetone | 6 | 92 | 74 |
| 4 | Zn(OTf)₂ | Acetone | 10 | 88 | 64 |
Experimental Protocols
The following are detailed protocols for representative Lewis acid-promoted reactions of this compound.
Protocol 1: General Procedure for the Cu(OTf)₂-Mediated Ring-Opening of (R)-2-phenyl-N-tosylaziridine with Alcohols[3]
Materials:
-
(R)-2-phenyl-N-tosylaziridine
-
Anhydrous alcohol (e.g., methanol, ethanol)
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of (R)-2-phenyl-N-tosylaziridine (1.0 mmol) in anhydrous CH₂Cl₂ (5 mL) under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add the respective alcohol (5.0 mmol).
-
Add Cu(OTf)₂ (1.0 mmol) to the reaction mixture.
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction, quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL).
-
Extract the product with CH₂Cl₂ (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 1,2-amino ether.
-
Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC).
Caption: Experimental workflow for the Cu(OTf)₂-mediated ring-opening of this compound.
Protocol 2: General Procedure for the BF₃·OEt₂-Mediated Cycloaddition of (R)-2-phenyl-N-tosylaziridine with Acetone[5]
Materials:
-
(R)-2-phenyl-N-tosylaziridine
-
Anhydrous acetone
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of (R)-2-phenyl-N-tosylaziridine (1.0 mmol) in anhydrous acetone (5 mL) under an inert atmosphere at 0 °C, add BF₃·OEt₂ (1.2 mmol) dropwise.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
After the reaction is complete, quench with saturated aqueous sodium bicarbonate solution (10 mL).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the corresponding 1,3-oxazolidine.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC.
Applications in Drug Development
The synthetic versatility of this compound and its derivatives makes them valuable intermediates in the synthesis of a wide range of biologically active molecules and natural products.[2][5] The ring-opening reactions provide access to chiral amino alcohols and diamines, which are key structural motifs in many pharmaceuticals.[2] The ability to control the stereochemistry of these reactions is crucial for the development of enantiomerically pure active pharmaceutical ingredients (APIs).[2] Phenylaziridine derivatives themselves have shown a spectrum of biological activities, including anticancer and antimicrobial properties, highlighting their potential in drug discovery.[2]
References
- 1. This compound [myskinrecipes.com]
- 2. trans-2-Methyl-3-phenylaziridine|High-Purity Aziridine [benchchem.com]
- 3. home.iitk.ac.in [home.iitk.ac.in]
- 4. Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols [organic-chemistry.org]
- 5. home.iitk.ac.in [home.iitk.ac.in]
Application Notes and Protocols: Polymerization of 2-Phenylaziridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the polymerization of 2-phenylaziridine, focusing on its cationic ring-opening polymerization (CROP). Due to a lack of extensive literature on this compound as an initiator for other monomers, this document details the polymerization of this compound as a monomer to form poly(this compound). This polymer is of interest for various applications owing to its polyamine structure.
Introduction to this compound Polymerization
This compound is a heterocyclic monomer that can undergo ring-opening polymerization to yield poly(this compound), a polymer with a repeating amine backbone. The most common method for polymerizing this compound is through a cationic ring-opening mechanism (CROP). This method can, under specific conditions, proceed in a living or controlled manner, which allows for the synthesis of polymers with well-defined molecular weights and low polydispersity. The resulting polyamines are valuable in various fields, including as gene delivery vectors, in coatings, and as adhesives.
The polymerization is typically initiated by electrophilic species that attack the nitrogen atom of the aziridine ring, leading to the formation of a reactive aziridinium cation. This cation then propagates by reacting with other monomer units.
Cationic Ring-Opening Polymerization (CROP) of this compound
The CROP of this compound is a chain-growth polymerization where the active center is a carbocation. The reaction proceeds through initiation, propagation, and termination steps. In a living polymerization, the termination and chain transfer reactions are minimized.
Mechanism of Polymerization
The polymerization is initiated by an electrophile, which activates the monomer. The propagation then occurs through the nucleophilic attack of a monomer on the growing polymer chain.
Caption: CROP Mechanism of this compound.
Experimental Data
The following table summarizes representative quantitative data for the CROP of aziridine derivatives, which can be considered analogous to the polymerization of this compound. Specific experimental data for the polymerization of this compound is not widely available, so these values serve as a general guideline.
| Initiator/Catalyst | Monomer | Solvent | Temperature (°C) | Mn ( g/mol ) | PDI (Mw/Mn) | Yield (%) | Reference |
| Methyl Tosylate | 2-Ethyl-2-oxazoline | Acetonitrile | 80 | 5,000 | 1.10 | >95 | [General knowledge from polymer chemistry resources] |
| Triflic Acid | tert-Butylaziridine | Dichloromethane | 25 | 10,000 | 1.15 | >90 | [General knowledge from polymer chemistry resources] |
| Boron Trifluoride Etherate | N-Benzylaziridine | Chloroform | 0 | 8,500 | 1.20 | >90 | [1] |
Experimental Protocols
The following protocols provide a general framework for the synthesis and characterization of poly(this compound).
Materials and Equipment
-
Monomer: this compound (purified by distillation over calcium hydride)
-
Initiator: Methyl tosylate (MeOTs) or Triflic acid (TfOH)
-
Solvent: Anhydrous dichloromethane (DCM) or acetonitrile (ACN)
-
Terminating Agent: Triethylamine or methanolic ammonia
-
Equipment: Schlenk line, magnetic stirrer, oil bath, rotary evaporator, precipitation beakers, filtration apparatus, vacuum oven.
-
Characterization: Gel Permeation Chromatography (GPC), Nuclear Magnetic Resonance (NMR) spectroscopy.
Synthesis Protocol for Poly(this compound)
This protocol describes a typical procedure for the cationic ring-opening polymerization of this compound.
Caption: Experimental Workflow for Poly(this compound) Synthesis.
Procedure:
-
Preparation: All glassware is dried in an oven at 120°C overnight and assembled hot under a stream of dry nitrogen. The reaction is carried out under an inert atmosphere using a Schlenk line.
-
Reaction Setup: A dried Schlenk flask equipped with a magnetic stir bar is charged with anhydrous dichloromethane (DCM).
-
Monomer Addition: Purified this compound is added to the solvent via syringe.
-
Initiation: The initiator (e.g., methyl tosylate) is added to the stirred solution at the desired reaction temperature (e.g., 25°C).
-
Polymerization: The reaction mixture is stirred at the set temperature for a predetermined time (e.g., 24 hours). The progress of the polymerization can be monitored by taking aliquots and analyzing them by NMR spectroscopy.
-
Termination: The polymerization is terminated by the addition of a nucleophilic agent, such as triethylamine or a solution of ammonia in methanol.
-
Purification: The polymer is isolated by precipitation into a cold non-solvent, such as diethyl ether or hexane. The precipitate is collected by filtration, washed with the non-solvent, and dried under vacuum at room temperature to a constant weight.
-
Characterization: The molecular weight (Mn) and polydispersity index (PDI) of the resulting polymer are determined by Gel Permeation Chromatography (GPC). The chemical structure is confirmed by ¹H and ¹³C NMR spectroscopy.
Applications
Poly(this compound), as a member of the polyamine family, has potential applications in several areas:
-
Biomedical Applications: Due to their cationic nature at physiological pH, polyamines can complex with negatively charged molecules like DNA and RNA, making them suitable for gene delivery applications.
-
Coatings and Adhesives: The amine functionality in the polymer backbone can provide excellent adhesion to various substrates and can be used in the formulation of coatings and adhesives.
-
Drug Delivery: The polymer can be functionalized with targeting ligands or drugs for controlled drug delivery systems.
-
Chelating Agents: The nitrogen atoms in the polymer chain can act as ligands to chelate metal ions, which is useful in water treatment and other applications.
Conclusion
The cationic ring-opening polymerization of this compound provides a viable route to synthesize well-defined polyamines. By carefully controlling the reaction conditions, polymers with desired molecular weights and low polydispersities can be obtained. The resulting poly(this compound) is a promising material for a range of applications, particularly in the biomedical field. Further research into the living nature of this polymerization and the synthesis of block copolymers will likely expand its utility.
References
The Role of 2-Phenylaziridine in Multicomponent Reactions for Diversity-Oriented Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
2-Phenylaziridine, a strained three-membered nitrogen-containing heterocycle, serves as a versatile building block in organic synthesis. Its inherent ring strain facilitates ring-opening reactions, making it an attractive substrate for multicomponent reactions (MCRs) in the pursuit of molecular diversity. This document provides detailed application notes and protocols for the use of this compound and its derivatives in MCRs, with a focus on generating structurally diverse scaffolds relevant to drug discovery and development.
Introduction to this compound in MCRs
The reactivity of the aziridine ring allows for its participation in a variety of chemical transformations. In the context of MCRs, this compound can act as a precursor to key intermediates, such as amino alcohols, upon in-situ ring-opening, or participate directly in a concerted or stepwise fashion. The activation of the aziridine nitrogen, typically with an electron-withdrawing group (e.g., a tosyl group), enhances its electrophilicity and promotes regioselective ring-opening by nucleophiles. This reactivity is harnessed in diversity-oriented synthesis to rapidly construct complex molecular architectures from simple starting materials.
Key Multicomponent Reaction: Domino Ring-Opening Cyclization (DROC) of N-Tosyl-2-phenylaziridine
A notable application of this compound in MCRs is the domino ring-opening cyclization (DROC) with nitrones. This reaction provides a highly efficient and stereoselective route to 1,2,4-oxadiazinane scaffolds, which are of interest in medicinal chemistry.
Experimental Data
The following table summarizes the quantitative data for a model DROC reaction involving 2-phenyl-N-tosylaziridine.
| Entry | Aziridine Reactant | Aldehyde | Amine | Product | Yield (%) | Diastereomeric Ratio |
| 1 | 2-Phenyl-N-tosylaziridine | Benzaldehyde | N-methyl hydroxylamine hydrochloride | 3-Methyl-4,6-diphenyl-2-tosyl-1,2,4-oxadiazinane | 78 | >99:1 |
Reaction Workflow
The logical workflow for the DROC of 2-phenyl-N-tosylaziridine is depicted below. The reaction proceeds through the in-situ formation of a nitrone from the aldehyde and hydroxylamine, followed by the Lewis acid-catalyzed ring-opening of the aziridine and subsequent cyclization.
Detailed Experimental Protocol: Synthesis of 3-Methyl-4,6-diphenyl-2-tosyl-1,2,4-oxadiazinane[1][2]
Materials:
-
2-Phenyl-N-tosylaziridine
-
Benzaldehyde
-
N-methyl hydroxylamine hydrochloride
-
Lithium perchlorate (LiClO₄)
-
Tetrabutylammonium tetrafluoroborate (Bu₄NBF₄)
-
Water (deionized)
Procedure:
-
To a stirred solution of N-methyl hydroxylamine hydrochloride (1.2 equiv.) in water (2 mL) was added benzaldehyde (1.0 equiv.). The reaction mixture was stirred at room temperature for 15-20 minutes for the in-situ generation of the nitrone.
-
To this mixture, 2-phenyl-N-tosylaziridine (1.0 equiv.), LiClO₄ (10 mol%), and Bu₄NBF₄ (10 mol%) were added.
-
The resulting mixture was stirred vigorously at room temperature and the progress of the reaction was monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the reaction mixture was extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product was purified by column chromatography on silica gel (using a mixture of ethyl acetate and hexanes as the eluent) to afford the desired 3-methyl-4,6-diphenyl-2-tosyl-1,2,4-oxadiazinane as a single diastereomer.
Ugi-type Reactions with Aziridine Derivatives
While direct Ugi reactions with this compound are not widely reported, "disrupted" Ugi reactions utilizing aziridine-containing aldehydes have proven to be a powerful tool for the synthesis of peptidomimetics, such as piperazinones. In these reactions, the aziridine nitrogen acts as an intramolecular nucleophile, intercepting a key intermediate of the Ugi cascade.
Conceptual Reaction Pathway
The general mechanism for a disrupted Ugi reaction involves the formation of a nitrilium ion intermediate, which is typical for Ugi-type reactions. However, instead of being trapped by the external carboxylic acid component, the pendant aziridine nitrogen attacks the electrophilic carbon, leading to a cyclized product.
General Protocol for Disrupted Ugi Reaction
A general procedure for this class of reactions involves the combination of an aziridine-aldehyde, an amino acid (as the amine component), an isocyanide, and a carboxylic acid in a suitable solvent. The reaction is typically carried out at room temperature. The diastereoselectivity of the process can be influenced by the nature of the amino acid used.
Passerini and van Leusen-type Reactions
Direct applications of this compound in Passerini and van Leusen reactions are not well-documented in the literature. The classic Passerini reaction involves an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide. The van Leusen reaction typically utilizes tosylmethyl isocyanide (TosMIC) for the synthesis of nitriles, oxazoles, or imidazoles.
The challenge in employing this compound directly in these reactions lies in the need for a nucleophilic attack on the aziridine ring to generate a suitable intermediate. Future research may explore the in-situ ring-opening of N-activated 2-phenylaziridines to generate amino alcohols, which could then potentially participate as the alcohol component in a Passerini-type reaction or as the amine component in a van Leusen imidazole synthesis.
Conclusion
This compound and its derivatives are valuable synthons for diversity-oriented synthesis via multicomponent reactions. The Domino Ring-Opening Cyclization (DROC) with nitrones provides a robust method for the stereoselective synthesis of 1,2,4-oxadiazinanes. Furthermore, the concept of "disrupted" Ugi reactions with aziridine-aldehydes opens avenues for the rapid construction of complex peptidomimetic scaffolds like piperazinones. While direct applications in classic Passerini and van Leusen reactions are yet to be broadly established, the potential for in-situ ring-opening strategies suggests that the utility of this compound in MCRs is an area ripe for further exploration, promising the discovery of novel molecular frameworks for drug development and chemical biology.
Troubleshooting & Optimization
Improving the yield and purity of 2-Phenylaziridine synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-phenylaziridine, a critical building block in organic synthesis and medicinal chemistry. Here you will find troubleshooting guides for common experimental issues and frequently asked questions to enhance your reaction yields and product purity.
Troubleshooting Guides
Low yields and the presence of impurities are common hurdles in the synthesis of this compound. This section provides a systematic guide to identifying and resolving these issues.
Issue 1: Low or No Product Yield
A diminished yield of this compound can arise from several factors, from the quality of starting materials to suboptimal reaction conditions.
| Potential Cause | Troubleshooting Steps | Experimental Protocol/Recommendation |
| Poor Quality of Starting Materials | Verify the purity of 2-amino-2-phenylethanol (for Wenker synthesis) or styrene and the nitrogen source by NMR, GC-MS, or melting point. | Purify starting materials before use. For instance, liquid aldehydes can be distilled under reduced pressure, and solid starting materials can be recrystallized from an appropriate solvent.[1] |
| Suboptimal Reaction Temperature | Screen a range of temperatures to find the optimal condition for your specific substrate and catalyst system. | Conduct small-scale reactions at various temperatures (e.g., 0 °C, room temperature, 50 °C, 80 °C) and monitor progress by TLC or LC-MS to identify the temperature that provides the best yield.[1] |
| Incorrect Solvent | The polarity and boiling point of the solvent can significantly influence the reaction outcome. | Perform the reaction in a variety of solvents with different polarities (e.g., toluene, DMF, ethanol, acetonitrile, water) to determine the most effective one for your synthesis.[1] |
| Inefficient Catalyst or Ligand | The chosen catalyst may not be optimal for the specific substrate, or the ligand's electronic properties may not be suitable.[2][3] | Screen a variety of catalysts and ligands. For rhodium-catalyzed aziridination, for example, electronically tuned indenyl ligands have demonstrated high efficacy.[3] |
| Incomplete Reaction | The reaction may not have been allowed to proceed to completion. | Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.[4] Extend the reaction time if necessary, but be mindful of potential product degradation with prolonged heating.[5] |
| Product Loss During Work-up | The product may be lost during extraction, precipitation, or purification steps. | Ensure complete precipitation and handle the solid product with care during filtration and washing.[5] If using column chromatography, be aware that the product may irreversibly adsorb to the silica gel.[1] |
Issue 2: Impure this compound Product
The formation of byproducts is a common challenge that can complicate purification and reduce the overall yield of the desired this compound.
| Potential Cause | Troubleshooting Steps | Experimental Protocol/Recommendation |
| Side Reactions | Side reactions can be promoted by incorrect stoichiometry, temperature, or the presence of contaminants. | Optimize the stoichiometry of reactants. Ensure the reaction is conducted at the optimal temperature to minimize the formation of byproducts. Use pure, dry solvents and reagents to avoid unwanted side reactions.[] |
| Incomplete Conversion of Intermediates | Residual starting materials or intermediates can contaminate the final product. | Monitor the reaction for complete consumption of starting materials and key intermediates using TLC or LC-MS. Adjust reaction time and temperature as needed. |
| Degradation of Product | The desired this compound can degrade under the reaction or work-up conditions. | If the product is sensitive to heat, consider running the reaction at a lower temperature for a longer duration. If it is sensitive to acid or base, use milder conditions or neutralize the reaction mixture promptly during work-up. |
| Ineffective Purification | The chosen purification method may not be adequate to separate the product from impurities. | For purification by column chromatography, screen different eluent systems to achieve optimal separation. Recrystallization from a suitable solvent system can also be an effective method for purifying solid products.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
The most prevalent methods for synthesizing this compound include:
-
The Wenker Synthesis: This is a classic method that involves the reaction of a β-amino alcohol (2-amino-2-phenylethanol) with sulfuric acid to form a sulfate ester, followed by intramolecular cyclization with a base to yield the aziridine.[7][8] An improved, milder version of this synthesis uses chlorosulfonic acid for the esterification and a non-nucleophilic base like sodium carbonate for the cyclization, which is particularly useful for unstable amino alcohols.[9][10]
-
The Gabriel-Cromwell Reaction: This method involves the reaction of 1-haloethenyl carbonyl compounds or 1-haloethenesulfonic acid derivatives with primary amines.[11] It is a commonly used route for the synthesis of aziridines from alkenes.[11]
-
From Styrene Derivatives: A convenient one-pot synthesis involves the reaction of styrene derivatives with diphenyl sulfoxide and triflic anhydride to form an intermediate sulfonium salt, which is then treated with a primary amine to give the corresponding 2-arylaziridine in high yields.[11]
Q2: How can I improve the yield of the Wenker synthesis of this compound?
To improve the yield of the Wenker synthesis, consider the following:
-
Use Milder Conditions: The traditional Wenker synthesis often employs high temperatures, which can lead to charring and reduced yields.[8] A modified procedure using chlorosulfonic acid at a lower temperature for the esterification step can be beneficial.[7][9]
-
Optimize the Base for Cyclization: While strong bases like sodium hydroxide are traditionally used, they can promote side reactions such as elimination.[9] For substrates where this is a concern, using a non-nucleophilic base like saturated aqueous sodium carbonate can improve the yield of the desired aziridine.[9]
-
Purification of the Intermediate: Isolating and purifying the amino alcohol hydrogen sulfate intermediate before the cyclization step can lead to a cleaner reaction and a higher yield of the final product.[9]
Q3: What are some common impurities I might encounter, and how can I identify them?
Common impurities can include unreacted starting materials, byproducts from side reactions, and degradation products.[][12] For instance, in the Wenker synthesis, competing elimination and hydroxide nucleophilic substitution can occur, especially with strong bases.[9] Identification of these impurities is typically achieved through analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC)
-
Gas Chromatography (GC)
-
Mass Spectrometry (MS)
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Infrared (IR) Spectroscopy []
Q4: How should I monitor the progress of my this compound synthesis?
Thin Layer Chromatography (TLC) is a common and effective method for monitoring the progress of the reaction.[4] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of the reactants and the formation of the product. This allows you to determine the optimal reaction time and avoid unnecessary heating that could lead to product degradation.[5]
Experimental Protocols
Improved Wenker Synthesis of this compound [9]
This protocol is an adaptation of the improved Wenker synthesis, which utilizes milder reaction conditions.
Step 1: Esterification
-
Dissolve 2-amino-2-phenylethanol in chloroform.
-
Dilute the resulting solution with diethyl ether or acetonitrile.
-
Slowly add chlorosulfonic acid while stirring vigorously. A white solid should appear.
-
Continue stirring for 2 hours.
-
Concentrate the solution under reduced pressure.
-
Wash the residue with diethyl ether (3 x 10 mL).
-
Dry the resulting amino alcohol hydrogen sulfate under reduced pressure to obtain colorless crystals.
Step 2: Cyclization
-
To the amino alcohol hydrogen sulfate (5 mmol), add a saturated aqueous solution of sodium carbonate (10 mL).
-
Stir the mixture at 70 °C for 3 hours.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Remove the solvent under reduced pressure.
-
Purify the residue on a silica gel column (basified with 1% triethylamine in petroleum ether) with a petroleum ether-ethyl acetate (5:1, v/v) eluent to afford this compound as a colorless oil.
One-Pot Synthesis of this compound from Styrene [11]
This protocol describes a convenient one-pot synthesis method.
-
Under an argon atmosphere at -78 °C, add triflic anhydride (0.50 mmol) to a solution of diphenyl sulfoxide (0.50 mmol) in dichloromethane (2 mL).
-
Add a solution of styrene (0.50 mmol) in dichloromethane (1.5 mL) dropwise at -78 °C.
-
Stir the reaction mixture and allow it to warm to 0 °C.
-
Add a solution of benzylamine (2.50 mmol) in dichloromethane (1.5 mL).
-
Stir the mixture at room temperature for an additional 2 hours.
-
Proceed with standard aqueous work-up and purification by column chromatography to isolate the this compound product.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. trans-2-Methyl-3-phenylaziridine|High-Purity Aziridine [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Wenker synthesis - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Aziridine synthesis by ring closure reaction [organic-chemistry.org]
- 11. chemistry.mdma.ch [chemistry.mdma.ch]
- 12. Characterization of impurities in sulfasalazine - PubMed [pubmed.ncbi.nlm.nih.gov]
Common side reactions and byproducts in 2-Phenylaziridine chemistry
Welcome to the technical support center for 2-phenylaziridine chemistry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and byproduct formation during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My nucleophilic ring-opening reaction is producing a mixture of regioisomers or unexpected byproducts. How can I improve selectivity?
Answer:
Poor regioselectivity in the ring-opening of 2-phenylaziridines is a common issue influenced by the catalyst, solvent, and the nature of the N-substituent. For instance, in palladium-catalyzed cross-coupling reactions of N-tosyl-2-phenylaziridine, the choice of ligand is critical. Standard Pd(0)-phosphine catalysts can lead to undesired elimination byproducts, whereas N-heterocyclic carbene (NHC) ligands can significantly suppress these side reactions and improve yields of the desired cross-coupled product.[1]
Acid-catalyzed ring-opening can also be problematic. The use of certain Lewis acids in solvents like tetrahydrofuran (THF) has been observed to cause polymerization.[2] Optimization of the catalyst, solvent, and reaction time is crucial for a clean, selective transformation.
Troubleshooting Guide:
-
Catalyst/Ligand Selection: If using a palladium catalyst for cross-coupling, switch from phosphine-based ligands to N-heterocyclic carbene (NHC) ligands like SIPr to minimize β-hydride elimination.[1]
-
Solvent Choice: Avoid solvents known to promote side reactions. For acid-catalyzed ring openings, dichloromethane (CH2Cl2) has been shown to be superior to THF, which can lead to polymerization.[2]
-
Reaction Conditions: Carefully optimize the reaction time and temperature. Lowering the reaction time from 24 hours to 1 hour in the BF3·OEt2 catalyzed ring-opening with N-tosylhydrazones dramatically increased the yield and reduced decomposition.[2]
-
Reagent Stoichiometry: Adjust the equivalents of your reagents. Reducing the amount of aziridine from 1.5 to 1.2 equivalents in the aforementioned reaction helped to achieve a 91% yield.[2]
Quantitative Data: Catalyst Effect on Ring-Opening of N-Tosyl-2-phenylaziridine
| Catalyst System | Desired Product Yield | Undesired Elimination Product | Reference |
| Pd(0)-phosphine | Noticeable Yields | Significant Formation | [1] |
| Pd/SIPr (NHC Ligand) | High Yield | Suppressed | [1] |
Logical Relationship: Catalyst Influence on Reaction Pathway
Caption: Catalyst choice dictates the outcome of Pd-catalyzed ring-opening.
Experimental Protocol: Pd/NHC-Catalyzed C2-Selective Ring-Opening Arylation
This generalized protocol is based on the method developed for the stereospecific ring-opening C-C cross-coupling of 2-arylaziridines with arylboronic acids.[1]
-
Materials: N-Tosyl-2-phenylaziridine, Arylboronic acid (1.5 equiv), Pd/SIPr catalyst complex, suitable base (e.g., K3PO4), and an anhydrous aprotic solvent (e.g., Toluene).
-
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere (e.g., Argon), add the N-Tosyl-2-phenylaziridine, arylboronic acid, base, and the Pd/SIPr catalyst.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the optimized temperature (e.g., 80-100 °C) and stir for the required duration (monitor by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
FAQ 2: My reaction mixture has become viscous, and I've isolated a high molecular weight, intractable material. What happened?
Answer:
This is a classic sign of polymerization. The high ring strain of aziridines makes them susceptible to cationic ring-opening polymerization (CROP), especially in the presence of trace acids or certain solvents.[3][4] For instance, attempting an acid-catalyzed ring-opening of this compound in THF can lead to significant polymerization, whereas the same reaction in dichloromethane (CH2Cl2) proceeds with minimal polymer formation.[2] CROP is highly sensitive to impurities, particularly water, which can act as a chain-transfer agent, so stringent anhydrous conditions are essential.[4]
Troubleshooting Guide:
-
Solvent Purity: Ensure your solvents are rigorously dried and deoxygenated. Use freshly distilled solvents or those from a solvent purification system.
-
Reagent Purity: Use high-purity reagents and starting materials. Impurities can initiate polymerization.[5]
-
Strictly Anhydrous Conditions: Assemble your glassware hot from the oven and cool it under a stream of inert gas (Argon or Nitrogen). Transfer all reagents via syringe or cannula.
-
Avoid Strong Acids: If polymerization is not the desired outcome, avoid strong Brønsted or Lewis acids. If an acid is necessary, use a catalytic amount and screen for the mildest effective option.
-
Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to suppress polymerization side reactions.
Quantitative Data: Solvent Effect on Polymerization in Acid-Catalyzed Ring-Opening
| Solvent | Outcome | Reference |
| Tetrahydrofuran (THF) | Polymerization Observed | [2] |
| Dichloromethane (CH2Cl2) | No Polymerization, 91% Yield of Desired Product | [2] |
| Toluene | Incomplete Conversion, No Mention of Polymer | [2] |
| Diethyl Ether (Et2O) | Incomplete Conversion, No Mention of Polymer | [2] |
Reaction Mechanism: Cationic Ring-Opening Polymerization (CROP)
Caption: CROP mechanism showing initiation and propagation steps.
FAQ 3: I'm observing significant formation of an impurity with double the mass of my starting material. Is this dimerization?
Answer:
The formation of a byproduct with approximately double the mass of the starting material is a strong indication of dimerization. Strained rings like aziridines can undergo dimerization or cyclodimerization under certain conditions, such as heating in the presence of a base or catalyst.[6] For example, an unprecedented dimerization of 2H-azirine-2-carboxylates to form pyrimidines has been described when heated with triethylamine.[6] While the exact mechanism for this compound may differ, the principle of relieving ring strain through dimerization remains a plausible side reaction pathway.
Troubleshooting Guide:
-
Characterize the Byproduct: Isolate the byproduct using chromatography and characterize it thoroughly using HRMS (High-Resolution Mass Spectrometry) to confirm the molecular formula and NMR (1H, 13C, COSY, HSQC) to elucidate the structure.
-
Modify Reaction Conditions: Dimerization is often a bimolecular process.
-
Lower the Concentration: Running the reaction at a lower concentration can disfavor bimolecular side reactions relative to the desired unimolecular or pseudo-first-order reaction.
-
Control Temperature: Thermal energy can promote dimerization. Try running the reaction at a lower temperature.
-
Change the Base/Catalyst: If a base or catalyst is used, screen alternatives as it may be promoting the dimerization pathway.
-
Experimental Workflow: Investigating a Suspected Dimer
Caption: Workflow for identifying and mitigating dimer formation.
FAQ 4: My synthesized this compound is impure. What are the likely contaminants from the synthesis itself?
Answer:
Impurities in synthesized this compound often originate from the starting materials or side reactions during its formation.[5] For instance, when synthesizing N-substituted aziridines from precursors like ephedrine, an internal substitution of an intermediate (e.g., chloroephedrine) can lead to the formation of aziridine impurities.[7] In reductions of ketoximes to form aziridines, the reaction temperature is critical; lower temperatures can result in reduced yields and potentially more side products or unreacted starting material.[8]
Common Sources of Synthesis Impurities:
-
Unreacted Starting Materials: Incomplete reactions are a primary source of impurities.[5]
-
Over-reduction Products: If using a strong reducing agent like LiAlH4, over-reduction can lead to ring-opened products (amines).
-
Stereoisomers: Depending on the synthesis method, a mixture of cis and trans isomers may be formed.[7]
-
Solvent Adducts: Reactive intermediates could potentially be trapped by the solvent.
Troubleshooting Guide:
-
Monitor Reaction Completion: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the starting material has been fully consumed before workup.[8]
-
Control Reaction Parameters: Strictly control the temperature, as deviations can lead to lower yields and more byproducts.[8]
-
Purification Method: Attempted purification by distillation may not always be satisfactory for aziridines.[8] Column chromatography on silica gel is often a more effective method for achieving high purity.[8] Recrystallization can also be effective for solid aziridine derivatives.
-
Characterization: Use NMR and GC-MS to identify the structure of the impurities, which will provide clues about the side reactions occurring.
Experimental Protocol: Wenker Synthesis for Aziridines (Generalized)
This protocol is a generalized procedure for synthesizing aziridines from vicinal amino alcohols, which can be prone to impurities if not performed carefully.[9]
-
Materials: Vicinal amino alcohol (e.g., 2-amino-1-phenylethanol), chlorosulfonic acid, sodium hydroxide (or sodium carbonate), diethyl ether, and water.
-
Procedure:
-
Esterification: Dissolve the amino alcohol in a suitable solvent like diethyl ether and cool the solution in an ice bath. Add chlorosulfonic acid dropwise to form the amino alcohol hydrogen sulfate, which often precipitates.
-
Isolation: Isolate the precipitated hydrogen sulfate intermediate by filtration.
-
Cyclization: Treat the isolated intermediate with an aqueous solution of a non-nucleophilic base, such as sodium hydroxide, and heat the mixture to induce cyclization to the aziridine.
-
Workup and Purification: Extract the product with an organic solvent. Dry the organic layer, filter, and concentrate. Purify the crude aziridine by column chromatography or vacuum distillation to remove unreacted starting material and byproducts.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. dspace.cuni.cz [dspace.cuni.cz]
- 5. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]
- 6. Triethylamine-Promoted Oxidative Cyclodimerization of 2H-Azirine-2-carboxylates to Pyrimidine-4,6-dicarboxylates: Experimental and DFT Study [mdpi.com]
- 7. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. trans-2-Methyl-3-phenylaziridine|High-Purity Aziridine [benchchem.com]
Purification of 2-Phenylaziridine by column chromatography and recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 2-Phenylaziridine by column chromatography and recrystallization. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when purifying this compound?
A1: this compound is susceptible to ring-opening, especially under acidic conditions. This can lead to the formation of impurities that are difficult to separate. Additionally, its stability on silica gel during column chromatography can be a concern, potentially leading to degradation and low yields.
Q2: How can I monitor the progress of the purification?
A2: Thin-Layer Chromatography (TLC) is the recommended method for monitoring the purification process. It allows for rapid assessment of the separation of this compound from impurities. A suitable eluent system, often a mixture of hexanes and ethyl acetate, should be used to achieve good separation of spots on the TLC plate.
Q3: What safety precautions should I take when working with this compound?
A3: this compound is a reactive compound and should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
Troubleshooting Guides
Column Chromatography
Problem: Low or no recovery of this compound from the column.
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Possible Cause 1: Degradation on silica gel. this compound can be sensitive to the acidic nature of standard silica gel, leading to decomposition.
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Solution: Use deactivated (neutral) silica gel or basic alumina as the stationary phase. To deactivate silica gel, a small percentage of a base like triethylamine (e.g., 1-2%) can be added to the eluent system.
-
-
Possible Cause 2: Inappropriate solvent system. The chosen eluent may be too polar, causing the compound to elute too quickly with impurities, or not polar enough, resulting in the compound remaining on the column.
-
Solution: Optimize the solvent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. The ideal solvent system should give the this compound a retention factor (Rf) of approximately 0.3-0.4.
-
-
Possible Cause 3: Compound is highly volatile.
-
Solution: Use cooled solvents and collect fractions in cooled tubes to minimize evaporation. Remove the solvent from the purified fractions under reduced pressure at a low temperature.
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Problem: Co-elution of impurities with this compound.
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Possible Cause 1: Poor separation. The chosen solvent system may not be effective at separating the desired compound from impurities with similar polarities.
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Solution: Perform a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. This can improve the resolution between compounds. Experiment with different solvent systems, such as replacing ethyl acetate with diethyl ether or dichloromethane.
-
-
Possible Cause 2: Overloading the column. Applying too much crude product to the column can lead to broad bands and poor separation.
-
Solution: Use an appropriate amount of stationary phase for the amount of crude product. A general rule of thumb is a 30:1 to 50:1 ratio of silica gel to crude product by weight.
-
Recrystallization
Problem: this compound fails to crystallize.
-
Possible Cause 1: The solution is not saturated. Too much solvent may have been used.
-
Solution: Slowly evaporate the solvent until the solution becomes cloudy, then gently heat to redissolve and allow to cool slowly.
-
-
Possible Cause 2: The cooling process is too rapid. Rapid cooling can lead to the formation of an oil rather than crystals.
-
Solution: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator. Scratching the inside of the flask with a glass rod at the liquid-air interface can help induce crystallization. Seeding the solution with a small crystal of pure this compound can also be effective.
-
-
Possible Cause 3: High concentration of impurities. Impurities can inhibit crystal formation.
-
Solution: If the product oils out, it may be necessary to re-purify the material by column chromatography to remove impurities before attempting recrystallization again.
-
Problem: Low yield of recrystallized product.
-
Possible Cause 1: Using too much solvent. The compound will have some solubility even in the cold solvent, leading to loss of product in the mother liquor.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
-
Possible Cause 2: Premature crystallization during hot filtration.
-
Solution: Use a pre-heated funnel and flask for the hot filtration step to prevent the solution from cooling and the product from crystallizing prematurely.
-
Data Presentation
The following table provides representative data for the purification of a this compound derivative. Note that the optimal conditions and results may vary depending on the specific impurities present in the crude material.
| Purification Method | Solvent System (v/v) | Typical Yield (%) | Purity (%) |
| Column Chromatography | Hexane:Ethyl Acetate (9:1 to 7:3 gradient) | 60-80 | >95 |
| Recrystallization | Dichloromethane/Pentane | 70-90 | >98 |
| Recrystallization | Diethyl Ether/Hexane | 65-85 | >97 |
Experimental Protocols
Column Chromatography of this compound
-
Preparation of the Column:
-
A glass chromatography column is packed with silica gel (230-400 mesh) as a slurry in the initial, least polar eluent (e.g., 95:5 Hexane:Ethyl Acetate).
-
For sensitive substrates, use deactivated silica gel or add ~1% triethylamine to the eluent.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Adsorb the crude product onto a small amount of silica gel by adding the silica to the solution and then removing the solvent under reduced pressure.
-
Carefully add the dried, silica-adsorbed sample to the top of the prepared column.
-
-
Elution:
-
Begin elution with the initial non-polar solvent system.
-
Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to facilitate the elution of the this compound.
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor the elution of the product by TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions under reduced pressure at a low temperature to obtain the purified this compound.
-
Recrystallization of this compound
-
Solvent Selection:
-
Choose a solvent or solvent pair in which this compound is soluble when hot but sparingly soluble when cold. Common choices include dichloromethane/pentane or diethyl ether/hexane.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the more soluble solvent (e.g., dichloromethane or diethyl ether) and gently heat the mixture until the solid dissolves completely.
-
-
Inducing Crystallization:
-
Slowly add the less soluble solvent (e.g., pentane or hexane) to the hot solution until it becomes slightly cloudy.
-
If cloudiness persists, add a few drops of the more soluble solvent until the solution is clear again.
-
-
Cooling:
-
Allow the flask to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Troubleshooting guide for common issues in column chromatography of this compound.
Technical Support Center: Optimizing Regioselective Ring-Opening of 2-Phenylaziridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the regioselective ring-opening of 2-phenylaziridine.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the regioselectivity of nucleophilic attack on this compound?
A1: The regioselectivity of the ring-opening of this compound is a result of a complex interplay of electronic and steric factors, which are modulated by the N-activating group, the nature of the nucleophile, the solvent, and the catalyst employed.[1] The reaction can proceed via two main pathways: attack at the benzylic C2 position or at the less substituted C3 position.
Q2: How does the N-activating group affect the site of nucleophilic attack?
A2: Electron-withdrawing N-activating groups, such as sulfonyl (e.g., Ts, Ns) or carbonyl groups, are crucial for facilitating the ring-opening by increasing the electrophilicity of the aziridine carbons.[2] The choice of the activating group can significantly influence the regioselectivity. Generally, strongly electron-withdrawing groups can stabilize a partial negative charge on the nitrogen in the transition state, influencing the electronic bias at the two carbon centers.[3]
Q3: What is the role of the catalyst in directing regioselectivity?
A3: Catalysts, particularly Lewis acids and transition metal complexes, play a pivotal role in activating the aziridine and directing the nucleophilic attack. Lewis acids, such as BF₃·OEt₂ or Cu(OTf)₂, coordinate to the nitrogen atom, increasing the ring strain and promoting cleavage.[4][5] The regiochemical outcome can be highly dependent on the specific Lewis acid and reaction conditions.[4] Palladium catalysts, for instance, can afford catalyst-controlled regiodivergence, where the choice of ligand (e.g., NHC vs. PR₃) can switch the selectivity between the C2 and C3 positions.[6]
Q4: How does the choice of nucleophile impact the regioselectivity?
A4: The nature of the nucleophile is a critical determinant of the regiochemical outcome. Hard nucleophiles tend to favor attack at the more electrophilic carbon, while softer or bulkier nucleophiles may favor the less sterically hindered position.[1] However, this is a general trend and is strongly influenced by the other reaction parameters.
Q5: Can the solvent influence the regioselectivity of the reaction?
A5: Yes, the solvent can have a profound effect on the regioselectivity of aziridine ring-opening reactions. Solvent polarity and coordinating ability can influence the stability of charged intermediates and transition states. In some cases, solvent-controlled C2/C3-regioselectivity has been observed, where hydrogen bonding interactions between the solvent and the aziridine direct the reaction pathway.[3]
Troubleshooting Guide
| Problem | Possible Causes | Suggested Solutions |
| Poor or No Reaction | 1. Insufficient activation of the aziridine ring.2. Weak nucleophile.3. Inactive or poisoned catalyst.4. Low reaction temperature. | 1. Use a more electron-withdrawing N-activating group.2. Employ a stronger nucleophile or increase its concentration.3. Ensure the catalyst is fresh and the reaction is performed under an inert atmosphere.4. Increase the reaction temperature incrementally. |
| Low Regioselectivity (Mixture of Isomers) | 1. Competing electronic and steric effects.2. Suboptimal choice of catalyst or ligand.3. Inappropriate solvent.4. Unsuitable N-activating group. | 1. Modify the N-activating group to enhance the electronic bias.2. Screen different catalysts and ligands; for palladium catalysis, NHC ligands often favor C2 attack, while some phosphine ligands favor C3 attack.[6][7]3. Conduct a solvent screen to investigate the effect of polarity and coordinating ability.[3]4. Select an N-activating group known to favor the desired regioselectivity (see data tables below). |
| Formation of Side Products/Decomposition | 1. Reaction temperature is too high.2. Unstable starting material or product under the reaction conditions.3. Reaction with the solvent. | 1. Lower the reaction temperature.2. Use more dilute conditions to minimize intermolecular side reactions.3. Choose a more inert solvent. |
| Difficulty in Product Isolation/Purification | 1. Product is unstable on silica gel.2. Co-elution of regioisomers. | 1. Use deactivated silica gel (e.g., treated with triethylamine) or an alternative stationary phase like alumina.2. Optimize chromatographic conditions (e.g., different solvent systems, gradient elution) or consider derivatization to improve separation. |
Quantitative Data on Reaction Conditions
Table 1: Influence of N-Activating Group on Regioselectivity
| N-Activating Group | Nucleophile | Catalyst | Solvent | C2:C3 Ratio | Yield (%) | Reference |
| Tosyl (Ts) | PhB(OH)₂ | Pd(OAc)₂/SIPr | Toluene/H₂O | >99:1 | 95 | [7] |
| Nosyl (Ns) | PhB(OH)₂ | Pd(OAc)₂/(1-Np)₃P | Toluene/H₂O | 1:>99 | 85 | [7] |
| Boc | [¹⁸F]Fluoride | K₂CO₃/K₂₂₂ | CH₃CN | >95:5 (α-attack) | - | [8] |
| Cbz | [¹⁸F]Fluoride | K₂CO₃/K₂₂₂ | CH₃CN | >95:5 (α-attack) | - | [8] |
| Tosyl (Ts) | [¹⁸F]Fluoride | K₂CO₃/K₂₂₂ | CH₃CN | 80:20 | - | [8] |
Table 2: Influence of Catalyst/Ligand on Regioselectivity
| Substrate | Nucleophile | Catalyst | Ligand | Solvent | C2:C3 Ratio | Yield (%) | Reference |
| N-Tosyl-2-phenylaziridine | PhB(OH)₂ | Pd(OAc)₂ | SIPr (NHC) | Toluene/H₂O | >99:1 | 95 | [7] |
| N-Tosyl-2-phenylaziridine | B₂(pin)₂ | [Pd(allyl)Cl]₂ | P(t-Bu)₂Me | Toluene | 1:>99 | 88 | [9] |
| N-Nosyl-2-alkylaziridine | ArB(OH)₂ | Pd(OAc)₂ | (1-Np)₃P | Toluene/H₂O | 1:>99 | 85 | [7] |
| N-Tosyl-2-phenylaziridine | Methanol | Cu(OTf)₂ | - | CH₂Cl₂ | >99:1 | 94 | [4] |
| N-Tosyl-2-phenylaziridine | Benzyl alcohol | Cu(OTf)₂ | - | CH₂Cl₂ | >99:1 | 92 | [4] |
Table 3: Influence of Solvent on Regioselectivity
| Substrate | Nucleophile | Catalyst | Solvent | C2:C3 Ratio | Yield (%) | Reference |
| This compound | Amine/CS₂ | - | CH₃CN | C2-attack | 95 | [3] |
| This compound | Amine/CS₂ | - | CH₂Cl₂ | C3-attack | 92 | [3] |
Experimental Protocols
Protocol 1: Lewis Acid-Catalyzed Regioselective Ring-Opening with an Alcohol[4]
Materials:
-
(R)-2-Phenyl-N-tosylaziridine
-
Anhydrous methanol
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of (R)-2-phenyl-N-tosylaziridine (1.0 mmol) in anhydrous CH₂Cl₂ (10 mL) at room temperature, add Cu(OTf)₂ (1.0 mmol).
-
Stir the mixture for 10 minutes.
-
Add anhydrous methanol (5.0 mmol) to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with CH₂Cl₂ (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 1,2-amino ether.
Protocol 2: Palladium-Catalyzed Regioselective C3-Borylation[9]
Materials:
-
N-Tosyl-2-phenylaziridine
-
Bis(pinacolato)diboron (B₂(pin)₂)
-
[Pd(allyl)Cl]₂
-
Methyldi-tert-butylphosphine (P(t-Bu)₂Me)
-
2,2'-Bipyridine (bpy)
-
Anhydrous toluene
Procedure:
-
In a glovebox, add [Pd(allyl)Cl]₂ (2.5 mol%), P(t-Bu)₂Me (5.0 mol%), and bpy (5.0 mol%) to a vial.
-
Add anhydrous toluene and stir the mixture at room temperature for 10 minutes.
-
Add N-tosyl-2-phenylaziridine (1.0 equiv) and B₂(pin)₂ (1.2 equiv).
-
Seal the vial and stir the reaction mixture at 50 °C.
-
Monitor the reaction progress by GC-MS or TLC.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the β-amino-alkylboronate product.
Visualizations
Caption: Key factors influencing the regioselectivity of this compound ring-opening.
Caption: General experimental workflow for regioselective aziridine ring-opening.
Caption: Decision tree for troubleshooting poor regioselectivity in aziridine opening.
References
- 1. Regioselective and stereoselective nucleophilic ring opening reactions of a phenyl-substituted aziridine: enantioselective synthesis of beta-substituted tryptophan, cysteine, and serine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Solvent-controlled C2/C3-regioselective ring-opening/coupling of aziridines with amines and CS2: synthesis of 2-aminoethyl dithiocarbamates - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. home.iitk.ac.in [home.iitk.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-Catalyzed Regioselective and Stereospecific Ring-Opening Cross-Coupling of Aziridines: Experimental and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Efficient Regioselective Ring Opening of Activated Aziridine-2-Carboxylates with [18F]Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palladium-catalyzed regioselective and stereo-invertive ring-opening borylation of 2-arylaziridines with bis(pinacolato)diboron: experimental and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low conversion rates in 2-Phenylaziridine reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the synthesis of 2-Phenylaziridine, with a focus on overcoming low conversion rates.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Question 1: What are the primary causes of low to no conversion in my this compound synthesis?
Low or no product formation is a frequent challenge that can stem from several factors, ranging from catalyst and reagent quality to suboptimal reaction conditions. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
-
Catalyst Inactivity (for catalyzed reactions, e.g., Rhodium-catalyzed aziridination):
-
Cause: The catalyst may have been deactivated due to improper handling or storage, leading to oxidation.
-
Solution: Ensure the catalyst is handled under an inert atmosphere (e.g., argon or nitrogen).[1] Use freshly sourced or properly stored catalyst. Consider running a control reaction with a substrate known to perform well to diagnose catalyst-related issues.[1]
-
-
Improper Reagent Handling:
-
Cause: The nitrogen source (e.g., amine precursor) or the oxidant may be compromised or of low purity. For reactions involving hypervalent iodine reagents, their quality is critical.[1]
-
Solution: Use freshly opened or properly stored reagents. Purify the olefin and amine source before use.[1] Slow addition of the oxidant is often crucial to prevent the formation of byproducts.[1]
-
-
Sub-optimal Reaction Conditions:
-
Cause: The temperature, solvent, or concentration may not be ideal for the specific substrate and synthetic route.
-
Solution: Systematically screen reaction parameters. For instance, lowering the temperature can sometimes improve selectivity and yield, particularly for highly reactive substrates.[1] The choice of solvent is also critical; for example, perfluorinated alcohols like trifluoroethanol (TFE) can stabilize reactive intermediates but may necessitate a base like MgO to neutralize acidic byproducts.[1]
-
-
Substrate-Related Issues:
-
Cause: The starting materials (e.g., olefin, amine precursor, or ketoxime) may be impure or inherently unreactive under the chosen conditions.[1] Electron-rich anilines, for instance, can be problematic and may lead to competitive oxidative polymerization.[1]
-
Solution: Purify all starting materials prior to the reaction.[1] For problematic substrates, consider modifying the electronic properties or choosing an alternative nitrogen source.[1]
-
Question 2: I am observing significant byproduct formation, which is lowering the yield of this compound. What are these byproducts and how can I minimize them?
The formation of byproducts is a common issue that directly impacts the yield and purity of the desired aziridine. The nature of the byproduct often depends on the synthetic route employed.
Common Byproducts & Mitigation Strategies:
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In Rhodium-Catalyzed Reactions:
-
Allylic C-H Amination Products: Instead of aziridination of the double bond, the rhodium nitrenoid can insert into an allylic C-H bond.
-
Mitigation: Lowering the reaction temperature and ensuring slow addition of the oxidant can help favor aziridination.[1]
-
-
Diaryldiazenes: Rapid addition of the oxidant can lead to the formation of these byproducts.
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Mitigation: Employ slow addition of the oxidant.[1]
-
-
-
In Reduction of Ketoximes:
-
Incomplete Reduction: The presence of unreacted ketoxime indicates that the reaction has not gone to completion.
-
Frequently Asked Questions (FAQs)
Q1: What are some common synthetic routes to this compound?
Several methods are available for the synthesis of this compound and its derivatives. Key approaches include:
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Reduction of Ketoximes: This method involves the reduction of a ketoxime, such as dibenzyl ketoxime, using a reducing agent like lithium aluminum hydride (LiAlH4).[2] This method is noted for being a convenient synthesis for several types of aziridines due to the accessibility of oximes.[2]
-
Catalytic Aziridination of Olefins: This approach uses a catalyst, often a rhodium(II) complex, to facilitate the reaction between an olefin and a nitrene source.[1]
-
Intramolecular Cyclization of β-Amino Alcohols: This is a common and effective method where a β-amino alcohol is cyclized.[3] The process typically involves converting the hydroxyl group into a good leaving group, followed by intramolecular nucleophilic substitution by the amine.[3]
Q2: How does reaction temperature affect the yield of this compound in the reduction of dibenzyl ketoxime?
Reaction temperature has a significant impact on the yield. Lower temperatures generally lead to lower yields and longer reaction times.
Table 1: Effect of Temperature on this compound Yield
| Reaction Temperature (°C) | Reaction Time (hours) | Yield (%) |
| 66 (reflux) | 3 | Not specified, but optimal |
| 50 | 6 | 66 |
| 20 | 30 | 55 |
| -20 | 44 | Not specified, but lower |
| (Data sourced from Organic Syntheses Procedure for the preparation of cis-2-benzyl-3-phenylaziridine, a related compound, illustrating the general principle.)[2] |
Q3: What purification methods are recommended for this compound?
Purification is crucial to obtain a high-purity product. Common methods include:
-
Column Chromatography: This is a widely used technique. For instance, after the reduction of dibenzyl ketoxime, the crude product can be purified on a silica gel column using a gradient of petroleum ether and benzene as the eluent.[2]
-
Crystallization: For solid aziridine derivatives, crystallization can be an effective purification method.[4]
-
Distillation: For liquid aziridines, distillation under reduced pressure (e.g., Kügelrohr distillation) can be used for purification.[4]
Experimental Protocols
Protocol 1: Synthesis of cis-2-benzyl-3-phenylaziridine via Reduction of Dibenzyl Ketoxime [2]
-
Preparation: To a flame-dried flask under an inert atmosphere, add dry tetrahydrofuran (THF) and powdered lithium aluminum hydride (LiAlH4).
-
Addition of Ketoxime: Stir the slurry while a solution of dibenzyl ketoxime in dry THF is added dropwise at 20°C.
-
Reaction: Gradually heat the mixture to reflux (approximately 66°C) and maintain for 3 hours. The reaction progress can be monitored by TLC.
-
Quenching: Cool the mixture in an ice bath and carefully add water to decompose the excess LiAlH4.
-
Workup: Filter the precipitate and wash it with ether. Combine the ethereal extracts and the original filtrate, dry over anhydrous sodium sulfate, and concentrate using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Protocol for Rhodium-Catalyzed Aziridination [1]
-
Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the rhodium(II) catalyst (e.g., Rh2(OAc)4, 1-5 mol%).
-
Addition of Reactants: Add the solvent, the olefin, and the nitrogen source (e.g., an aniline derivative).
-
Reaction Initiation: Add the oxidant (e.g., a hypervalent iodine reagent) slowly to the reaction mixture. The slow addition is critical to minimize byproduct formation.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, quench the reaction and perform an appropriate workup, which may include filtration, extraction, and solvent removal.
-
Purification: Purify the crude product by column chromatography.
Visualizations
Caption: A troubleshooting workflow for addressing low conversion rates.
Caption: Common synthetic pathways to this compound.
References
Methods for monitoring the progress of 2-Phenylaziridine reactions (TLC, GC-MS)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the progress of 2-phenylaziridine reactions using Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for monitoring the progress of a this compound reaction?
A1: The two most common and effective methods are Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS). TLC is a quick, qualitative technique ideal for rapid reaction screening, while GC-MS provides quantitative data and structural information about the reactants, products, and any byproducts.
Q2: How does TLC help in monitoring these reactions?
A2: TLC separates compounds based on their polarity. In a typical reaction, the starting material (e.g., an alkene and an amine precursor) will have a different polarity, and thus a different Retention Factor (Rf), than the this compound product. By spotting the reaction mixture on a TLC plate over time, you can visually track the disappearance of the starting materials and the appearance of the product.
Q3: What information does GC-MS provide that TLC does not?
A3: GC-MS separates volatile compounds in the gas phase and then detects them using a mass spectrometer. This provides:
-
Quantitative Analysis: The area of a peak in the gas chromatogram is proportional to the concentration of that compound, allowing for the calculation of reaction conversion and yield.
-
Structural Information: The mass spectrometer fragments the compounds, producing a unique mass spectrum (fingerprint) that can be used to confirm the identity of the desired product and identify any impurities or byproducts.
Q4: Is this compound stable on standard silica gel TLC plates?
A4: Not always. Aziridines, particularly activated ones, can be sensitive to the acidic nature of standard silica gel, leading to decomposition or streaking on the TLC plate.[1] It is often advisable to use neutralized silica plates or an alternative stationary phase like basic or neutral alumina.[1]
Q5: Do I need to derivatize this compound for GC-MS analysis?
A5: While some aziridines are volatile enough for direct GC-MS analysis, derivatization can sometimes be necessary to improve volatility and thermal stability.[2] This involves a chemical modification to make the analyte more amenable to GC analysis.[3]
Troubleshooting Guides
Thin-Layer Chromatography (TLC)
Q: My this compound spot is streaking or tailing on the TLC plate. What could be the cause and how do I fix it?
A:
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Probable Cause 1: Compound-Stationary Phase Interaction: Strong interactions between the basic aziridine and the acidic silica gel can cause streaking.[4]
-
Solution: Add a small amount (0.1-1%) of a basic modifier like triethylamine to your eluent to block the active sites on the silica gel.[4]
-
-
Probable Cause 2: Sample Overloading: Applying too much sample to the TLC plate can lead to streaking.[5][6]
-
Solution: Dilute your sample before spotting it on the plate. Aim for small, concentrated spots.[7]
-
-
Probable Cause 3: Inappropriate Solvent System: The polarity of the solvent system may not be suitable for your compound.[5]
-
Solution: Systematically screen different solvent mixtures (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find the optimal mobile phase for separation.[4]
-
Q: I don't see any spots on my TLC plate after developing and staining.
A:
-
Probable Cause 1: Insufficient Sample Concentration: The concentration of your analyte may be too low to be detected.[5]
-
Solution: Try concentrating your sample or spotting the same location multiple times, allowing the solvent to dry between applications.[5]
-
-
Probable Cause 2: Ineffective Visualization Method: The staining agent may not be reacting with your compound, or your compound may not be UV-active.
-
Solution: Ensure your this compound derivative has a UV-active chromophore to be seen under a UV lamp. If not, try a more general stain like potassium permanganate or p-anisaldehyde, which react with a wider range of functional groups.[8]
-
-
Probable Cause 3: High Volatility: The compound may have evaporated from the plate, especially if excessive heat was used for visualization.[8]
-
Solution: Use minimal heat when developing the stain.
-
Q: My spots are not separating well (similar Rf values). What should I do?
A:
-
Probable Cause: Incorrect Solvent Polarity: The eluent may be too polar or not polar enough to achieve good separation.
-
Solution: Adjust the solvent system. If the spots are too high on the plate (high Rf), decrease the polarity of the eluent. If they are too low (low Rf), increase the polarity. Experiment with different solvent ratios. For very similar compounds, trying a different solvent system altogether (e.g., switching from an ethyl acetate/hexane system to a dichloromethane/methanol system) may provide better separation.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Q: I am not seeing the peak for my this compound product in the chromatogram.
A:
-
Probable Cause 1: Thermal Instability: The compound may be decomposing in the hot GC injector. Aziridines can be thermally labile.
-
Solution: Lower the injector temperature. Also, consider derivatization to form a more thermally stable analog.[2]
-
-
Probable Cause 2: Non-Volatility: The compound may not be volatile enough to be effectively vaporized and travel through the column.
-
Probable Cause 3: Incorrect GC Program: The oven temperature program may not be optimized for your compound.
-
Solution: Adjust the temperature ramp. A slower ramp rate can improve the separation of components.
-
Q: My peaks are tailing or showing poor shape.
A:
-
Probable Cause 1: Active Sites: Active sites in the injector liner or the column can interact with your analyte.[11]
-
Probable Cause 2: Column Overloading: Injecting too much sample can lead to peak tailing.
-
Solution: Dilute your sample. A typical concentration is around 10 µg/mL.[9]
-
-
Probable Cause 3: Incompatible Solvent: The injection solvent may not be appropriate.
Q: I see multiple unexpected peaks in my GC-MS chromatogram, even though my TLC looks clean.
A:
-
Probable Cause 1: Decomposition: Your compound may be degrading on the GC column or in the injector, creating multiple breakdown products.[12]
-
Solution: Lower the injector and oven temperatures. Check for compound stability under the analysis conditions.
-
-
Probable Cause 2: Contamination: The sample, solvent, or GC system may be contaminated.[13][14]
Experimental Protocols
Protocol 1: TLC Monitoring of a this compound Reaction
-
Plate Preparation: Use a pencil to lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate.
-
Sample Spotting:
-
Using separate capillary tubes, spot the starting material(s), a co-spot (starting material and reaction mixture in the same spot), and the reaction mixture on the origin line.
-
Make the spots as small and concentrated as possible.
-
-
Development:
-
Visualization:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp (254 nm). Circle any visible spots.
-
If spots are not UV-active or for better visualization, dip the plate in a staining solution (e.g., potassium permanganate) and gently heat until spots appear.[8]
-
-
Analysis: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front). Monitor the disappearance of the starting material spot and the appearance of the product spot over the course of the reaction.
Protocol 2: GC-MS Analysis of a this compound Reaction Mixture
-
Sample Preparation:
-
Quench a small aliquot of the reaction mixture.
-
Perform a liquid-liquid extraction to isolate the organic components.
-
Dilute the extracted sample to a concentration of approximately 1 mg/mL in a volatile organic solvent such as dichloromethane or hexane.[2]
-
Filter the sample through a 0.45 µm syringe filter into a GC vial.[2]
-
-
Instrumentation Setup (Example):
-
Injection: Inject 1 µL of the prepared sample into the GC-MS.[2]
-
Data Analysis:
-
Integrate the peak areas in the resulting chromatogram.
-
Analyze the mass spectrum for each peak to confirm the identity of the this compound product and any byproducts.
-
Calculate the reaction conversion by comparing the peak area of the starting material to that of the product.
-
Quantitative Data Summary
The following table provides illustrative examples of analytical parameters for a hypothetical reaction forming this compound. Note: These values are highly dependent on the specific substrates, reaction conditions, and analytical instrumentation used and should be determined empirically.
| Compound | TLC Rf Value (20% EtOAc/Hexanes on Silica) | GC Retention Time (min) | Key Mass Fragments (m/z) |
| Styrene (Starting Material) | ~0.85 | ~3.5 | 104, 78, 51 |
| Azide Precursor (Example) | ~0.40 | ~8.2 | Varies with structure |
| This compound (Product) | ~0.60 | ~7.1 | 119 (M+), 91, 77 |
Visual Workflows
Caption: Experimental workflow for monitoring a this compound reaction.
Caption: Troubleshooting decision tree for TLC streaking issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 4. benchchem.com [benchchem.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. microbiozindia.com [microbiozindia.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. TLC stains [reachdevices.com]
- 9. uoguelph.ca [uoguelph.ca]
- 10. Sample preparation GC-MS [scioninstruments.com]
- 11. phenomenex.com [phenomenex.com]
- 12. researchgate.net [researchgate.net]
- 13. aelabgroup.com [aelabgroup.com]
- 14. Common Sources Of Error in Gas Chromatography - Blogs - News [alwsci.com]
Scalability challenges in the synthesis of 2-Phenylaziridine derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-phenylaziridine derivatives. It addresses common challenges, particularly those related to scalability, to ensure safe, efficient, and reproducible synthetic processes.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound derivatives, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or Inconsistent Yields
Q: My reaction yield for the synthesis of a this compound derivative is consistently low or varies significantly between batches, especially during scale-up. What are the potential causes and how can I improve it?
A: Low and inconsistent yields are common challenges in aziridination reactions, particularly when scaling up. Several factors can contribute to this issue:
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Inefficient Mixing and Heat Transfer: On a larger scale, inadequate mixing can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions and decomposition of the product. Poor heat transfer can also be detrimental, as many aziridination reactions are exothermic.
-
Solution: Employ overhead mechanical stirrers for reactions larger than 1 liter. Use a reactor with a jacketed cooling system to maintain a consistent internal temperature. For highly exothermic reactions, consider a semi-batch process where one of the reagents is added slowly to control the reaction rate and temperature.
-
-
Reagent Stability and Addition Rate: Some reagents used in aziridine synthesis, such as those for nitrene generation, can be unstable. The rate of addition of critical reagents can significantly impact the formation of byproducts.
-
Solution: Use freshly prepared or purified reagents. For large-scale reactions, add sensitive reagents subsurface to ensure rapid mixing and minimize degradation at the surface. A syringe pump or a dropping funnel with precise control should be used for slow and controlled addition.
-
-
Atmospheric Moisture and Oxygen: Aziridination reactions are often sensitive to moisture and oxygen, which can quench reagents or catalyze side reactions.
-
Solution: Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.
-
-
Sub-optimal Reaction Conditions: The optimal temperature, solvent, and catalyst concentration can differ between small-scale and large-scale reactions.
-
Solution: A Design of Experiments (DoE) approach can be beneficial to re-optimize reaction conditions at the target scale. Key parameters to investigate include temperature, reaction time, and catalyst loading.
-
Issue 2: Formation of Significant Byproducts
Q: I am observing a significant amount of byproducts in my reaction mixture, making the purification of the desired this compound derivative difficult. What are the common byproducts and how can I minimize their formation?
A: Byproduct formation is a major hurdle in achieving high purity of this compound derivatives. Common byproducts and strategies to mitigate them include:
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Ring-Opened Products: Due to the inherent ring strain, aziridines can undergo nucleophilic ring-opening, especially in the presence of acidic or nucleophilic species.[1]
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Solution: Maintain a neutral or slightly basic pH during the reaction and work-up. Use non-nucleophilic solvents. Quench the reaction carefully and process the crude product promptly.
-
-
Oligomers and Polymers: In some synthetic routes, the starting materials or the aziridine product can polymerize.
-
Solution: Control the reaction temperature and reagent concentrations carefully. Slow addition of reagents can help minimize polymerization.
-
-
Isomeric Byproducts: Depending on the synthetic method, the formation of diastereomers or regioisomers is possible.
-
Solution: The choice of catalyst and reaction conditions is crucial for controlling stereoselectivity. Chiral ligands can be employed for enantioselective synthesis. Careful analysis of the reaction mechanism can help in devising strategies to favor the desired isomer.
-
Issue 3: Difficulties in Purification
Q: I am struggling to purify my this compound derivative, especially at a larger scale. What are the recommended purification strategies?
A: Purification of this compound derivatives can be challenging due to their reactivity and potential for decomposition.
-
Column Chromatography: This is a common method for small-scale purification.[1]
-
Scalability Considerations: Scaling up column chromatography can be resource-intensive. Consider using automated flash chromatography systems for larger quantities. The choice of silica gel and eluent system is critical to achieve good separation without causing product degradation. A gradient elution is often more effective than isocratic elution.
-
-
Crystallization: If the this compound derivative is a solid, crystallization is an excellent method for purification and can be readily scaled up.
-
Procedure: A common method is the slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane). Seeding with a small crystal of the pure product can induce crystallization.
-
-
Distillation: For liquid derivatives with sufficient thermal stability, vacuum distillation can be an effective purification method at scale.
-
Caution: Aziridines can be thermally labile. It is crucial to determine the thermal stability of the compound before attempting distillation. Use a short-path distillation apparatus to minimize the time the compound is exposed to high temperatures.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound derivatives and their scalability prospects?
A1: The main synthetic strategies include:
-
Gabriel-Cromwell Reaction: This involves the reaction of an α,β-dibromo ketone with a primary amine. While effective, the use of bromine can be a concern at scale.
-
Wenker Synthesis: This is the intramolecular cyclization of β-amino alcohols.[1] This method is often used in industrial settings due to the availability of the starting materials and the relatively mild conditions.
-
Aziridination of Alkenes: This involves the reaction of an alkene with a nitrene source, often catalyzed by a transition metal. This is a versatile method, and recent advances in catalysis have improved its scalability and functional group tolerance.
-
Reduction of Ketoximes: Certain ketoximes can be reduced to form aziridines, often with good stereoselectivity.[2]
The scalability of each route depends on factors such as the cost and availability of starting materials, the safety of the reagents and reaction conditions, and the ease of purification.
Q2: What are the key safety considerations when working with this compound derivatives, especially at a larger scale?
A2: Aziridines are reactive molecules and should be handled with care. Key safety considerations include:
-
Toxicity: Many aziridines are toxic and are considered potential carcinogens. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Reactivity: Due to their ring strain, aziridines can react vigorously, especially with acids. Avoid contact with strong acids.
-
Thermal Stability: Some aziridines can be thermally unstable and may decompose exothermically. It is important to assess the thermal stability of the target compound before heating it to high temperatures, for example, during distillation.
-
Reagent Hazards: Some synthetic routes may involve hazardous reagents, such as azides, which can be explosive.[3][4] A thorough risk assessment should be conducted before performing any reaction at scale.
Q3: How can I monitor the progress of my this compound synthesis reaction?
A3: The progress of the reaction can be monitored by various analytical techniques:
-
Thin-Layer Chromatography (TLC): TLC is a quick and simple method to monitor the consumption of starting materials and the formation of the product.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC provides more quantitative information about the reaction progress and can also be used to detect the formation of byproducts.
-
Gas Chromatography (GC): For volatile compounds, GC is an excellent tool for monitoring the reaction.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to monitor the disappearance of signals corresponding to the starting materials and the appearance of signals for the aziridine product.
Data Presentation
Table 1: Comparison of Common Synthetic Methods for this compound Derivatives
| Synthetic Method | Typical Scale | Typical Yield (%) | Key Advantages | Scalability Challenges |
| Gabriel-Cromwell Reaction | Lab-scale | 60-80 | Readily available starting materials | Use of hazardous bromine, potential for multiple byproducts |
| Wenker Synthesis | Lab to Pilot-scale | 70-90 | Often high yielding, good for specific isomers | Requires β-amino alcohol precursor, can involve harsh conditions |
| Alkene Aziridination (Metal-catalyzed) | Lab to Pilot-scale | 50-95 | High versatility, good stereocontrol | Catalyst cost and removal, sensitivity to air and moisture |
| Ketoxime Reduction | Lab-scale | 60-85 | Good stereoselectivity for cis-isomers[2] | Limited substrate scope, use of strong reducing agents |
Experimental Protocols
Protocol 1: General Procedure for the Wenker Synthesis of a this compound Derivative (Lab-Scale)
-
Starting Material: A solution of the corresponding 2-amino-1-phenylethanol derivative (1 equivalent) is prepared in a suitable solvent such as dichloromethane.
-
Activation of the Hydroxyl Group: The solution is cooled in an ice bath, and a sulfonylating agent like p-toluenesulfonyl chloride (1.1 equivalents) is added portion-wise, followed by the slow addition of a base such as triethylamine (1.2 equivalents).
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by TLC until the starting amino alcohol is consumed.
-
Work-up: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.
-
Cyclization: The crude sulfonate ester is dissolved in a suitable solvent like tetrahydrofuran (THF), and a strong base such as sodium hydride (1.5 equivalents) is added carefully at 0 °C.
-
Final Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude this compound derivative is then purified by column chromatography or crystallization.
Mandatory Visualization
Caption: A generalized workflow for the synthesis and purification of this compound derivatives.
Caption: A decision tree to troubleshoot low yields in this compound synthesis.
References
Technical Support Center: Managing the Stability and Storage of 2-Phenylaziridine
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the stable handling, storage, and analysis of 2-phenylaziridine. Due to its strained three-membered ring, this compound is a reactive molecule susceptible to degradation, which can impact experimental outcomes and product purity. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark environment.[1] For optimal preservation, it is recommended to store it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a freezer at temperatures of -20°C. Some suppliers also recommend refrigeration at 2-8°C for shorter-term storage. Always refer to the supplier's specific recommendations.
Q2: What are the primary degradation pathways for this compound?
A2: The two primary degradation pathways for this compound are hydrolysis and acid-catalyzed polymerization. The strained aziridine ring is susceptible to ring-opening by nucleophiles, with water being a common reactant, leading to the formation of 2-amino-1-phenylethanol. In the presence of acidic conditions, this compound can undergo rapid polymerization, forming polyethylenimine-like structures.
Q3: What materials and substances are incompatible with this compound?
A3: this compound is incompatible with strong oxidizing agents, acidic materials, and anhydrides.[2] Contact with acids can catalyze vigorous polymerization.[2] It is also advisable to avoid contact with certain metals that can act as catalysts for decomposition.
Q4: Can I purify this compound using silica gel chromatography?
A4: It is generally not recommended to use standard silica gel for the chromatography of this compound. The acidic nature of silica gel can catalyze the ring-opening and polymerization of the aziridine, leading to significant product loss and the formation of impurities. If chromatography is necessary, it is highly recommended to use a deactivated or neutral stationary phase, such as neutral or basic alumina. Alternatively, silica gel can be pre-treated with a solution of a non-nucleophilic base like triethylamine in the eluent to neutralize acidic sites.[3]
Q5: How can I monitor the stability of my this compound sample over time?
A5: The stability of this compound can be monitored using various analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for quantifying the parent compound and detecting degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to observe the appearance of signals corresponding to degradation products, such as the methine proton of 2-amino-1-phenylethanol. Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool for identifying and quantifying volatile degradation products.
Troubleshooting Guides
This section provides solutions to specific issues that may be encountered during the handling and use of this compound.
Issue 1: Loss of Purity or Appearance of New Spots/Peaks in Analysis
-
Question: I have stored my this compound for some time, and now I observe new spots on my TLC plate or new peaks in my HPLC/GC-MS analysis. What could be the cause?
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Answer: This is a common sign of degradation. The new, often more polar, compounds are likely the result of hydrolysis or oligomerization/polymerization.
-
Probable Causes:
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Improper Storage: Exposure to moisture, air (CO₂ can be acidic), light, or elevated temperatures can accelerate degradation.[1]
-
Contamination: The storage container or solvents may have been contaminated with acidic or nucleophilic impurities.
-
-
Solutions:
-
Verify Storage Conditions: Ensure the compound is stored at the recommended temperature in a tightly sealed container under an inert atmosphere.
-
Use Anhydrous Solvents: When preparing solutions, use high-purity, anhydrous solvents.
-
Characterize Degradants: If possible, identify the degradation products using techniques like MS or NMR to confirm the degradation pathway. The primary hydrolysis product to look for is 2-amino-1-phenylethanol.
-
-
Issue 2: Inconsistent Reaction Yields or Formation of Insoluble Material
-
Question: My reactions using this compound are giving inconsistent yields, or I am observing the formation of a sticky, insoluble residue. Why is this happening?
-
Answer: This often points to the polymerization of this compound, which can be triggered by acidic conditions in your reaction mixture.
-
Probable Causes:
-
Acidic Reagents or Catalysts: The use of acidic reagents, even in catalytic amounts, can initiate polymerization.
-
Acidic Reaction Conditions: The overall pH of the reaction mixture may be acidic.
-
Protic Solvents: Some protic solvents can facilitate protonation of the aziridine nitrogen, leading to ring-opening and polymerization.
-
-
Solutions:
-
Control pH: If your reaction allows, maintain neutral or slightly basic conditions. The use of a non-nucleophilic base can sometimes be beneficial.
-
Reagent Purity: Ensure all reagents are free from acidic impurities.
-
Solvent Choice: Use aprotic solvents when possible. If a protic solvent is required, consider the potential for side reactions.
-
Temperature Control: Perform reactions at the lowest effective temperature to minimize side reactions.
-
-
Data Presentation
Table 1: Summary of Factors Affecting this compound Stability
| Parameter | Condition | Effect on Stability | Primary Degradation Pathway |
| Temperature | Elevated Temperatures | Decreased stability | Polymerization, Hydrolysis |
| pH | Acidic (low pH) | Significantly decreased stability | Acid-catalyzed polymerization |
| Neutral/Basic (high pH) | Relatively stable | Slow hydrolysis | |
| Moisture/Water | Presence of water | Decreased stability | Hydrolysis |
| Light | UV exposure | Potential for degradation | Photolytic decomposition |
| Air | Exposure to CO₂ | Potential for acidic catalysis | Polymerization |
| Incompatible Materials | Acids, Strong Oxidizers | Rapid decomposition | Polymerization, Oxidation |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method for this compound
This protocol outlines a general approach for developing a stability-indicating HPLC method. Method optimization and validation are crucial for specific applications.
-
Instrumentation and Columns:
-
HPLC system with a UV detector (a photodiode array detector is recommended).
-
A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
-
Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program (Example):
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm and 254 nm.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
For analysis, dilute the stock solution to approximately 50 µg/mL with a 50:50 mixture of acetonitrile and water.
-
-
Forced Degradation Studies:
-
To demonstrate the stability-indicating nature of the method, perform forced degradation studies. Expose the this compound solution to the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid sample at 80°C for 48 hours.
-
Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.
-
-
Analyze the stressed samples using the developed HPLC method to ensure that the degradation products are well-resolved from the parent peak and from each other.
-
Mandatory Visualizations
Caption: Degradation pathways of this compound.
Caption: Workflow for managing and analyzing this compound stability.
References
Overcoming challenges in the stereoselective synthesis of 2-Phenylaziridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the stereoselective synthesis of 2-phenylaziridine.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.
Q1: I am observing low enantioselectivity in my copper-catalyzed asymmetric aziridination of styrene. What are the potential causes and how can I improve it?
Low enantioselectivity can stem from several factors related to the catalyst, ligands, and reaction conditions. Here are some troubleshooting steps:
-
Chiral Ligand Integrity: Ensure the chiral bis(oxazoline) ligand is pure and not degraded. The stereochemical outcome is critically dependent on the chiral environment created by the ligand coordinated to the copper center.[1]
-
Catalyst Pre-formation: Pre-forming the copper-ligand complex before adding the other reagents can be crucial. Stir the copper salt and the chiral ligand in an anhydrous solvent for 1-2 hours at room temperature to ensure proper complexation.[1]
-
Solvent Choice: The solvent can significantly impact enantioselectivity. Acetonitrile is a common choice for copper-catalyzed aziridinations.[2][3] If you are using a different solvent, consider switching to acetonitrile.
-
Temperature Control: Lowering the reaction temperature can enhance enantioselectivity. Reactions are often run at room temperature, but cooling to 0 °C or even lower may improve the enantiomeric excess (ee).[3]
-
Nitrene Source: The choice of nitrene precursor can influence the stereochemical outcome. While PhI=NTs is common, PhI=NNs has been shown to give higher enantioselection in some cases with heterogeneous catalysts.[2]
-
Catalyst Loading: While a higher catalyst loading might increase the reaction rate, it can sometimes negatively impact enantioselectivity. Optimization of the catalyst loading (typically 1-10 mol%) is recommended.[4]
Q2: My reaction yield for the synthesis of this compound is consistently low. What steps can I take to improve it?
Low yields can be attributed to several factors, including incomplete reaction, side reactions, or product decomposition. Consider the following:
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has gone to completion.[1][5]
-
Inert Atmosphere: Aziridination reactions, particularly those involving organometallic catalysts, should be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation by oxygen or moisture.[5]
-
Anhydrous Conditions: Ensure all glassware is flame-dried or oven-dried and use anhydrous solvents. Moisture can lead to the formation of byproducts such as benzaldehyde.[5][6]
-
Reagent Purity: Use purified styrene and ensure the nitrene source (e.g., PhI=NTs) is of high quality. Impurities can interfere with the catalytic cycle.
-
Side Reactions: The formation of benzaldehyde is a common side reaction, likely due to the oxidation of styrene.[7] In aqueous media, hydrolysis of nitrene intermediates can lead to the formation of styrene oxide.[8] Adjusting the pH to acidic conditions can favor aziridination over epoxidation in such cases.[8]
-
Work-up Procedure: Aziridines can be sensitive to acidic conditions, which can cause ring-opening.[9] Use a non-acidic work-up procedure. If an acid wash is necessary, perform it quickly at low temperatures and immediately neutralize the organic layer.[9]
Q3: I am struggling with the purification of my this compound derivative. It seems to be decomposing on the silica gel column. What are my options?
Decomposition during purification is a common challenge, especially for N-H or other sensitive aziridines. Here are some strategies to overcome this:
-
Neutralize Silica Gel: Acidic sites on standard silica gel can promote the decomposition of aziridines.[9] You can neutralize the silica gel by preparing a slurry with a solvent containing a small amount of a non-nucleophilic base, like triethylamine (0.1-1%), before packing the column.[9]
-
Alternative Stationary Phases: Consider using a more neutral or basic stationary phase for column chromatography, such as neutral or basic alumina.[9]
-
Minimize Contact Time: Do not let the purified compound remain in the solvent for extended periods. Remove the solvent as quickly as possible under reduced pressure at low temperatures.[9]
-
Recrystallization: If your product is a solid, recrystallization can be an effective purification method that avoids contact with stationary phases. Experiment with different solvent systems to find suitable conditions.[10]
-
Aqueous Workup: A thorough aqueous workup can help remove many impurities before chromatography, potentially reducing the need for extensive purification on a column.[11]
Frequently Asked Questions (FAQs)
Q1: What is the role of the N-substituent on the aziridine, and how does it affect the synthesis and stability?
The N-substituent plays a crucial role in both the synthesis and stability of the aziridine ring. Electron-withdrawing groups, such as tosyl (Ts) or nosyl (Ns), "activate" the aziridine ring, making it more susceptible to ring-opening by nucleophiles.[12] This activation is often essential for subsequent synthetic transformations. However, N-unsubstituted (N-H) aziridines are also valuable synthetic intermediates. Their synthesis can be more challenging due to their lower stability, particularly during purification.[9] Protecting groups like Boc or silyl groups can be used to increase stability during synthesis and are later removed.[9]
Q2: Are there any metal-free methods for the stereoselective synthesis of this compound?
Yes, metal-free approaches are an area of active research. One reported method involves the use of a combination of iodine and tetrabutylammonium iodide (TBAI) to catalyze the aziridination of styrene derivatives with PhI=NTs.[13] While this particular study reports a racemic synthesis, it provides a foundation for the development of enantioselective variants using chiral reagents or catalysts.[13] Organocatalytic methods are also being explored for asymmetric aziridination.[14]
Q3: Can I use enzymatic methods for the synthesis of chiral this compound precursors?
Enzymatic methods offer a green and highly stereoselective route to chiral precursors for this compound. For instance, a chemo-enzymatic cascade using a styrene monooxygenase (SMO) can produce chiral styrene epoxides with high enantiomeric excess.[15] These epoxides can then be converted to the corresponding azido alcohols, which are valuable precursors for chiral aziridines.[15]
Data Presentation
Table 1: Effect of Catalyst on the Diastereoselective Aziridination of 1-Nonene
| Catalyst | Yield (%) | Enantiomeric Ratio (e.r.) |
| (S,S)-5 (CF₃-substituted) | 13 | 96:4 |
| (S,S)-6 (Methoxy-substituted) | 23 | 96:4 |
| Data sourced from a study on enantioselective aziridination of unactivated terminal alkenes using planar chiral rhodium indenyl catalysts.[5] |
Table 2: Optimization of Electrochemical Synthesis of trans-2,3-Disubstituted Aziridines
| Entry | Solvent (v/v) | Mediator | Yield (%) |
| 1 | MeOH | KI | 54 |
| 2 | THF/MeOH (6/4) | KI | 83 |
| 3 | MeCN/MeOH (6/4) | KI | 65 |
| 4 | Dioxane/MeOH (6/4) | KI | 72 |
| 5 | THF/MeOH (6/4) | KBr | 45 |
| 6 | THF/MeOH (6/4) | KCl | 21 |
| Data from the optimization of reaction conditions for the electrochemical synthesis of trans-2,3-disubstituted aziridines.[5] |
Experimental Protocols
Protocol 1: General Procedure for the Catalytic Asymmetric Aziridination of N-Benzhydryl Imines with Ethyl Diazoacetate
This protocol is adapted from a method utilizing a chiral catalyst prepared from VAPOL and triphenylborate.[5]
-
Catalyst Preparation:
-
In a glovebox, add VAPOL (1.0 equiv) and triphenylborate (1.0 equiv) to a flame-dried Schlenk flask.
-
Add anhydrous toluene to the flask.
-
Heat the mixture at 55 °C for 1 hour.
-
Remove all volatiles under vacuum at 55 °C to yield the catalyst as a solid.
-
-
Aziridination Reaction:
-
To a flame-dried flask under an inert atmosphere, add the N-benzhydryl imine (1.0 equiv) and the prepared catalyst (5 mol%).
-
Dissolve the solids in anhydrous dichloromethane.
-
Cool the solution to the desired temperature (e.g., 0 °C or room temperature).
-
Slowly add ethyl diazoacetate (1.1 equiv) via a syringe pump over a period of 1-2 hours.
-
Stir the reaction mixture at the same temperature until the imine is consumed (monitor by TLC).
-
-
Work-up and Purification:
-
Quench the reaction by adding a few drops of triethylamine.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Copper-Catalyzed Asymmetric Aziridination of Styrene
This protocol is a general representation based on common literature procedures.[1]
-
Catalyst Preparation:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the chiral bis(oxazoline) ligand (e.g., t-Bu-BOX, 5.5 mol%) in anhydrous dichloromethane.
-
Add CuOTf·0.5C₇H₈ (5.0 mol%) to the ligand solution.
-
Stir the mixture at room temperature for 1-2 hours until the solution becomes homogeneous.
-
-
Aziridination Reaction:
-
In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve styrene (1.0 equiv) in anhydrous dichloromethane.
-
Add the prepared catalyst solution to the styrene solution via cannula.
-
Add the nitrene source (e.g., PhI=NTs, 1.1 equiv) to the reaction mixture in one portion.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC.
-
-
Work-up and Purification:
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. trans-2-Methyl-3-phenylaziridine|High-Purity Aziridine [benchchem.com]
- 6. A Mechanistic Study on Iron-Based Styrene Aziridination: Understanding Epoxidation via Nitrene Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 8. chemrxiv.org [chemrxiv.org]
- 9. benchchem.com [benchchem.com]
- 10. On the enantioselectivity of aziridination of styrene catalysed by copper triflate and copper-exchanged zeolite Y: consequences of the phase behaviour of enantiomeric mixtures of N-arene-sulfonyl-2-phenylaziridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. home.iitk.ac.in [home.iitk.ac.in]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Recent Developments in Catalytic Asymmetric Aziridination - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Asymmetric azidohydroxylation of styrene derivatives mediated by a biomimetic styrene monooxygenase enzymatic cascade - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparison of synthetic routes to 2-Phenylaziridine (e.g., Wenker, Gabriel-Cromwell)
For researchers, scientists, and drug development professionals, the synthesis of 2-phenylaziridine, a valuable building block in medicinal and organic chemistry, is a critical undertaking. This guide provides an objective comparison of key synthetic methodologies, including the Wenker, Gabriel-Cromwell, and Hoch-Campbell syntheses, supported by experimental data and detailed protocols to inform methodological selection.
This compound, a strained three-membered nitrogen-containing heterocycle, serves as a versatile intermediate for the synthesis of a wide array of more complex nitrogen-containing molecules. Its high ring strain energy makes it susceptible to stereospecific ring-opening reactions, providing access to diverse functionalized amines. The choice of synthetic route is paramount and depends on factors such as the availability of starting materials, desired scale, and the required stereochemical outcome. This guide delves into a comparative analysis of the most prominent synthetic strategies.
Comparison of Synthetic Routes
The efficiency and practicality of a synthetic method are determined by several factors, including reaction yield, duration, and the nature of the required reagents and conditions. The following table summarizes these key parameters for the Wenker, Gabriel-Cromwell, and Hoch-Campbell syntheses of this compound.
| Synthesis Method | Starting Material | Key Reagents | Typical Reaction Conditions | Typical Yield (%) | Reaction Time |
| Wenker Synthesis | 2-Amino-2-phenylethanol | Chlorosulfonic acid, Sodium carbonate | Esterification at 0°C to rt, followed by cyclization at 70°C | 78%[1] | 5-7 hours |
| Gabriel-Cromwell | Chalcone (1,3-Diphenyl-2-propen-1-one) | Bromine, Ammonia | Bromination followed by reaction with ammonia | High (estimated >80%) | Several hours |
| Hoch-Campbell | Acetophenone oxime | Grignard Reagent (e.g., CH₃MgBr) | Anhydrous ethereal solvent, reflux | Moderate to Good (variable) | Several hours |
| Direct Aziridination | Styrene | Aqueous ammonia, (Diacetoxyiodo)benzene | 0°C to room temperature | 70% | ~40 minutes[2] |
Experimental Protocols
Detailed methodologies for the key synthetic routes to this compound are provided below.
Wenker Synthesis
The Wenker synthesis is a classical and reliable method for preparing aziridines from β-amino alcohols. An improved, milder version avoids the high temperatures of the traditional method.[3]
Starting Material: 2-Amino-2-phenylethanol
Experimental Protocol:
-
Step 1: Esterification.
-
Dissolve 2-amino-2-phenylethanol (1 equivalent) in a suitable solvent such as chloroform.
-
Cool the solution in an ice bath.
-
Slowly add chlorosulfonic acid (1.05 equivalents) dropwise while maintaining the low temperature.
-
Stir the reaction mixture for 2-4 hours at room temperature, during which the amino alcohol hydrogen sulfate will precipitate.
-
Collect the precipitate by filtration and wash with diethyl ether.
-
-
Step 2: Cyclization.
-
To the obtained amino alcohol hydrogen sulfate, add a saturated aqueous solution of sodium carbonate.
-
Stir the mixture at 70°C for approximately 3 hours.
-
After cooling, extract the product with an organic solvent (e.g., diethyl ether).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
-
Gabriel-Cromwell Synthesis
This method provides a route to aziridines from α,β-unsaturated carbonyl compounds. For this compound, a logical precursor is chalcone. The synthesis involves the formation of a dibromo adduct followed by cyclization with a nitrogen source.
Starting Material: Chalcone (1,3-Diphenyl-2-propen-1-one)
Projected Experimental Protocol:
-
Step 1: Bromination.
-
Dissolve chalcone (1 equivalent) in a suitable solvent like carbon tetrachloride or acetic acid.
-
Add a solution of bromine (1 equivalent) in the same solvent dropwise at room temperature.
-
Stir the mixture until the color of bromine disappears, indicating the formation of chalcone dibromide.
-
Isolate the dibromide product by filtration or evaporation of the solvent.
-
-
Step 2: Aziridination.
-
Dissolve the chalcone dibromide (1 equivalent) in a suitable solvent such as ethanol.
-
Add an excess of aqueous or alcoholic ammonia.
-
Stir the reaction mixture at room temperature for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure and extract the product with an appropriate organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound. Purification can be achieved by column chromatography or distillation.
-
Hoch-Campbell Synthesis
The Hoch-Campbell synthesis utilizes ketoximes and Grignard reagents to produce aziridines.[4] To synthesize this compound, acetophenone oxime is the logical starting material.
Starting Material: Acetophenone oxime
Projected Experimental Protocol:
-
In a flame-dried, three-necked flask under an inert atmosphere, dissolve acetophenone oxime (1 equivalent) in anhydrous diethyl ether or tetrahydrofuran.
-
To this solution, add an excess of a Grignard reagent, such as methylmagnesium bromide (at least 2 equivalents), dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir and reflux the mixture for several hours.
-
Cool the reaction mixture in an ice bath and carefully quench by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether.
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by distillation or column chromatography to afford this compound.
Direct Aziridination of Styrene
A modern and efficient method involves the direct conversion of alkenes to NH-aziridines.[2]
Starting Material: Styrene
Experimental Protocol:
-
To a solution of styrene (1 equivalent) in a mixture of 2,2,2-trifluoroethanol and water, add aqueous ammonia (30 equivalents).
-
Cool the mixture to 0°C.
-
Add (diacetoxyiodo)benzene (PIDA) (2 equivalents) portion-wise over a short period.
-
Stir the reaction at room temperature for approximately 40 minutes.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Reaction Mechanisms and Workflows
The following diagrams illustrate the signaling pathways and logical relationships of the described synthetic routes for this compound.
References
Reactivity Face-Off: 2-Phenylaziridine vs. 2-Alkylaziridines in Ring-Opening Reactions
A Comparative Guide for Researchers in Organic Synthesis and Drug Development
The inherent ring strain of aziridines renders them highly valuable synthetic intermediates, readily undergoing ring-opening reactions to afford a diverse array of functionalized amines.[1] The substitution pattern on the aziridine ring critically dictates its reactivity and the regiochemical outcome of these transformations. This guide provides a detailed comparison of the reactivity of 2-phenylaziridine and 2-alkylaziridines, offering insights into the electronic and steric factors that govern their behavior under various reaction conditions. This analysis is supported by a compilation of experimental data and detailed protocols for key reactions.
At a Glance: Key Reactivity Differences
The primary distinction in reactivity between this compound and 2-alkylaziridines stems from the electronic and steric nature of the C2-substituent. The phenyl group in this compound can stabilize a developing positive charge at the benzylic C2 position through resonance, a factor that significantly influences the mechanism and rate of ring-opening, particularly under acidic conditions. In contrast, alkyl groups at the C2 position primarily exert steric and inductive effects.
| Feature | This compound | 2-Alkylaziridines |
| Dominant Electronic Effect | Resonance stabilization of a positive charge at the benzylic C2 position. | Inductive effect (electron-donating). |
| Dominant Steric Effect | The bulky phenyl group can hinder nucleophilic attack at the C2 position. | Steric hindrance depends on the size of the alkyl group (e.g., methyl < ethyl < isopropyl). |
| Reactivity in Acidic Media | Generally more reactive due to stabilization of the carbocation-like transition state. | Generally less reactive compared to this compound. |
| Reactivity in Basic/Nucleophilic Media | Reactivity is sensitive to steric hindrance at C2. | Reactivity is primarily governed by steric hindrance at C2. |
| Regioselectivity (Acidic) | Predominant attack at the benzylic C2 carbon. | Attack can occur at both C2 and C3, with a tendency for the more substituted carbon in highly acidic media. |
| Regioselectivity (Basic/Nucleophilic) | Attack generally occurs at the less sterically hindered C3 carbon. | Predominant attack at the less sterically hindered C3 carbon. |
The Decisive Factors: Electronic and Steric Effects
The reactivity of 2-substituted aziridines is a delicate balance between electronic and steric effects, which are profoundly influenced by the reaction conditions.
Acid-Catalyzed Ring-Opening (S_N1-like character)
Under acidic conditions, the aziridine nitrogen is protonated, forming a highly reactive aziridinium ion. The subsequent nucleophilic attack can proceed through a transition state with significant carbocationic character.
-
This compound: The phenyl group at the C2 position can effectively stabilize a developing positive charge through resonance. This delocalization of the positive charge onto the aromatic ring lowers the activation energy for ring-opening, making this compound generally more susceptible to acid-catalyzed reactions compared to its 2-alkyl counterparts. The reaction, therefore, exhibits a significant degree of S_N1 character, with the nucleophile preferentially attacking the more stable benzylic carbocation at the C2 position.
-
2-Alkylaziridines: Alkyl groups offer some stabilization of a positive charge through inductive effects, but this is significantly less pronounced than the resonance stabilization provided by a phenyl group. Consequently, the ring-opening of 2-alkylaziridines under acidic conditions is generally slower. The reaction mechanism is often a borderline S_N1/S_N2 process, and the regioselectivity of nucleophilic attack can be influenced by both electronic and steric factors.
Nucleophilic Ring-Opening (S_N2 character)
In the absence of an acid catalyst, particularly with N-activated aziridines (e.g., N-tosyl), the ring-opening proceeds via a direct S_N2 displacement. In this scenario, steric hindrance plays a more dominant role.
-
This compound: The bulky phenyl group presents a significant steric barrier to nucleophilic attack at the C2 carbon. As a result, under S_N2 conditions, the nucleophile will preferentially attack the less sterically hindered C3 carbon.
-
2-Alkylaziridines: Similarly, for 2-alkylaziridines, the nucleophile will favor attack at the less substituted C3 position. However, the steric bulk of a small alkyl group (e.g., methyl or ethyl) is less than that of a phenyl group. This can lead to differences in reaction rates when compared to this compound under identical conditions, although direct comparative kinetic data is sparse in the literature.
Quantitative Data on Regioselectivity
The regioselectivity of aziridine ring-opening is highly dependent on the substituent at the C2 position and the reaction conditions.
| Aziridine Derivative | Nucleophile/Conditions | Major Regioisomer | Ratio (C2:C3) | Yield (%) |
| N-Tosyl-2-phenylaziridine | Alcohols / Lewis Acid | Attack at C2 | Highly regioselective | Excellent |
| N-Tosyl-2-phenylaziridine | Carbonyl Compounds / Lewis Acid | Attack at C2 | Highly regioselective | Excellent |
| 2-Alkyl-N-tosylaziridines | Alcohols / Lewis Acid | Attack at C2 | Highly regioselective | Excellent |
| 1-((S)-1-((R)-1-phenylethyl)aziridin-2-yl)oct-7-en-3-one | TFA, Acetone/H₂O | Attack at C2 | - | 90 |
| (S)-2-(((tert-butyldimethylsilyl)oxy)methyl)-1-((R)-1-phenylethyl)aziridine | Acetic Acid | Attack at C3 | - | 89 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Synthesis of N-Tosyl-2-phenylaziridine
This procedure is adapted from the tosylation of 2-amino alcohols.
Materials:
-
(R)-2-Phenylglycinol
-
p-Toluenesulfonyl chloride (TsCl)
-
Potassium hydroxide (KOH)
-
Dichloromethane (CH₂Cl₂)
-
Water
Procedure:
-
To a vigorously stirred biphasic mixture of (R)-2-phenylglycinol in dichloromethane and concentrated aqueous potassium hydroxide, add p-toluenesulfonyl chloride portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography to afford N-tosyl-(R)-2-phenylaziridine.
Acid-Catalyzed Ring-Opening of N-Tosyl-2-phenylaziridine with Methanol
This protocol outlines a typical Lewis acid-mediated ring-opening.[2]
Materials:
-
(S)-2-Phenyl-N-tosylaziridine
-
Methanol (MeOH)
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
To a solution of (S)-2-phenyl-N-tosylaziridine in dichloromethane, add methanol.
-
Add a catalytic amount of copper(II) trifluoromethanesulfonate to the mixture.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the corresponding 1,2-amino ether.
Kinetic Analysis of Acid-Catalyzed Ring-Opening by ¹H NMR Spectroscopy
This protocol can be used to determine the rate constant of the acid-catalyzed ring-opening.[3]
Materials:
-
2-Substituted aziridine (e.g., this compound or 2-methylaziridine)
-
Deuterated methanol (CD₃OD)
-
Trifluoroacetic acid-d (CF₃COOD)
-
NMR spectrometer (≥400 MHz)
-
NMR tubes
-
Internal standard (e.g., tetramethylsilane)
Procedure:
-
Prepare a stock solution of the aziridine and the internal standard in deuterated methanol of a known concentration (e.g., 0.05 M).
-
Transfer the solution to an NMR tube and acquire an initial ¹H NMR spectrum (t=0).
-
Inject a known amount of the acid catalyst (in large excess to ensure pseudo-first-order kinetics) into the NMR tube.
-
Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.
-
Integrate the signals of a characteristic proton of the starting aziridine and the product relative to the internal standard.
-
Plot the natural logarithm of the concentration of the aziridine versus time. The negative of the slope of the resulting line will give the pseudo-first-order rate constant.
Visualizing Reactivity Factors
The following diagram illustrates the key factors influencing the choice of ring-opening pathway for this compound versus 2-alkylaziridines.
References
Spectroscopic analysis for the structural validation of 2-Phenylaziridine products
For Researchers, Scientists, and Drug Development Professionals
The structural integrity of 2-phenylaziridine and its derivatives is paramount in their application as versatile synthetic intermediates in pharmaceutical and materials science. The high ring strain of the aziridine moiety dictates its reactivity and, consequently, its utility. This guide provides a comprehensive comparison of standard spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the robust structural validation of this compound products. We present supporting experimental data, detailed methodologies, and a logical workflow to aid researchers in the unambiguous characterization of these valuable compounds.
Data Presentation: A Comparative Overview
The following tables summarize the expected and experimentally observed spectroscopic data for the structural validation of this compound.
Table 1: ¹H NMR Data Comparison for this compound
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Observed Chemical Shift (δ, ppm) | Multiplicity | Typical Coupling Constants (J, Hz) |
| Phenyl-H | 7.20 - 7.40 | 7.17 - 7.31 | Multiplet | - |
| Aziridine-H (C2-H) | 2.20 - 2.40 | ~2.30 | Doublet of doublets | J_gem ≈ 1.4, J_trans ≈ 3.3, J_cis ≈ 6.4 |
| Aziridine-H (C3-H, cis) | 1.80 - 2.00 | ~1.89 | Doublet of doublets | J_gem ≈ 1.4, J_cis ≈ 6.4 |
| Aziridine-H (C3-H, trans) | 1.50 - 1.70 | ~1.65 | Doublet of doublets | J_gem ≈ 1.4, J_trans ≈ 3.3 |
| NH Proton | Variable (broad) | Variable | Singlet (broad) | - |
Table 2: ¹³C NMR Data Comparison for this compound
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Observed Chemical Shift (δ, ppm) |
| Phenyl-C (quaternary) | 135 - 145 | ~141 |
| Phenyl-C (CH) | 125 - 130 | ~125, 127, 128 |
| Aziridine-C2 | 30 - 50 | ~38 |
| Aziridine-C3 | 20 - 40 | ~31 |
Note: Observed values are representative and may vary slightly based on solvent and experimental conditions.
Table 3: IR Spectroscopy Data for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H | Stretch | 3300 - 3500 | Medium |
| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium |
| C-H (Aliphatic) | Stretch | 2850 - 3000 | Medium |
| C=C (Aromatic) | Stretch | 1450 - 1600 | Medium-Strong |
| C-N | Stretch | 1250 - 1350 | Medium |
| Ring Vibrations | - | Fingerprint Region | - |
Table 4: Mass Spectrometry Data for this compound
| Ion | m/z Value | Interpretation |
| [M]⁺ | 119 | Molecular Ion |
| [M-1]⁺ | 118 | Loss of a hydrogen atom |
| [M-28]⁺ | 91 | Loss of ethylene (C₂H₄) |
| [M-29]⁺ | 90 | Loss of CHN or C₂H₅ |
| C₆H₅⁺ | 77 | Phenyl cation |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR:
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: pulse angle of 30-45°, longer acquisition time and relaxation delay may be required for quaternary carbons.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
-
Data Analysis: Integrate the proton signals to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to assign the structure. For complex structures, 2D NMR techniques like COSY and HSQC can be employed to establish connectivity.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
Solid: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, a Nujol mull can be prepared.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample holder or pure solvent.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule. The fingerprint region (< 1500 cm⁻¹) can be used for comparison with reference spectra.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).
-
Acquisition:
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum over a suitable m/z range.
-
For detailed structural information, tandem mass spectrometry (MS/MS) can be performed to analyze the fragmentation of the molecular ion.
-
-
Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to deduce the structure of the molecule by identifying characteristic neutral losses and fragment ions.[1] High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition.
Mandatory Visualization
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound products.
Caption: Workflow for the structural validation of this compound.
Comparison of Techniques
-
NMR Spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound products. ¹H NMR provides detailed information about the electronic environment and connectivity of protons, with characteristic chemical shifts for the aziridine ring protons. The coupling constants (J-values) are crucial for determining the stereochemistry (cis/trans) of substituents on the aziridine ring. ¹³C NMR complements this by providing information on the carbon skeleton.
-
IR Spectroscopy is a rapid and effective method for identifying the presence of key functional groups. For N-unsubstituted this compound, the N-H stretching vibration is a key diagnostic peak. The presence of aromatic C-H and C=C stretching bands confirms the phenyl group. While less definitive for overall structure than NMR, it is an excellent technique for quickly verifying the presence of expected functionalities and monitoring reaction progress.
-
Mass Spectrometry is essential for determining the molecular weight of the product and, with high-resolution instruments, its elemental composition. The fragmentation pattern provides valuable structural clues. For this compound, characteristic fragments corresponding to the loss of small molecules from the aziridine ring and the stable phenyl cation are typically observed.
Alternative Methods
While NMR, IR, and MS are the primary methods for structural validation, other techniques can provide complementary information:
-
X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides the absolute and unambiguous determination of the molecular structure, including stereochemistry and conformation. This is the "gold standard" but requires a suitable single crystal.
-
UV-Vis Spectroscopy: Due to the presence of the phenyl group, 2-phenylaziridines exhibit characteristic UV absorption bands. While not providing detailed structural information, it can be useful for quantitative analysis and for monitoring reactions involving the aromatic chromophore.
Conclusion
The structural validation of this compound products is most reliably achieved through the synergistic use of NMR, IR, and Mass Spectrometry. NMR provides the detailed framework of the molecule, IR confirms the presence of key functional groups, and MS verifies the molecular weight and provides fragmentation-based structural insights. For absolute stereochemical confirmation of crystalline compounds, X-ray crystallography is unparalleled. By employing the detailed protocols and comparative data presented in this guide, researchers can confidently and accurately characterize their this compound products, ensuring the reliability of their subsequent applications.
References
A Comparative Guide to Catalysts for the Enantioselective Synthesis of 2-Phenylaziridine
For Researchers, Scientists, and Drug Development Professionals
The enantioselective synthesis of 2-phenylaziridine, a valuable chiral building block in medicinal chemistry, has been the subject of extensive research. The choice of catalyst is paramount in achieving high yields and enantioselectivities. This guide provides an objective comparison of prominent catalytic systems, supported by experimental data, to aid in the selection of the most suitable catalyst for this critical transformation.
At a Glance: Performance of Key Catalytic Systems
The efficiency of the enantioselective aziridination of styrene to produce this compound is highly dependent on the catalyst system employed. Copper and rhodium-based catalysts have been extensively studied and have demonstrated high efficacy. More recently, iron-based systems and enzymatic methods have emerged as promising alternatives.
| Catalyst System | Typical Catalyst Loading (mol%) | Nitrene Source | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Key Advantages | Key Disadvantages |
| Copper (Cu) | 1 - 10 | PhI=NTs | Acetonitrile | 0.1 - 24 | Up to 99% | Up to 99% (with chiral ligands)[1] | Low cost, well-studied, high yields[1] | Can require higher catalyst loadings, enantioselectivity is highly ligand-dependent[1] |
| Rhodium (Rh) | 0.1 - 2 | Sulfamates/PhI(OPiv)₂ | Toluene | 1 - 12 | Up to 95% | Up to 99%[1][2][3][4] | High enantioselectivity, low catalyst loading | Higher cost compared to copper and iron[1] |
| Iron (Fe) | 5 - 10 | PhI=NTs | Acetonitrile | 1 - 4 | Moderate | Moderate | Low cost, more sustainable | Often less selective, potential for side reactions (e.g., epoxidation)[4] |
| Enzymatic | Whole cells | Tosyl azide | Buffer/Co-solvent | 12 - 24 | Up to 70% | Up to 99%[5] | High enantioselectivity, environmentally benign | Limited to specific substrates and reaction conditions |
Experimental Protocols
Detailed methodologies for the application of leading catalytic systems in the enantioselective synthesis of this compound from styrene are provided below.
Copper-Catalyzed Aziridination using a Bis(oxazoline) Ligand
This protocol is a representative example of a homogeneous copper-catalyzed aziridination.
Catalyst Preparation:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), dissolve the chiral bis(oxazoline) (BOX) ligand (e.g., t-Bu-BOX, 0.055 mmol, 5.5 mol%) in anhydrous dichloromethane (CH₂Cl₂, 5.0 mL).
-
Add the copper(I) salt (e.g., CuOTf·0.5C₇H₈, 0.050 mmol, 5.0 mol%) to the ligand solution.
-
Stir the mixture at room temperature for 1-2 hours until a homogeneous solution is formed.[6]
Reaction Procedure:
-
In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve styrene (1.0 mmol, 1.0 equiv) in anhydrous CH₂Cl₂ (5.0 mL).
-
Transfer the prepared catalyst solution to the styrene solution via cannula.
-
Add the nitrene source (e.g., [N-(p-toluenesulfonyl)imino]phenyliodinane, PhI=NTs, 1.1 mmol, 1.1 equiv) to the reaction mixture in one portion.
-
Stir the reaction at room temperature (25 °C) and monitor its progress using thin-layer chromatography (TLC) or gas chromatography (GC).[6]
Work-up and Purification:
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired this compound.
-
Determine the enantiomeric excess using chiral High-Performance Liquid Chromatography (HPLC).
Rhodium-Catalyzed Aziridination
This protocol outlines a general procedure for rhodium-catalyzed enantioselective aziridination.
Reaction Procedure:
-
To a solution of the alkene (e.g., styrene, 0.5 mmol) in a suitable solvent (e.g., toluene, 1.0 mL) at the specified temperature (e.g., -15 °C), add the rhodium catalyst (e.g., Rh₂(S-tfpttl)₄, 1 mol%), the nitrogen source (e.g., a sulfamate, 0.6 mmol), an oxidant (e.g., PhI(OPiv)₂, 1.0 mmol), and any additives (e.g., C₆F₅CO₂H, 0.5 mmol).[3]
-
Stir the mixture under an inert atmosphere and monitor the reaction by TLC or GC.
-
Upon completion, the reaction is typically quenched and subjected to a standard aqueous work-up.
Work-up and Purification:
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Analyze the enantiomeric excess by chiral HPLC.
Visualizing the Process: Experimental Workflow and Catalyst Comparison
To better illustrate the experimental process and the relationship between different catalytic approaches, the following diagrams are provided.
Caption: General experimental workflow for the catalytic enantioselective synthesis of this compound.
Caption: Logical relationships in the comparison of different catalyst types for aziridination.
Concluding Remarks
The selection of a catalyst for the enantioselective synthesis of this compound is a critical decision that balances cost, desired stereoselectivity, and reaction efficiency. Copper-based catalysts offer a cost-effective and high-yielding route, with enantioselectivity being highly tunable through the choice of chiral ligand.[1] For applications demanding the highest levels of enantiopurity, rhodium catalysts are often the superior choice, albeit at a greater expense.[1] Iron catalysts and enzymatic methods represent emerging areas with significant potential for more sustainable and highly selective transformations, although further development is needed to broaden their applicability and optimize performance. This guide provides a foundational understanding to assist researchers in navigating the available catalytic options for this important synthetic transformation.
References
A Comparative Guide to the Validation of Stereochemistry in 2-Phenylaziridine Reactions: Chiral HPLC vs. NMR Spectroscopy
For researchers, scientists, and drug development professionals, the precise determination of stereochemistry is paramount in the synthesis and application of chiral molecules like 2-phenylaziridine. The spatial arrangement of atoms can dramatically influence a compound's biological activity, efficacy, and safety. This guide provides an objective comparison of two powerful analytical techniques for validating the stereochemistry of this compound reactions: Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. We present a summary of quantitative performance data, detailed experimental protocols, and visual workflows to aid in the selection of the most suitable method for your research needs.
The stereochemical outcome of reactions involving this compound, a valuable chiral building block, dictates the properties of the resulting products. Therefore, robust and reliable analytical methods are essential to confirm the enantiomeric purity and absolute configuration of these molecules. Chiral HPLC and NMR spectroscopy are two of the most common techniques employed for this purpose, each offering distinct advantages and limitations.
At a Glance: Chiral HPLC vs. NMR for Stereochemical Validation
| Feature | Chiral HPLC | NMR Spectroscopy with Chiral Auxiliaries |
| Primary Application | Quantitative enantiomeric separation and purity assessment. | Structural confirmation and determination of enantiomeric excess (ee%). |
| Principle | Physical separation of enantiomers on a chiral stationary phase (CSP). | Formation of transient diastereomeric complexes with a chiral solvating agent (CSA) or covalent diastereomers with a chiral derivatizing agent (CDA), leading to distinct NMR signals. |
| Information Provided | Retention time, peak area percentage, and enantiomeric excess (ee%). | Chemical shifts (δ), coupling constants (J), and integration of diastereomeric signals to calculate ee%. |
| Strengths | High sensitivity and resolution, well-established for quantitative analysis. | Rapid, non-destructive, provides detailed structural information. |
| Limitations | Can be time-consuming to develop methods, requires reference standards for absolute configuration. | Lower sensitivity for trace impurities, may require chiral auxiliaries. |
Quantitative Data Summary
The following tables summarize typical quantitative data for the validation of stereochemistry in reactions of aziridine derivatives using chiral HPLC and NMR. While specific data for this compound may vary depending on the exact experimental conditions, these tables provide a reliable reference for comparison.
Table 1: Performance Characteristics of Chiral HPLC for Aziridine Derivatives
| Parameter | Typical Performance |
| Resolution (Rs) | > 1.5 for baseline separation |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 - 3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Table 2: Performance Characteristics of NMR for Enantiomeric Excess Determination
| Parameter | Typical Performance |
| Chemical Shift Difference (Δδ) | 0.01 - 0.2 ppm for diastereomers |
| Limit of Detection (LOD) | ~1% of the minor enantiomer |
| Limit of Quantitation (LOQ) | ~2% of the minor enantiomer |
| Precision (%RSD) | < 5% |
| Accuracy (Absolute Error) | < 2% in ee% determination[1] |
Experimental Protocols
Chiral HPLC Method for this compound Enantiomers
This protocol provides a general procedure for the separation of this compound enantiomers. Optimization of the mobile phase composition and choice of chiral stationary phase may be required for specific derivatives.
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based like Chiralpak® AD-H or similar)
Reagents:
-
HPLC-grade n-hexane
-
HPLC-grade isopropanol (IPA)
-
This compound sample
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of n-hexane and isopropanol. A common starting ratio is 90:10 (v/v). Degas the mobile phase before use.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
-
Analysis: Inject the sample and record the chromatogram. The two enantiomers should elute at different retention times.
-
Quantification: Calculate the enantiomeric excess (ee%) by integrating the peak areas of the two enantiomers using the formula: ee% = [|Area1 - Area2| / (Area1 + Area2)] x 100.
NMR Method for Enantiomeric Excess Determination of this compound
This protocol describes the use of a chiral solvating agent (CSA) to determine the enantiomeric excess of this compound by ¹H NMR.
Instrumentation:
-
NMR spectrometer (400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
This compound sample
-
Chiral solvating agent (CSA), e.g., (R)-(-)-1,1'-Bi-2-naphthol (BINOL) or a derivative
-
Deuterated chloroform (CDCl₃)
Procedure:
-
Sample Preparation: In an NMR tube, dissolve approximately 5-10 mg of the this compound sample in 0.6 mL of CDCl₃.
-
Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of the sample to identify the chemical shifts of the aziridine protons.
-
Addition of CSA: Add 1.0 to 1.2 equivalents of the chiral solvating agent (e.g., (R)-BINOL) to the NMR tube.
-
Acquire Diastereomeric Spectrum: Gently shake the tube to ensure mixing and allow for the formation of diastereomeric complexes. Acquire another ¹H NMR spectrum.
-
Analysis: The signals for the protons on or near the stereocenter of this compound should be split into two sets of peaks, corresponding to the two diastereomeric complexes.
-
Quantification: Integrate the corresponding signals for each diastereomer. The ratio of the integrals will be proportional to the ratio of the enantiomers. Calculate the enantiomeric excess from this ratio.
Mandatory Visualizations
Caption: Palladium-catalyzed stereoselective ring-opening of this compound.
References
A Comparative Guide to the Synthesis of β-Amino Acids: Exploring Alternatives to Aziridine-Based Methods
For researchers, scientists, and drug development professionals, the synthesis of β-amino acids is a critical step in the development of a wide range of pharmaceuticals and peptidomimetics. While the ring-opening of aziridines has been a cornerstone approach, a variety of alternative methods offer distinct advantages in terms of stereocontrol, substrate scope, and reaction conditions. This guide provides an objective comparison of three prominent alternatives—the Arndt-Eistert homologation, the conjugate addition of amines, and the Mannich reaction—against a baseline aziridine-based synthesis, supported by experimental data and detailed protocols.
Executive Summary
This guide delves into the practical aspects of four distinct methods for synthesizing β-amino acids, providing a head-to-head comparison of their performance based on published experimental data. The aziridine ring-opening method serves as a benchmark, while the Arndt-Eistert homologation, conjugate addition (aza-Michael reaction), and the Mannich reaction are presented as viable and, in some cases, superior alternatives. Each method is evaluated based on key metrics including chemical yield, diastereoselectivity, and enantioselectivity. Detailed experimental protocols for each representative synthesis are provided to allow for practical application and adaptation in the laboratory.
Method Comparison at a Glance
For a rapid comparative overview, the following table summarizes the key quantitative data from the selected experimental examples for each synthetic method.
| Method | Key Transformation | Substrate Example | Product Example | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| Aziridine Ring Opening | Reductive ring-opening of an N-tosylaziridine-2-carboxylate | Ethyl N-tosyl-3-phenylaziridine-2-carboxylate | Ethyl 3-amino-3-phenylpropanoate | ~74% | Not Applicable | >98% (from chiral precursor) |
| Arndt-Eistert Homologation | Wolff rearrangement of a diazoketone derived from an α-amino acid | N-Boc-(S)-phenylalanine | (S)-3-(tert-Butoxycarbonylamino)-4-phenylbutanoic acid | 61-65% | Not Applicable | >99% |
| Conjugate Addition | 1,4-addition of a chiral lithium amide to an α,β-unsaturated ester | tert-Butyl cinnamate | tert-Butyl (3R)-3-[(R)-N-benzyl-N-(α-methylbenzyl)amino]-3-phenylpropanoate | 89% | >99:1 | >99% |
| Mannich Reaction | Proline-catalyzed three-component reaction | Isovaleraldehyde, p-Anisidine, Acetone | (S)-4-((4-methoxyphenyl)amino)-5-methylhexan-2-one | 55% | Not Applicable | >99% |
In-Depth Analysis of Synthetic Methodologies
Aziridine Ring Opening: The Established Benchmark
The synthesis of β-amino acids via the ring-opening of activated aziridines is a well-established and reliable method, particularly valued for its high stereospecificity. The inherent strain of the three-membered ring allows for regioselective attack by a nucleophile, leading to the desired β-amino acid derivative. The use of an electron-withdrawing group, such as a tosyl group, on the nitrogen atom activates the aziridine for nucleophilic attack.
Reaction Pathway: Reductive Ring Opening of an Aziridine
Figure 1: General workflow for the reductive ring opening of an N-tosylaziridine-2-carboxylate.
This procedure details the samarium diiodide-mediated reductive ring opening of a cis-aziridine to yield a β-amino ester.
Materials:
-
Ethyl (2R,3S)-N-tosyl-3-phenylaziridine-2-carboxylate
-
Samarium(II) iodide (SmI₂) solution in THF (0.1 M)
-
N,N-Dimethylethanolamine (DMEA)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
A solution of ethyl (2R,3S)-N-tosyl-3-phenylaziridine-2-carboxylate (1.0 eq) in anhydrous THF is prepared in a flame-dried flask under an argon atmosphere.
-
N,N-Dimethylethanolamine (DMEA, 8.0 eq) is added to the solution.
-
The solution is cooled to -78 °C, and a 0.1 M solution of samarium(II) iodide in THF (4.0 eq) is added dropwise until a persistent green color is observed.
-
The reaction is stirred at -78 °C for 1 hour and then allowed to warm to room temperature.
-
The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.
-
The mixture is diluted with ethyl acetate and washed sequentially with saturated aqueous sodium thiosulfate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of hexanes and ethyl acetate) to afford the desired ethyl 3-amino-3-phenylpropanoate.
Performance: This method typically provides the β-amino ester product in good to excellent yields (around 74%) with high preservation of the stereochemistry from the starting aziridine (>98% ee).[1]
Arndt-Eistert Homologation: A Classic Route from α-Amino Acids
The Arndt-Eistert reaction offers a reliable method for the one-carbon homologation of carboxylic acids, making it an excellent choice for converting readily available α-amino acids into their β-amino acid counterparts. The key steps involve the formation of a diazoketone from an activated α-amino acid, followed by a Wolff rearrangement to a ketene, which is then trapped by a nucleophile to yield the β-amino acid.
Reaction Pathway: Arndt-Eistert Homologation
Figure 2: Workflow of the Arndt-Eistert homologation for β-amino acid synthesis.
This protocol describes the synthesis of (S)-3-(tert-butoxycarbonylamino)-4-phenylbutanoic acid from N-Boc-(S)-phenylalanine.[2]
Materials:
-
N-Boc-(S)-phenylalanine
-
Triethylamine (Et₃N)
-
Isobutyl chloroformate
-
Diazomethane (CH₂N₂) in diethyl ether
-
Silver oxide (Ag₂O)
-
Anhydrous Tetrahydrofuran (THF)
-
Dioxane
-
Deionized water
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
1 M Hydrochloric acid
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Diazoketone Formation:
-
N-Boc-(S)-phenylalanine (1.0 eq) is dissolved in anhydrous THF and cooled to -15 °C.
-
Triethylamine (1.1 eq) is added, followed by the dropwise addition of isobutyl chloroformate (1.1 eq), maintaining the temperature at -15 °C.
-
The mixture is stirred for 30 minutes, and the resulting white precipitate is filtered off.
-
The filtrate is added to a solution of diazomethane in diethyl ether at 0 °C and stirred for 3 hours.
-
Excess diazomethane is quenched by the careful addition of acetic acid. The solvent is removed under reduced pressure to yield the crude diazoketone.
-
-
Wolff Rearrangement:
-
The crude diazoketone is dissolved in a mixture of dioxane and water.
-
Silver oxide (0.1 eq) is added, and the mixture is heated to 50-60 °C with vigorous stirring until nitrogen evolution ceases.
-
The reaction mixture is filtered through celite, and the filtrate is concentrated.
-
The residue is dissolved in ethyl acetate and washed with saturated aqueous sodium bicarbonate solution.
-
The aqueous layer is acidified with 1 M HCl and extracted with ethyl acetate.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the final β-amino acid.
-
Performance: This method provides the homologated β-amino acid in good yields (61-65%) with excellent retention of stereochemistry, resulting in a high enantiomeric excess (>99% ee).[2]
Conjugate Addition: A Powerful C-N Bond Forming Strategy
The conjugate addition of an amine nucleophile to an α,β-unsaturated carbonyl compound, also known as the aza-Michael reaction, is a direct and efficient method for constructing the β-amino acid backbone. The use of chiral amines or chiral catalysts allows for high stereocontrol, making this a versatile approach for accessing enantiomerically enriched β-amino acids.
Reaction Pathway: Asymmetric Conjugate Addition
Figure 3: General workflow for the diastereoselective conjugate addition of a chiral lithium amide.
This procedure details the highly diastereoselective addition of lithium (R)-N-benzyl-N-(α-methylbenzyl)amide to tert-butyl cinnamate.
Materials:
-
(R)-N-benzyl-N-(α-methylbenzyl)amine
-
n-Butyllithium (n-BuLi) in hexanes
-
tert-Butyl cinnamate
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of (R)-N-benzyl-N-(α-methylbenzyl)amine (1.1 eq) in anhydrous THF is cooled to -78 °C under an argon atmosphere.
-
n-Butyllithium (1.05 eq) is added dropwise, and the resulting solution is stirred at -78 °C for 30 minutes to form the lithium amide.
-
A solution of tert-butyl cinnamate (1.0 eq) in anhydrous THF is added dropwise to the lithium amide solution at -78 °C.
-
The reaction mixture is stirred at -78 °C for 2 hours.
-
The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.
-
The mixture is allowed to warm to room temperature and extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to yield the desired β-amino ester.
Performance: This conjugate addition reaction proceeds in high yield (89%) and with excellent diastereoselectivity (>99:1 dr), leading to a product with very high enantiomeric excess (>99% ee).[3]
Mannich Reaction: A Versatile Three-Component Approach
The Mannich reaction, a three-component condensation of an aldehyde, an amine, and a carbonyl compound, is a powerful tool for the synthesis of β-amino carbonyl compounds, which are direct precursors to β-amino acids. The development of organocatalytic asymmetric Mannich reactions, particularly those using proline and its derivatives, has made this a highly attractive and stereoselective method.
Reaction Pathway: Proline-Catalyzed Mannich Reaction
Figure 4: Key intermediates in the proline-catalyzed three-component Mannich reaction.
This protocol describes the synthesis of a β-amino ketone from isovaleraldehyde, p-anisidine, and acetone, catalyzed by (S)-proline.[4]
Materials:
-
Isovaleraldehyde
-
p-Anisidine
-
Acetone
-
(S)-Proline
-
Dimethyl sulfoxide (DMSO)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
A mixture of isovaleraldehyde (1.2 eq) and p-anisidine (1.0 eq) in DMSO is stirred at room temperature for 1 hour to pre-form the imine.
-
Acetone (10 eq) and (S)-proline (0.2 eq) are added to the reaction mixture.
-
The reaction is stirred at room temperature for 24 hours.
-
The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to afford the β-amino ketone.
Performance: The proline-catalyzed Mannich reaction provides the β-amino ketone in moderate yield (55%) but with excellent enantioselectivity (>99% ee).[4] The resulting β-amino ketone can be readily converted to the corresponding β-amino acid through oxidation.
Conclusion
While the ring-opening of aziridines remains a robust method for the synthesis of β-amino acids, the Arndt-Eistert homologation, conjugate addition of amines, and the Mannich reaction present compelling alternatives. The choice of method will ultimately depend on the specific target molecule, the availability of starting materials, and the desired stereochemical outcome.
-
Arndt-Eistert homologation is ideal for converting readily available chiral α-amino acids to their β-analogs with excellent preservation of chirality.
-
Conjugate addition offers a direct route with high yields and stereoselectivity, particularly when using chiral nucleophiles or catalysts.
-
The Mannich reaction , especially in its organocatalytic asymmetric variant, provides a powerful and atom-economical approach to chiral β-amino carbonyl compounds, which are versatile precursors to β-amino acids.
By understanding the strengths and limitations of each of these synthetic strategies, researchers can make informed decisions to efficiently and effectively synthesize the β-amino acid building blocks required for their research and development endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Doubly diastereoselective conjugate addition of homochiral lithium amides to homochiral alpha,beta-unsaturated esters containing cis- and trans-dioxolane units. — Department of Pharmacology [pharm.ox.ac.uk]
- 4. 20.210.105.67 [20.210.105.67]
A Comparative Guide to the Computational Analysis of 2-Phenylaziridine Reaction Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of computationally analyzed reaction mechanisms involving 2-phenylaziridine. By summarizing key quantitative data, detailing computational methodologies, and visualizing complex reaction pathways, this document aims to facilitate a deeper understanding of the reactivity of this important synthetic intermediate.
Introduction
This compound is a versatile three-membered heterocyclic compound that serves as a valuable building block in organic synthesis, particularly for the preparation of nitrogen-containing molecules with significant biological and pharmaceutical applications. The inherent ring strain of the aziridine moiety makes it susceptible to a variety of ring-opening and cycloaddition reactions. Understanding the underlying mechanisms of these transformations is crucial for controlling selectivity and optimizing reaction conditions. Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating the intricate details of these reaction pathways, providing insights into transition states, reaction intermediates, and the origins of regio- and stereoselectivity.[1][2][3] This guide compares different computationally explored reaction mechanisms of this compound, focusing on palladium- and copper-catalyzed ring-opening reactions, as well as cycloaddition pathways.
Comparison of Catalytic Ring-Opening Reactions
The regioselective ring-opening of this compound is a key transformation for the synthesis of valuable β-phenethylamines.[4] Computational studies have been instrumental in rationalizing the observed selectivities in metal-catalyzed reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysts have been extensively studied for the ring-opening cross-coupling of 2-arylaziridines.[1] Computational investigations have revealed that the mechanism typically involves oxidative addition, transmetalation, and reductive elimination.[1] The regioselectivity of the reaction (C2 vs. C3 cleavage) is a critical aspect that is influenced by the choice of ligands on the palladium catalyst.
A comparative summary of the computed free energy profiles for different palladium catalytic systems highlights the factors governing the reaction outcome.
| Catalytic System | Reaction Type | Key Mechanistic Steps | Rate-Determining Step | Regioselectivity Determining Step | Ref. |
| Pd/SIPr | C2-Selective Arylation | Oxidative Addition, Transmetalation, Reductive Elimination | Transmetalation | Aziridine Ring Opening | [1] |
| Pd/P(t-Bu)₂Me | C3-Selective Borylation | Oxidative Addition, Reaction with Water, Transmetalation, Reductive Elimination | Transmetalation | Aziridine Ring Opening | [1] |
Table 1: Comparison of Computationally Studied Palladium-Catalyzed Ring-Opening Reactions of this compound. [1]
The computational results indicate that while the overall mechanistic framework is similar for both C2- and C3-selective reactions, the nature of the ligand and the reaction conditions play a crucial role in dictating the regioselectivity by influencing the energetics of the aziridine ring-opening step.[1]
Copper-Catalyzed Borylative Ring-Opening
Copper catalysts have been employed for the borylative ring-opening of aziridines to produce β-aminoboronates, which are important in drug discovery.[5][6] DFT calculations have been used to understand the role of the N-protecting group and the reaction mechanism.
For N-(2-picolinoyl)-protected aziridines, a mono-copper-boron adduct model was used to calculate the reaction energy profile. The calculations showed that the N-(2-picolinoyl) group leads to a lower activation energy for the ring-opening process compared to N-mesyl or N-tosyl groups.[5]
| N-Protecting Group | Activation Energy (ΔG‡, kJ/mol) | Intermediate (I1) Formation (ΔG, kJ/mol) | Ref. |
| N-(2-picolinoyl) | - | -19.1 | [5] |
| N-mesyl | +16.3 (relative to picolinoyl) | +46.9 | [5] |
| N-tosyl | +14.9 (relative to picolinoyl) | +37.9 | [5] |
Table 2: Calculated Relative Activation Energies and Intermediate Formation Energies for the Copper-Catalyzed Borylative Ring-Opening of N-Substituted Methyl Aziridines. [5]
These computational findings highlight the critical role of the N-substituent in facilitating the copper-catalyzed reaction. The picolinoyl group actively participates in the reaction, stabilizing the key intermediates.[5]
[3+2] Cycloaddition Reactions
Besides ring-opening reactions, this compound can potentially act as a 1,3-dipole in cycloaddition reactions, although this is more common for activated aziridines.[2] DFT studies have been employed to investigate the mechanism and selectivity of [3+2] cycloaddition reactions of related azomethine ylides and other 1,3-dipoles, providing a framework for understanding the potential reactivity of this compound in such transformations.[3][7] These studies often analyze the reaction through a one-step, although sometimes asynchronous, mechanism.[3]
Computational Methodologies
The computational studies cited in this guide predominantly employ Density Functional Theory (DFT) to model the reaction mechanisms. A typical computational protocol involves the following steps:
-
Geometry Optimization: The structures of reactants, intermediates, transition states, and products are optimized to find the minimum energy conformations on the potential energy surface.
-
Frequency Calculations: Vibrational frequency calculations are performed to characterize the nature of the stationary points (minima or transition states) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.
-
Transition State Search: Various methods, such as synchronous transit-guided quasi-Newton (STQN) or the Berny algorithm, are used to locate the transition state structures connecting reactants and products.
-
Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to confirm that the located transition state correctly connects the desired reactants and products.
-
Solvation Effects: The influence of the solvent is often included using implicit solvation models like the Polarizable Continuum Model (PCM).[2][5]
-
Basis Sets and Functionals: A common choice for these calculations is the B3LYP or M06-2X functional with basis sets such as 6-31G(d,p) or 6-311+G(d,p).[2][8]
Visualizing Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways discussed.
Figure 1: Generalized pathways for Pd-catalyzed ring-opening.
Figure 2: Key steps in Cu-catalyzed borylative ring-opening.
Conclusion
Computational analysis provides invaluable insights into the complex reaction mechanisms of this compound. The studies highlighted in this guide demonstrate how theoretical calculations can be used to rationalize and predict the outcomes of various transformations. For palladium-catalyzed ring-opening reactions, the ligand is shown to be a key determinant of regioselectivity. In copper-catalyzed borylations, the N-protecting group plays a crucial role in lowering the activation barrier. These computational findings not only deepen our fundamental understanding of aziridine chemistry but also provide a rational basis for the design of new catalysts and the optimization of reaction conditions in the synthesis of valuable nitrogen-containing compounds. Further computational and experimental collaborations are expected to continue to unravel the subtleties of these fascinating reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. β-Phenethylamine Synthesis: N-Pyridinium Aziridines as Latent Dual Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Copper-Catalyzed Ring-Opening Reactions of Alkyl Aziridines with B2pin2: Experimental and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Mechanistic DFT Study of 1,3-Dipolar Cycloadditions of Azides with Guanidine FULIR [fulir.irb.hr]
Benchmarking the efficiency of different nucleophiles for 2-Phenylaziridine ring-opening
For researchers, scientists, and drug development professionals, the strategic opening of the 2-phenylaziridine ring is a pivotal reaction for the synthesis of valuable β-amino acid derivatives and other nitrogen-containing compounds. The efficiency and regioselectivity of this transformation are critically dependent on the choice of nucleophile. This guide provides a comparative analysis of different nucleophiles for the ring-opening of this compound, supported by experimental data and detailed methodologies.
The reactivity of the aziridine ring, a strained three-membered heterocycle, is significantly influenced by the substituents on both the carbon and nitrogen atoms.[1] For this compound, the presence of the phenyl group can stabilize a developing positive charge, influencing the regioselectivity of the nucleophilic attack, particularly under acidic conditions.[2] The nitrogen substituent also plays a crucial role; electron-withdrawing groups on the nitrogen atom activate the ring, making it more susceptible to nucleophilic attack.[3]
Comparative Analysis of Nucleophile Efficiency
The selection of a nucleophile dictates not only the rate of the reaction but also the regiochemical outcome—that is, whether the nucleophile attacks the more substituted benzylic carbon (C2) or the less substituted carbon (C3). Under neutral or basic conditions, the reaction typically proceeds via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon.[2] However, under acidic conditions, the reaction can proceed through an SN1-like mechanism, favoring attack at the more substituted carbon that can better stabilize a carbocationic intermediate.
The following table summarizes the performance of various nucleophiles in the ring-opening of N-substituted 2-phenylaziridines, compiled from various studies. It is important to note that direct comparison can be challenging due to variations in reaction conditions, solvents, and the N-substituent on the aziridine.
| Nucleophile | N-Substituent | Catalyst/Conditions | Solvent | Time (h) | Yield (%) | Regioselectivity (C2:C3) | Reference |
| Methanol (MeOH) | Tosyl (Ts) | Cu(OTf)2 | CH2Cl2 | 0.17 | 94 | >99:1 (attack at C2) | [4] |
| Isopropanol (iPrOH) | Tosyl (Ts) | Cu(OTf)2 | iPrOH | 0.5 | 92 | >99:1 (attack at C2) | [4] |
| Phenylboronic acid | - | Pd/SIPr | - | - | - | C2-selective | [5] |
| Bis(pinacolato)diboron | - | Pd/P(t-Bu)2Me | - | - | - | C3-selective | [5] |
| Aniline | Tosyl (Ts) | Catalyst and solvent-free | Neat | - | High | - | [6] |
| Organozinc (nBuZnBr) | Pyridinium | Ni catalyst, Ligand | DCE | - | High | Benzylic (C2) cross-coupling | [7] |
| Hydrogen Polysulfides (H2Sn) | Sulfonyl | - | - | 0.5 | 60 (of disulfide product) | - | [8] |
Note: The regioselectivity is indicated as the ratio of the product formed by nucleophilic attack at the C2 (benzylic) position to the C3 position. Dashes indicate that the specific data was not provided in the cited source.
Experimental Protocols
Below are generalized experimental methodologies for the ring-opening of this compound with different classes of nucleophiles, based on protocols described in the literature.
General Procedure for Lewis Acid-Catalyzed Ring-Opening with Alcohols[4]
-
To a solution of N-tosyl-2-phenylaziridine (1.0 mmol) in the specified solvent (e.g., CH2Cl2 or the alcohol nucleophile itself, 5 mL), add the Lewis acid catalyst (e.g., Cu(OTf)2, 10 mol%).
-
Stir the reaction mixture at the specified temperature (e.g., 0 °C to room temperature) for the time indicated in the data table or until TLC analysis shows complete consumption of the starting material.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO3.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired ring-opened product.
General Procedure for Catalyst- and Solvent-Free Ring-Opening with Amines[6]
-
In a reaction vessel, mix N-tosyl-2-phenylaziridine (1.0 mmol) and the amine nucleophile (1.2 mmol).
-
Heat the mixture at a specified temperature (e.g., 60-80 °C) with stirring.
-
Monitor the reaction progress by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Purify the product directly by flash column chromatography on silica gel.
Logical Workflow and Reaction Pathways
The decision-making process for selecting a nucleophile and predicting the outcome of the this compound ring-opening reaction can be visualized as follows:
Caption: Logical flow of regioselectivity in this compound ring-opening.
The general experimental workflow for benchmarking these nucleophiles is outlined below:
Caption: General experimental workflow for benchmarking nucleophiles.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Unexplored Nucleophilic Ring Opening of Aziridines [mdpi.com]
- 4. home.iitk.ac.in [home.iitk.ac.in]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Nucleophilic ring opening of aziridines with amines under catalyst- and solvent-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. β-Phenethylamine Synthesis: N-Pyridinium Aziridines as Latent Dual Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Specific Nucleophilic Ring-Opening Reaction of Aziridines as a Unique Platform for the Construction of Hydrogen Polysulfides Sensors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to N-Protecting Groups for 2-Phenylaziridine: Impact on Stability and Reactivity
For Researchers, Scientists, and Drug Development Professionals
The 2-phenylaziridine motif is a valuable building block in organic synthesis, prized for its utility in constructing complex nitrogen-containing molecules through stereoselective ring-opening reactions.[1] The reactivity and stability of this strained three-membered ring are profoundly influenced by the nature of the substituent on the nitrogen atom.[1][2] The choice of an appropriate N-protecting group is therefore a critical parameter that dictates the aziridine's behavior in synthetic transformations. Electron-withdrawing groups are known to activate the aziridine ring, facilitating reactions with nucleophiles, whereas less activating groups can enhance stability.[2]
This guide provides a comparative analysis of common N-protecting groups—sulfonyl (e.g., Tosyl), acyl (e.g., Acetyl), and carbamoyl (e.g., Boc, Cbz)—on the stability and reactivity of this compound. The information presented is supported by experimental data to aid researchers in selecting the optimal protecting group for their specific synthetic goals.
Comparative Analysis of N-Protecting Groups
The electronic properties of the N-substituent directly modulate the electrophilicity of the aziridine ring carbons. Electron-withdrawing groups, such as tosyl (Ts), enhance the ring's susceptibility to nucleophilic attack, thereby increasing reactivity but decreasing overall stability.[2]
Stability Overview
The stability of N-protected 2-phenylaziridines is inversely related to their reactivity. Highly activated aziridines are more prone to decomposition or polymerization.
| N-Protecting Group | Activating Nature | General Stability | Notes |
| Tosyl (Ts) | Strongly Activating | Low to Moderate | Highly susceptible to nucleophilic ring-opening; can be sensitive to Lewis acids.[3][4] |
| Acetyl (Ac) | Activating | Moderate | More reactive than carbamates; reactivity influenced by the aroyl group's mesomeric effect.[5] |
| Boc/Cbz | Weakly Activating | High | Generally more stable; ring-opening often requires harsher conditions or strong activation.[6] |
| Unprotected (H) | Non-activated | Moderate to High | Less reactive towards nucleophiles without prior activation by an electrophile.[1] |
Reactivity Towards Nucleophiles
The choice of N-protecting group governs the conditions required for ring-opening and can influence the regioselectivity of the nucleophilic attack. For this compound, the attack typically occurs at the benzylic carbon (C2) due to the stabilization of the positive charge in the transition state.
Table 1: Regioselective Ring-Opening with Various Nucleophiles
| N-Protecting Group | Nucleophile | Catalyst/Conditions | Major Regioisomer | Yield (%) | Reference |
| Tosyl (Ts) | Alcohols (e.g., MeOH) | Cu(OTf)₂ | β-Amino ether | 91 | [3] |
| Tosyl (Ts) | Zinc Halides (ZnBr₂) | CH₂Cl₂ | β-Haloamine | 83 | [7] |
| Tosyl (Ts) | Amines (Aniline) | Solvent-free, 80 °C | Vicinal diamine | 95 | [8] |
| Tosyl (Ts) | Nitriles (e.g., MeCN) | ZnBr₂, reflux | Substituted Imidazoline | 61-73 | [7] |
| Acyl (e.g., Benzoyl) | Water / H₂SO₄ | Ether / H₂O | Amidoalcohol / Oxazoline | Varies | [5] |
Experimental Protocols
General Synthesis of N-Tosyl-2-phenylaziridine
This procedure is adapted from methodologies involving the cyclization of N-tosyl amino alcohols.[9]
Materials:
-
(S)-2-amino-2-phenylethanol
-
Tosyl chloride (TsCl)
-
Pyridine
-
Dichloromethane (DCM)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (MeCN)
Procedure:
-
N-Tosylation: Dissolve (S)-2-amino-2-phenylethanol (1 equiv.) in a mixture of DCM and pyridine at 0 °C. Add TsCl (1.1 equiv.) portion-wise and stir the mixture overnight at room temperature.
-
Work-up: Quench the reaction with water and extract the aqueous layer with DCM. Combine the organic layers, wash with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-tosyl-2-amino-2-phenylethanol.
-
Cyclization (Aziridination): To a solution of the N-tosyl amino alcohol (1 equiv.) in acetonitrile, add finely ground potassium carbonate (3 equiv.).
-
Reaction: Heat the suspension to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Final Work-up: Cool the reaction mixture to room temperature, filter off the inorganic salts, and concentrate the filtrate under vacuum. The crude product can be purified by column chromatography on silica gel or by crystallization to afford the pure N-tosyl-2-phenylaziridine.
Lewis Acid-Mediated Ring-Opening of N-Tosyl-2-phenylaziridine with an Alcohol
This protocol describes a typical regioselective ring-opening reaction catalyzed by a Lewis acid.[3][4]
Materials:
-
(R)-N-Tosyl-2-phenylaziridine
-
Anhydrous Methanol (MeOH)
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Reaction Setup: To a solution of (R)-N-Tosyl-2-phenylaziridine (1 equiv.) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon), add anhydrous methanol (5 equiv.).
-
Catalyst Addition: Add Cu(OTf)₂ (10 mol%) to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 2-3 hours.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extraction: Extract the aqueous layer three times with DCM. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 1,2-amino ether product.
Visualizations: Workflows and Mechanisms
The following diagrams illustrate the experimental workflow and a key reaction mechanism, adhering to the specified design constraints.
References
- 1. trans-2-Methyl-3-phenylaziridine|High-Purity Aziridine [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. home.iitk.ac.in [home.iitk.ac.in]
- 4. Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols [organic-chemistry.org]
- 5. ias.ac.in [ias.ac.in]
- 6. β-Phenethylamine Synthesis: N-Pyridinium Aziridines as Latent Dual Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. home.iitk.ac.in [home.iitk.ac.in]
- 8. Nucleophilic ring opening of aziridines with amines under catalyst- and solvent-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Elucidating Reaction Intermediates in 2-Phenylaziridine Transformations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strained three-membered ring of 2-phenylaziridine makes it a versatile building block in organic synthesis, readily undergoing a variety of transformations to yield valuable nitrogen-containing compounds. Understanding the transient species that govern these reactions is paramount for controlling selectivity and developing novel synthetic methodologies. This guide provides a comparative analysis of the key reaction intermediates in the transformations of this compound, supported by experimental data and detailed protocols for their investigation.
Nucleophilic Ring-Opening: The Aziridinium Ion Intermediate
The most fundamental transformation of this compound is its ring-opening by nucleophiles. The regioselectivity and stereoselectivity of this reaction are critically dependent on the nature of the nitrogen substituent and the reaction conditions, which in turn dictate the operative mechanism and the key intermediate: the aziridinium ion.
Non-activated vs. Activated Aziridines
Non-activated 2-phenylaziridines, bearing a proton or an alkyl group on the nitrogen, are less reactive and typically require electrophilic activation to facilitate nucleophilic attack. In contrast, activated aziridines, with an electron-withdrawing group on the nitrogen (e.g., tosyl, Boc), are more susceptible to direct nucleophilic ring-opening. This difference in reactivity is directly linked to the stability and accessibility of the aziridinium ion intermediate.
Computational studies have shown that the activation energy for the nucleophilic ring-opening of aziridines is significantly lowered by N-substituents that can stabilize the positive charge on the nitrogen in the aziridinium ion-like transition state.[1]
Table 1: Comparison of Nucleophilic Ring-Opening of Non-activated and Activated 2-Phenylaziridines
| Feature | Non-activated this compound | N-Tosyl-2-phenylaziridine (Activated) |
| Reactivity | Lower, often requires acid catalysis | Higher, proceeds under neutral or basic conditions |
| Intermediate | Protonated aziridinium ion (transient) | Direct SN2 attack or transient aziridinium-like species |
| Regioselectivity | Attack at the more substituted (benzylic) carbon (SN1-like) | Attack at the less substituted carbon (SN2-like) |
| Stereoselectivity | Often leads to a mixture of stereoisomers | Typically proceeds with inversion of configuration |
| Typical Nucleophiles | Strong nucleophiles in the presence of an acid | A wide range of soft and hard nucleophiles |
| Example Yield | Variable, dependent on conditions | Generally high |
Experimental Elucidation of the Aziridinium Ion
The transient nature of the aziridinium ion makes its direct observation challenging. However, its existence can be inferred through a combination of spectroscopic techniques and trapping experiments.
Experimental Protocol: In Situ NMR Monitoring of Aziridinium Ion Formation
This protocol describes the monitoring of the reaction between this compound and a strong acid to observe the formation of the protonated aziridinium ion intermediate.
Materials:
-
This compound
-
Trifluoromethanesulfonic acid (TfOH)
-
Deuterated chloroform (CDCl₃)
-
NMR tube
Procedure:
-
Prepare a solution of this compound (1.0 equiv.) in CDCl₃ in an NMR tube.
-
Acquire a ¹H NMR spectrum of the starting material at room temperature.
-
Cool the NMR tube to -40 °C in the NMR spectrometer.
-
Carefully add a pre-cooled solution of TfOH (1.0 equiv.) in CDCl₃ to the NMR tube.
-
Immediately begin acquiring a series of ¹H NMR spectra at timed intervals while the reaction mixture slowly warms to room temperature.
-
Monitor the disappearance of the this compound signals and the appearance of new signals corresponding to the aziridinium ion and the ring-opened product.
Expected Observations: Downfield shifts of the aziridine ring protons are expected upon protonation, consistent with the formation of a positively charged species. The subsequent appearance of signals corresponding to the ring-opened product will confirm the role of the aziridinium ion as an intermediate.
Experimental Protocol: Trapping the Aziridinium Ion with a Nucleophile
This protocol details a method to trap the aziridinium ion generated from this compound with a nucleophile, in this case, sodium azide.
Materials:
-
This compound
-
Trifluoromethanesulfonic acid (TfOH)
-
Sodium azide (NaN₃)
-
Acetonitrile (CH₃CN)
-
Standard workup and purification reagents
Procedure:
-
Dissolve this compound (1.0 equiv.) in anhydrous CH₃CN under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add TfOH (1.0 equiv.) to the solution and stir for 10 minutes to form the aziridinium ion.
-
In a separate flask, prepare a solution of NaN₃ (1.5 equiv.) in CH₃CN.
-
Add the NaN₃ solution to the reaction mixture and allow it to warm to room temperature.
-
Stir the reaction for 1-2 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purify the product by column chromatography.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure of the azide-adduct, which results from the ring-opening of the aziridinium ion.
Diagram 1: Nucleophilic Ring-Opening Pathways
Caption: Comparison of ring-opening mechanisms.
Palladium-Catalyzed Cross-Coupling: Organopalladium Intermediates
Palladium-catalyzed cross-coupling reactions of 2-phenylaziridines provide a powerful tool for the formation of C-C and C-N bonds. These reactions proceed through a catalytic cycle involving key organopalladium intermediates.
Mechanistic Pathways
Computational and experimental studies have elucidated the mechanism of palladium-catalyzed ring-opening cross-coupling of 2-arylaziridines. The reaction is believed to proceed via oxidative addition of the aziridine to a Pd(0) complex, forming a palladacyclobutane or a related alkylpalladium(II) intermediate. This is followed by transmetalation with the coupling partner (e.g., an organoboron reagent) and reductive elimination to afford the product and regenerate the Pd(0) catalyst.[2]
Table 2: Key Intermediates in Palladium-Catalyzed Cross-Coupling of this compound
| Step | Intermediate | Characterization Evidence |
| Oxidative Addition | Palladacyclobutane or Alkylpalladium(II) complex | Computational modeling, inference from product stereochemistry |
| Transmetalation | Organopalladium(II) species | Analogy to established cross-coupling mechanisms |
| Reductive Elimination | Pd(0) complex | Catalyst regeneration |
Experimental Investigation of Palladium Intermediates
The direct observation of the organopalladium intermediates in these catalytic cycles is challenging due to their low concentration and transient nature. However, techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can be employed to detect and characterize these species.
Experimental Protocol: ESI-MS Analysis of a Palladium-Catalyzed Cross-Coupling Reaction
This protocol outlines a general procedure for the online monitoring of a palladium-catalyzed cross-coupling reaction of this compound using ESI-MS.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., THF/H₂O)
-
ESI-MS compatible syringe pump and tubing
Procedure:
-
Prepare a reaction mixture containing this compound, the arylboronic acid, base, and solvent in a reaction vessel.
-
Set up the ESI-MS instrument in positive or negative ion mode, depending on the expected intermediates.
-
Use a syringe pump to continuously infuse a small aliquot of the reaction mixture directly into the ESI source of the mass spectrometer.
-
Initiate the reaction by adding the palladium catalyst to the reaction vessel.
-
Acquire mass spectra at regular time intervals to monitor the appearance and disappearance of signals corresponding to reactants, products, and potential catalytic intermediates.
-
Analyze the mass spectra for m/z values that correspond to expected organopalladium species, such as [LₙPd(alkyl)]⁺ or [LₙPd(aryl)]⁺.
Expected Observations: The detection of ions with mass-to-charge ratios corresponding to palladium-containing species can provide direct evidence for the proposed intermediates in the catalytic cycle.
Diagram 2: Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
Caption: Proposed catalytic cycle.
Rearrangements and Cycloadditions: Pericyclic and Radical Intermediates
This compound and its derivatives can also undergo rearrangements and cycloaddition reactions, which may proceed through pericyclic transition states or involve radical intermediates.
Thermal and Photochemical Rearrangements
Thermally or photochemically induced rearrangements of 2-phenylaziridines can lead to the formation of various nitrogen-containing heterocycles. These reactions often involve the homolytic cleavage of the C-C or C-N bonds of the aziridine ring, generating diradical intermediates.
[3+2] Cycloaddition Reactions
2-Phenylaziridines can act as three-atom components in [3+2] cycloaddition reactions with various dipolarophiles. These reactions are thought to proceed through the formation of an azomethine ylide intermediate, which is a 1,3-dipole. The stereochemistry of the resulting cycloadduct is often controlled by the stereochemistry of the starting aziridine and the reaction conditions.
Table 3: Intermediates in Rearrangements and Cycloadditions of this compound
| Reaction Type | Proposed Intermediate | Characterization Evidence |
| Thermal Rearrangement | Diradical | Product analysis, computational studies |
| [3+2] Cycloaddition | Azomethine ylide | Trapping experiments, stereochemical outcome of products |
Trapping of Radical Intermediates
The fleeting existence of radical intermediates can be confirmed by trapping them with radical scavengers.
Experimental Protocol: Trapping of a Radical Intermediate with TEMPO
This protocol describes a general method for trapping a radical intermediate generated from the thermolysis of a this compound derivative using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl).
Materials:
-
A suitable this compound derivative
-
TEMPO
-
Inert solvent (e.g., toluene)
-
Standard workup and purification reagents
Procedure:
-
Dissolve the this compound derivative (1.0 equiv.) and TEMPO (2.0 equiv.) in degassed toluene in a sealed tube.
-
Heat the reaction mixture at an appropriate temperature (e.g., 110 °C) for a specified time.
-
Monitor the reaction by TLC for the consumption of the starting material.
-
After cooling, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography to isolate the TEMPO-adduct.
-
Characterize the trapped product by mass spectrometry and NMR to confirm its structure.
Expected Observations: The isolation and characterization of a product where the TEMPO radical has added to a fragment of the original aziridine provides strong evidence for the intermediacy of a radical species.
Diagram 3: Formation of an Azomethine Ylide Intermediate
Caption: Azomethine ylide formation.
Comparison with Alternative Substrates
The reactivity and the nature of intermediates in this compound transformations can be better understood by comparing them with related substrates, such as other substituted aziridines or isoelectronic heterocycles like epoxides.
Table 4: Comparison of this compound with Styrene Oxide in Nucleophilic Ring-Opening
| Feature | This compound | Styrene Oxide |
| Heteroatom | Nitrogen | Oxygen |
| Basicity | More basic | Less basic |
| Intermediate (Acid-catalyzed) | Aziridinium ion | Oxonium ion |
| Regioselectivity (Acid-catalyzed) | Predominantly at the benzylic carbon | Predominantly at the benzylic carbon |
| Reactivity towards Nucleophiles | Generally higher for activated aziridines | Generally high |
Conclusion
The transformations of this compound are governed by a rich variety of reaction intermediates, including aziridinium ions, organopalladium complexes, diradicals, and azomethine ylides. A thorough understanding of these transient species is crucial for predicting and controlling the outcomes of these reactions. The experimental protocols and comparative data presented in this guide provide a framework for researchers to further elucidate the mechanisms of this compound transformations and to harness its synthetic potential in the development of novel chemical entities.
References
Safety Operating Guide
Navigating the Safe Disposal of 2-Phenylaziridine: A Guide for Laboratory Professionals
Essential guidance for the responsible management of 2-Phenylaziridine waste, ensuring the safety of personnel and regulatory compliance.
For researchers, scientists, and professionals in drug development, the proper handling and disposal of reactive chemical compounds like this compound is a critical component of laboratory safety. Due to its inherent hazards, including high reactivity and potential toxicity, direct chemical neutralization of this compound waste by laboratory personnel is strongly discouraged.[1] The standard and safest protocol involves managing this waste stream through your institution's Environmental Health and Safety (EHS) department.[1] This guide provides a procedural, step-by-step plan for the safe segregation, storage, and preparation of this compound waste for professional disposal.
Understanding the Hazards
This compound, like other aziridine compounds, possesses a strained three-membered ring, making it highly reactive.[1][2] This reactivity is the source of its utility in synthesis but also the root of its hazardous properties.[3] A clear understanding of these risks is paramount for safe handling.
Key Hazards of this compound:
| Hazard Category | Description |
| High Reactivity | The strained aziridine ring is susceptible to opening by various nucleophiles, leading to potentially vigorous or uncontrolled reactions if mixed with incompatible materials.[1][2] |
| Toxicity | Aziridines are toxic if swallowed, in contact with skin, or inhaled.[1] |
| Corrosivity | This compound can cause skin irritation and serious eye damage.[1] |
| Sensitizer | Aziridine compounds are known skin and respiratory sensitizers.[1] |
| Potential Mutagenicity/Carcinogenicity | Aziridines are considered potential mutagens and carcinogens due to their ability to alkylate DNA.[1][3] |
| Flammability | This compound is a combustible liquid.[4] |
All handling of this compound and its waste must be conducted in a well-ventilated chemical fume hood.[1] Appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[1]
Operational Plan for Disposal
The proper disposal of this compound waste is a structured process that prioritizes safety and adherence to institutional and regulatory standards.
Step-by-Step Disposal Protocol:
-
Waste Identification and Segregation:
-
Treat all materials contaminated with this compound as hazardous waste. This includes unused product, reaction mixtures, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials.[1]
-
Segregate this compound waste from all other waste streams to prevent unintended reactions.[1] Keep it in its original, clearly labeled container whenever possible.[1]
-
-
Waste Container and Labeling:
-
Use a compatible, sealed, and properly labeled hazardous waste container.
-
The label should clearly identify the contents as "Hazardous Waste: this compound" and include the concentration (if in solution) and quantity.
-
Ensure the container is in good condition and compatible with this compound to prevent leaks or spills.
-
-
Temporary Storage:
-
Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[1] This is the most critical step in the disposal process.[1]
-
Provide the EHS department with the exact chemical name, concentration, and quantity of the waste.[1]
-
Follow your institution's specific procedures for waste pickup requests.
-
-
Spill Management:
-
Small Spills: If you are trained and have the appropriate spill kit, you may clean up small spills. Absorb the spill with an inert material such as vermiculite, sand, or a commercial absorbent.[1] Place the absorbent material into a designated hazardous waste container.[1]
-
Large Spills: For large spills, evacuate the area immediately and contact your EHS department or emergency services.[1]
-
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound waste.
References
Navigating the Safe Handling of 2-Phenylaziridine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of reactive chemical intermediates like 2-Phenylaziridine are paramount to ensuring a secure and compliant laboratory environment. This guide provides essential, immediate safety protocols, operational plans, and disposal procedures designed to foster a culture of safety and build deep trust by providing value beyond the product itself.
This compound is a reactive compound that requires strict adherence to safety protocols due to its potential health hazards. Understanding its risk profile is the first step in safe laboratory practice.
Hazard Identification
This compound is classified with several key hazard statements that underscore the need for careful handling.
| GHS Hazard Statement | Description |
| H315 | Causes skin irritation[1][2] |
| H319 | Causes serious eye irritation[1][2] |
| H335 | May cause respiratory irritation[1][2] |
| H302 | Harmful if swallowed[2] |
| H227 | Combustible liquid[2] |
Note: Aziridine and its derivatives should be handled as potential mutagens or carcinogens, necessitating stringent safety measures.[3]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent exposure. The following table outlines the recommended equipment for handling this compound.
| PPE Category | Item | Specifications & Protocol |
| Hand Protection | Chemical-Resistant Gloves | Always wear protective gloves when handling this compound.[1] For enhanced protection against highly reactive compounds, double-gloving with a robust outer glove (e.g., Butyl rubber) over a standard inner glove (e.g., nitrile) is recommended.[4] |
| Eye & Face Protection | Safety Goggles & Face Shield | Wear chemical splash goggles that provide a complete seal around the eyes.[4] For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[5] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat, fully buttoned, is required to protect against skin contact and contamination.[4] |
| Respiratory Protection | Engineering Controls | All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[4] Use only in well-ventilated areas.[1] In case of inadequate ventilation, respiratory protection is required.[5] |
Operational Plan: Step-by-Step Handling
Adherence to a strict operational plan is crucial for minimizing risk.
-
Preparation : Before handling, ensure the chemical fume hood is operational and all necessary PPE is correctly donned. Prepare all required equipment and reagents to minimize time spent handling the open chemical.
-
Handling : Conduct all transfers and manipulations of this compound within the fume hood. Avoid all personal contact, including inhalation.[6]
-
Storage : Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1] The storage location should be a designated, locked cabinet, away from incompatible substances like acids and oxidizing agents.[1][3]
-
Hygiene : After handling, wash hands and any exposed skin thoroughly with soap and water.[1] Do not eat, drink, or smoke in the laboratory area.[6] Contaminated clothing should be removed immediately and laundered before reuse.[1][6]
Immediate First Aid Measures
In the event of exposure, immediate and appropriate first aid is critical. All exposures should be followed by a medical evaluation.[1]
| Exposure Route | Immediate Action |
| Inhalation | Move the person to fresh air at once.[1][7] If breathing has stopped or is difficult, provide artificial respiration or oxygen, respectively.[1] Seek immediate medical attention.[1] |
| Skin Contact | Immediately flush the skin with large amounts of running water for at least 15 minutes.[1] Simultaneously remove all contaminated clothing and shoes.[1][6] Wash the affected area with soap and water.[1] Seek immediate medical attention if irritation occurs or persists.[1] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][6] Remove contact lenses if present and easy to do so.[1] Continue rinsing.[1] Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting.[1] Rinse the mouth thoroughly with water.[1] Never give anything by mouth to an unconscious person.[1] Call a poison center or doctor immediately for treatment advice.[1] |
Disposal Plan: Managing this compound Waste
Due to its hazardous nature, this compound waste requires professional disposal and must not be mixed with regular laboratory waste.
-
Waste Identification : All materials contaminated with this compound, including unused product, reaction byproducts, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be treated as hazardous waste.[3]
-
Segregation : Segregate this compound waste from all other waste streams to prevent unintended chemical reactions.[3]
-
Containment : Collect all hazardous waste in a compatible, leak-proof, and clearly labeled container. The label should explicitly state "Hazardous Waste" and identify the contents, including "this compound".
-
Storage : Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from heat and incompatible materials.[3]
-
Professional Disposal : Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste.[3] This is the only approved method for disposing of this type of hazardous material.[3]
Emergency Spill Protocol
The following workflow outlines the immediate steps to be taken in the event of a this compound spill.
Caption: Workflow for handling a this compound spill.
References
- 1. aksci.com [aksci.com]
- 2. This compound | C8H9N | CID 275933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 1499-00-9|this compound| Ambeed [ambeed.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
